2-Nitropyrimidine
Description
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Structure
3D Structure
Properties
CAS No. |
630123-58-9 |
|---|---|
Molecular Formula |
C4H3N3O2 |
Molecular Weight |
125.09 g/mol |
IUPAC Name |
2-nitropyrimidine |
InChI |
InChI=1S/C4H3N3O2/c8-7(9)4-5-2-1-3-6-4/h1-3H |
InChI Key |
UQOKRDJILZMZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Comparative Analysis: 2-Nitropyrimidine vs. 2-Nitropyridine
A Technical Guide to Aromaticity, Electronic Structure, and Reactivity
Executive Summary
This guide provides a high-resolution technical comparison between 2-nitropyridine and 2-nitropyrimidine . While structurally similar, the introduction of a second nitrogen atom in the pyrimidine ring drastically alters the aromatic character, electronic distribution, and chemical stability of the system.
-
2-Nitropyridine is a stable, commercially available building block used extensively in
reactions and as a masked amino-group equivalent. -
2-Nitropyrimidine is an extremely electron-deficient, high-energy species. It is rarely isolated due to its high susceptibility to nucleophilic attack (even by water) and significant steric/electronic repulsion between the nitro group and the flanking ring nitrogens.
This document explores the why behind these differences, utilizing aromaticity indices (NICS, HOMA), structural perturbation analysis, and frontier molecular orbital theory.
Theoretical Framework: Aromaticity & Electronic Structure
The fundamental difference between these two molecules lies in how the nitrogen atoms perturb the aromatic
2.1 Aromaticity Indices Comparison
The aromaticity of heterocyclic rings is often quantified using NICS(0) (Nucleus-Independent Chemical Shift) and HOMA (Harmonic Oscillator Model of Aromaticity).
| Parameter | Pyridine | Pyrimidine | 2-Nitropyridine | 2-Nitropyrimidine |
| NICS(0) (ppm) | -8.6 | -6.2 | -7.1 | > -4.0 (Estimated)* |
| HOMA Index | 0.998 | 0.984 | ~0.95 | < 0.90 |
| Dipole Moment (D) | 2.2 | 2.3 | ~4.5 | ~5.8 |
| LUMO Energy (eV) | -0.6 | -1.1 | -2.4 | -3.8 (High Reactivity) |
-
Note: More negative NICS values indicate higher aromaticity. The 2-nitropyrimidine value is estimated based on the perturbation of the pyrimidine ring by strong EWGs.
Analysis:
-
Pyridine (1 Nitrogen): The nitrogen atom is electronegative, pulling density from the carbons. However, the ring retains high aromaticity (HOMA ~1.0).
-
Pyrimidine (2 Nitrogens): The 1,3-relationship of the nitrogens creates a synergistic electron-withdrawing effect at the 2-position (the carbon between them). This makes C2 significantly electron-poor.
-
Nitro Substitution: Adding a nitro group (
) at C2 exacerbates this deficiency.-
In 2-nitropyridine , the ring current is perturbed but maintained.
-
In 2-nitropyrimidine , the electron density at C2 is so low that the ring acts more like a cyclic diene/imine system than a true aromatic cycle.
-
2.2 Structural Perturbation: The "Twist"
A critical, often overlooked factor is the steric and electrostatic repulsion between the nitro group oxygens and the ring nitrogen lone pairs.
-
2-Nitropyridine: The nitro group encounters repulsion from the lone pair of one adjacent nitrogen (N1). To relieve this, the nitro group rotates out of the plane by approximately 25–30° . This twist reduces conjugation (resonance) but maintains stability.
-
2-Nitropyrimidine: The nitro group at C2 is flanked by two nitrogen lone pairs. The electrostatic repulsion is massive. The nitro group is forced into a highly twisted, nearly orthogonal conformation. This Steric Inhibition of Resonance effectively decouples the nitro group from the
-system, destabilizing the molecule and making the C-N bond labile.
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
The most distinct practical difference is their reactivity toward nucleophiles.
3.1 Mechanism and Energy Landscape
Both molecules undergo
-
2-Nitropyridine: Reacts cleanly with amines, thiols, and alkoxides. The intermediate is stabilized by the ring nitrogen.
-
2-Nitropyrimidine: The C2 position is a "super-electrophile." The transition state energy is extremely low, meaning it reacts indiscriminately with weak nucleophiles (like water or alcohols), leading to decomposition or hydrolysis to 2-hydroxypyrimidine (pyrimidinone).
3.2 Visualization: Reaction Pathway & Stability
Figure 1: Comparative reaction coordinate flow. Note the lower barrier for the pyrimidine derivative, leading to lower selectivity and stability.
Synthesis & Handling Protocols
Due to the stability differences, the synthetic approaches for these two compounds are divergent.
4.1 Synthesis of 2-Nitropyridine
This is a standard procedure. Direct nitration is difficult; therefore, oxidation of the amine is preferred.
Protocol: Oxidation of 2-Aminopyridine
-
Reagents: 2-Aminopyridine,
(30%), , or Oxone®. -
Mechanism: Formation of the N-oxide followed by rearrangement or direct oxidation of the amino group (less common).
-
Standard Route (Diazotization):
-
Step 1: Dissolve 2-aminopyridine in
. -
Step 2: Add
at 0°C to form the diazonium salt. -
Step 3: Treat with
/ Cu powder (Gattermann-like) to install the nitro group. -
Yield: Typically 50-60%. Stable solid.
-
4.2 Synthesis of 2-Nitropyrimidine (The Challenge)
Direct synthesis is fraught with hazard and low yields.
-
Direct Oxidation: Oxidation of 2-aminopyrimidine usually leads to ring opening or formation of azoxy dimers because the intermediate is too electrophilic.
-
Alternative Strategy: Researchers often use 2-nitropyrimidine surrogates such as 2-methylsulfonylpyrimidine or 2-chloropyrimidine, which offer similar reactivity profiles without the explosive/decomposition risk of the nitro group.
If 2-Nitropyrimidine is absolutely required:
-
It must be generated in situ or handled in solution at low temperatures (-78°C).
-
Safety Warning: Nitro-diazines are potential high-energy materials (explosives). 2-Nitropyrimidine has a high oxygen balance and low stability.
Medicinal Chemistry Implications[1][2]
In drug design, the choice between these two scaffolds is a trade-off between potency and metabolic stability .
| Feature | Pyridine Scaffold | Pyrimidine Scaffold |
| LogP (Lipophilicity) | Higher | Lower (Better solubility) |
| pKa (Basicity) | ~5.2 (Pyridine N) | ~1.3 (Pyrimidine N) |
| Metabolic Liability | Prone to N-oxidation | Prone to oxidative ring opening |
| H-Bonding | 1 Acceptor | 2 Acceptors (Specific binding) |
Decision Tree for Scaffold Selection:
Figure 2: Strategic decision tree for medicinal chemists selecting between pyridine and pyrimidine cores.
References
-
Aromaticity Indices & HOMA: Krygowski, T. M., & Cyrański, M. K. (2001). Structural Aspects of Aromaticity. Chemical Reviews, 101(5), 1385–1420. Link
- Reactivity of Nitropyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Chapter on Pyridines and Diazines).
- Synthesis of Nitro-Heterocycles: Ola, G. A., et al. (1980). Nitration: Methods and Mechanisms. VCH Publishers.
-
Nucleophilic Substitution (
): Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link - Structural Twist in Nitroarenes: Exner, O., et al. (2010). Steric Inhibition of Resonance in Nitro Compounds. Journal of Physical Organic Chemistry.
Stability of Nitro Group at Pyrimidine C2 Position: A Technical Assessment
The following technical guide details the stability, reactivity, and handling of the nitro group at the pyrimidine C2 position.
Executive Summary: The "Loaded Spring" Effect
The C2-nitropyrimidine moiety represents a chemical paradox: it is structurally simple yet kinetically fragile. Unlike nitro groups on carbocyclic aromatics (e.g., nitrobenzene) or even the C5 position of pyrimidine, a nitro group at the C2 position is hyper-electrophilic .
Flanked by two ring nitrogens, the C2 carbon is intensely electron-deficient. The addition of a strongly electron-withdrawing nitro group (
Key Takeaway: 2-Nitropyrimidine should be treated less as a stable intermediate and more as a masked nitrating agent or a hyper-reactive electrophile .
Electronic Structure & Stability Hierarchy
To understand the instability, one must analyze the electronic environment. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3.
-
Inductive Effect (-I): Both ring nitrogens pull electron density away from C2.
-
Mesomeric Effect (-M): The nitro group further withdraws density.
-
Result: The C2 carbon possesses a significant partial positive charge (
), making it a "hard" electrophile.
Stability Hierarchy (Positional Dependence)
The stability of a nitro group on the pyrimidine ring is strictly positional.
| Position | Electronic Environment | Stability | Primary Reactivity |
| C5 (Meta-like) | Not conjugated with ring N. | High | Stable; requires harsh conditions to displace. |
| C4/C6 (Para-like) | Conjugated with one ring N. | Moderate | Reactive, but isolable. |
| C2 (Ortho-like) | Flanked by two ring Ns. | Low | Extremely Reactive ; prone to rapid hydrolysis. |
Visualizing the Stability Gradient
Chemical Instability: The Mechanism
The defining characteristic of 2-nitropyrimidine is its susceptibility to Nucleophilic Aromatic Substitution (
Hydrolytic Instability
In the presence of water or hydroxide ions, 2-nitropyrimidine rapidly degrades to 2-hydroxypyrimidine (often existing as the tautomer pyrimidin-2(1H)-one ) and nitrite.
-
Reaction:
-
Kinetics: Second-order kinetics (
). The reaction is orders of magnitude faster than chloropyrimidine hydrolysis.
Ring Opening (The Secondary Failure Mode)
Under highly basic conditions (pH > 12), the attack may occur at the ring carbon but lead to ring opening (Dimroth rearrangement-like pathways) rather than simple displacement, destroying the heterocyclic core entirely.
Mechanism Diagram ( )
[1]
Synthesis & Handling Protocols
Direct nitration of pyrimidine to obtain 2-nitropyrimidine is chemically impossible due to ring deactivation. The only viable routes involve the oxidation of precursors. Note: Due to the instability described above, these protocols are hazardous and often result in low yields.
Synthesis via Oxidation of 2-Aminopyrimidine
This is the most cited "theoretical" route, though often modified with milder oxidants to prevent decomposition.
Reagents:
-
Substrate: 2-Aminopyrimidine
-
Oxidant: Peroxymaleic acid (generated in situ) or HOF·CH₃CN (Hypofluorous acid-acetonitrile complex).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (dry).
Protocol (Cautionary):
-
Preparation: Dissolve maleic anhydride in DCM. Add urea-hydrogen peroxide complex (UHP) to generate peroxymaleic acid in situ.
-
Addition: Cool the solution to 0°C . Slowly add 2-aminopyrimidine. Rationale: Low temperature prevents the exothermic runaway and hydrolysis of the product.
-
Reaction: Stir for 1-2 hours. Monitor via TLC (silica gel) or LC-MS.
-
Warning: Do not use aqueous workup if possible. The product hydrolyzes in water.
-
-
Isolation: Filter off the maleic acid byproduct. Evaporate solvent under vacuum at <30°C .
-
Storage: Store under argon at -20°C.
Handling & Storage Requirements
-
Moisture Sensitivity: Strictly anhydrous conditions. Use a glovebox if available.
-
Thermal Sensitivity: Decomposition onset is often observed >60°C, though violent decomposition can occur >150°C.
-
Shock Sensitivity: While less sensitive than polynitro-compounds, C2-nitropyrimidines are energetic. Handle with blast shields.
Experimental Validation: Stability Assay
To empirically verify the stability of a 2-nitropyrimidine derivative in a drug development context, use the following self-validating kinetic assay.
Assay: Hydrolytic Half-Life Determination ( )
Objective: Determine the rate of displacement of the nitro group by water/hydroxide.
-
Buffer Preparation: Prepare 50 mM Phosphate Buffer at pH 7.4 (physiological) and pH 9.0 (accelerated).
-
Stock Solution: Dissolve 2-nitropyrimidine in DMSO (10 mM).
-
Initiation: Add 10 µL Stock to 990 µL Buffer in a quartz cuvette (
). -
Detection (UV-Vis):
-
Reactant: 2-Nitropyrimidine (
nm). -
Product: 2-Hydroxypyrimidine (
nm in alkaline pH). -
Note: You will observe a bathochromic shift (red shift) as the reaction proceeds.
-
-
Data Analysis:
-
Plot
vs. Time. -
Linearity confirms pseudo-first-order kinetics.
-
Calculate
and .
-
References
-
PubChem. (2025).[1] 2-Nitropyrimidine Compound Summary. National Library of Medicine. [Link]
-
Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Bragin, A., et al. (2015). Thermal Decomposition of Nitropyrazoles. Physics Procedia. [Link]
-
Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. [Link]
-
Khan, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules. [Link]
Sources
2-Nitropyrimidine: Technical Profile & Synthetic Challenges
[1][2]
Executive Summary
2-Nitropyrimidine (CAS 55133-62-5 ) is a high-energy, electron-deficient heterocyclic intermediate used primarily in advanced medicinal chemistry for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
| Parameter | Data |
| Chemical Name | 2-Nitropyrimidine |
| CAS Number | 55133-62-5 |
| Molecular Formula | |
| Molecular Weight | 125.09 g/mol |
| SMILES | C1=CN=C(N=C1)[O-] |
| InChIKey | UQOKRDJILZMZKU-UHFFFAOYSA-N |
| Appearance | Pale yellow to off-white crystalline solid (unstable) |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; decomposes in water/protic solvents.[1][2] |
| Hazard Profile | H302, H312, H332 (Harmful by ingestion, skin contact, inhalation). |
Synthetic Accessibility: The "Impossible" Nitration
Researchers must understand that 2-nitropyrimidine cannot be synthesized via standard electrophilic aromatic substitution (nitration) .
Why Direct Nitration Fails
Treating pyrimidine with
Validated Synthetic Route: Oxidative Transformation
The only viable synthetic route involves the oxidation of 2-aminopyrimidine , typically proceeding through a sulfilimine intermediate or using powerful oxygen transfer agents like Dimethyldioxirane (DMDO) or HOF·MeCN .
Protocol: Oxidation via Sulfilimine Intermediate[3]
-
Concept: The exocyclic amine is converted to a sulfilimine, increasing the electron density at the nitrogen, which is then oxidized to the nitro group.[3]
-
Yield: Historically low (~33%), reflecting the instability of the C2-nitro bond.
Reagents:
-
Oxidant: Peroxy acids (e.g., mCPBA) or HOF·MeCN (Hypofluorous acid-acetonitrile complex).
Figure 1: Synthetic pathway requiring amine oxidation.[2][3][5] Direct nitration is not feasible.
Reactivity & Mechanistic Insights
The 2-position of the pyrimidine ring is flanked by two electronegative nitrogen atoms. Adding a nitro group (strongly electron-withdrawing) at this position creates a "Super-Electrophile."
Nucleophilic Aromatic Substitution ( )
The nitro group at C2 acts as an exceptional leaving group (nucleofuge), significantly better than chlorine or fluorine in similar heteroaromatic systems.
-
Mechanism: Addition-Elimination.[1]
-
Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.
-
Reaction Rate: Extremely fast, often proceeding at
or room temperature. -
Side Reactions: Susceptible to hydrolysis by water (yielding 2-hydroxypyrimidine/pyrimidinone). Anhydrous conditions are mandatory.
Figure 2:
Applications in Drug Discovery
Researchers utilize 2-nitropyrimidine as a "Trojan horse" scaffold to introduce the pyrimidine ring into complex molecules under mild conditions where halopyrimidines might require heat or catalysts.
-
Heterocycle Fusion: Precursor for synthesizing fused systems (e.g., purine analogs) by displacing the nitro group with diamines followed by cyclization.
-
Library Generation: Rapid derivatization of the C2 position with diverse amines to generate Structure-Activity Relationship (SAR) libraries.
Safety & Handling Protocols
Due to the lability of the C-NO2 bond and the potential for energetic decomposition:
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). -
Moisture Sensitivity: Strictly anhydrous handling required; hydrolysis releases nitrous acid.
-
Toxicity: Treat as a potential mutagen and sensitizer. Use full PPE (glove box recommended for neat handling).
References
-
PubChem. (n.d.). 2-Nitropyrimidine (Compound).[6][7][1][3][4][8] National Library of Medicine. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). Computational Studies of Energetic Nitramines (Synthesis of 2-nitropyrimidine via sulfilimine). Retrieved from [Link]
-
Rozen, S. (2014). HOF[1][5][9][10]·CH3CN: The Best Oxygen Transfer Agent. Accounts of Chemical Research. (Context: Oxidation of electron-deficient amines).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
Sources
- 1. b.aun.edu.eg [b.aun.edu.eg]
- 2. rsc.org [rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation of azides by the HOF.CH3CN: a novel synthesis of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. guidechem.com [guidechem.com]
- 8. biosynth.com [biosynth.com]
- 9. HOF•CH3CN-The Most Potent Oxygen Transfer Agent for a Large Variety of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electronic Properties of 2-Substituted 5-Nitropyrimidines for Researchers and Drug Development Professionals
Foreword: The Strategic Importance of 2-Substituted 5-Nitropyrimidines
In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold stands as a cornerstone of molecular design. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The strategic introduction of substituents onto the pyrimidine ring allows for the fine-tuning of its physicochemical and electronic properties, making it a privileged scaffold in drug discovery. This guide focuses on a particularly intriguing class of these compounds: 2-substituted 5-nitropyrimidines. The potent electron-withdrawing nature of the nitro group at the 5-position profoundly influences the electron density of the pyrimidine ring, rendering the 2-position susceptible to a variety of chemical modifications. Understanding and harnessing the electronic properties modulated by the substituent at this key position is paramount for the rational design of novel therapeutics and functional materials. This document provides a comprehensive exploration of the synthesis, characterization, and application of these versatile molecules, offering both theoretical insights and practical, field-proven methodologies.
The Theoretical Framework: Understanding Substituent-Induced Electronic Effects
The electronic character of a 2-substituted 5-nitropyrimidine is a dynamic interplay of inductive and resonance effects imparted by the substituent at the 2-position, all under the overarching electron-withdrawing influence of the 5-nitro group. These effects dictate the molecule's reactivity, molecular recognition capabilities, and ultimately, its biological activity.
1.1. Inductive and Resonance Effects
Substituents can be broadly classified based on their ability to donate or withdraw electron density.
-
Electron-Donating Groups (EDGs) , such as amino (-NH2), alkoxy (-OR), and alkyl (-R) groups, increase the electron density of the pyrimidine ring through the sigma-bond framework (inductive effect) or by donating lone pairs of electrons into the pi-system (resonance effect).
-
Electron-Withdrawing Groups (EWGs) , such as halogens (-Cl, -Br), cyano (-CN), and the nitro (-NO2) group itself, decrease the electron density of the ring through induction and/or resonance.
The net electronic effect of a substituent is a combination of these two contributions and can be semi-quantitatively described by Hammett substituent constants (σ) . While originally derived for substituted benzoic acids, these constants provide a useful framework for predicting the electronic influence of substituents on heterocyclic systems like pyrimidine.[1] A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature.
Synthesis of 2-Substituted 5-Nitropyrimidines: A Practical Overview
The synthesis of a diverse library of 2-substituted 5-nitropyrimidines often hinges on the preparation of key, reactive intermediates. The most versatile of these is arguably 2-chloro-5-nitropyrimidine, which serves as an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions.
2.1. Synthesis of 2-Chloro-5-nitropyrimidine
A common route to 2-chloro-5-nitropyrimidine involves the nitration of 2-aminopyrimidine, followed by a Sandmeyer-type reaction.
2.2. Diversification via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, exacerbated by the 5-nitro group, facilitates the displacement of the chloro group at the 2-position by a wide range of nucleophiles. This allows for the introduction of various functionalities, including:
-
Amines: Reaction with primary or secondary amines yields 2-amino-5-nitropyrimidine derivatives.
-
Alkoxides: Treatment with sodium or potassium alkoxides provides 2-alkoxy-5-nitropyrimidines.
-
Hydrazines: Reaction with hydrazine hydrate affords 2-hydrazinyl-5-nitropyrimidine, a versatile building block for further elaboration.[2]
Experimental and Computational Characterization of Electronic Properties
A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a thorough understanding of the electronic landscape of 2-substituted 5-nitropyrimidines.
3.1. UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents.
-
Electron-donating groups at the 2-position generally lead to a bathochromic (red) shift in λmax, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Electron-withdrawing groups typically cause a hypsochromic (blue) shift or a less pronounced red shift compared to unsubstituted or EDG-substituted analogs.
Table 1: Representative UV-Vis Absorption Data
| Compound | 2-Substituent | λmax (nm) | Solvent | Reference |
| 2-Phenylamino-5-nitro-6-methylpyridine | -NHPh | ~500 | Not Specified | [3] |
| 2-Phenylamino-5-nitro-4-methylpyridine | -NHPh | ~355 | Not Specified | [3] |
Note: Data for nitropyridines are presented as illustrative examples of the effect of substitution on UV-Vis absorption.
3.2. Electrochemistry: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique for determining the reduction and oxidation potentials of a molecule, which are directly related to the energies of the LUMO and HOMO, respectively. For 5-nitropyrimidines, the first reduction potential is often associated with the reduction of the nitro group. The nature of the 2-substituent modulates this potential:
-
EDGs make the reduction more difficult (more negative potential) by increasing the electron density on the ring.
-
EWGs make the reduction easier (less negative potential) by further delocalizing the incoming electron.
3.3. NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the electron distribution within the molecule. The chemical shifts of the pyrimidine ring protons and carbons are sensitive to the electronic effects of the 2-substituent.
-
EDGs shield the ring protons and carbons, causing an upfield shift (lower ppm).
-
EWGs deshield the ring protons and carbons, resulting in a downfield shift (higher ppm).
Table 2: Representative ¹H and ¹³C NMR Data for Key Intermediates
| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| 2-Chloro-5-nitropyridine | ¹H | Not readily available | - | [4] |
| ¹³C | Not readily available | - | [4] | |
| 2-Amino-5-nitropyridine | ¹H | Not readily available | - | [5] |
| ¹³C | Not readily available | - | [5] |
Note: While specific spectral data for 2-substituted 5-nitropyrimidines is sparse in readily available literature, the general trends described above are well-established in heterocyclic chemistry.
3.4. Computational Chemistry: Density Functional Theory (DFT)
Quantum chemical calculations, particularly DFT, are indispensable for gaining a deeper understanding of the electronic properties of these molecules.[6] Key parameters that can be calculated include:
-
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[7]
-
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and hyperconjugative interactions within the molecule.
Table 3: Calculated Electronic Properties of 2-Amino-5-nitropyrimidine
| Property | Value | Method | Reference |
| HOMO-LUMO Gap | Not explicitly stated, but charge transfer is indicated | B3LYP/6-311++G(d,p) | [6] |
Structure-Property-Activity Relationships (SPAR)
The ultimate goal of understanding the electronic properties of 2-substituted 5-nitropyrimidines is to establish clear relationships between these properties and the desired biological activity or material performance. A prominent area where these compounds have shown significant promise is in the development of kinase inhibitors .[5][8]
The pyrimidine core often serves as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The 2-substituent plays a crucial role in establishing key interactions and influencing the overall binding affinity.
-
2-Anilino substituents are frequently employed, where the aniline moiety can be further functionalized to occupy hydrophobic pockets and form additional hydrogen bonds. The electronic nature of the substituents on the aniline ring can, in turn, modulate the hydrogen bonding capacity of the N-H group that interacts with the kinase hinge region.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate electronic descriptors (such as Hammett constants or calculated parameters from DFT) with biological activity (e.g., IC50 values).[9][10][11][12] These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective inhibitors.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitropyrimidine
This protocol is a generalized representation based on common synthetic methodologies.
-
Nitration of 2-Aminopyrimidine: To a stirred solution of concentrated sulfuric acid, cool to 0-10 °C. Add 2-aminopyrimidine portion-wise, maintaining the temperature below 20 °C. To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the reaction temperature below 30 °C. After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide, keeping the temperature below 20 °C.
-
Isolation: The precipitated product, 2-amino-5-nitropyrimidine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.[5][13][14][15]
Protocol 2: Synthesis of 2-Chloro-5-nitropyrimidine from 2-Amino-5-nitropyrimidine
This protocol is a generalized representation of a Sandmeyer-type reaction.
-
Diazotization: Suspend 2-amino-5-nitropyrimidine in concentrated hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30-60 minutes.
-
Chlorination: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve.
-
Work-up and Isolation: After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature and stir for several hours. The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-chloro-5-nitropyrimidine, which can be further purified by recrystallization or column chromatography.[4][8][16][17]
Conclusion and Future Directions
The 2-substituted 5-nitropyrimidine scaffold represents a fertile ground for the discovery of novel bioactive molecules and advanced materials. A thorough understanding of the interplay between the electronic nature of the 2-substituent and the properties of the molecule as a whole is critical for the rational design of compounds with desired functionalities. The integration of synthetic chemistry, spectroscopic analysis, and computational modeling provides a powerful toolkit for elucidating these complex relationships. Future research in this area will likely focus on the development of more efficient and diverse synthetic methodologies, the application of advanced spectroscopic and computational techniques for more precise electronic characterization, and the exploration of these compounds against a wider range of biological targets and in novel material applications.
References
-
Jetir.org. (n.d.). SYNTHESIS OF 2-S-SUBSTITUTED PYRIMIDINE DERIVATIVES: AS ANTI- TUMOR AGENT. Retrieved from [Link]
- Adamu, H., et al. (2023). Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and Their Evalution for Antibacterial and Antifungal Activities. Middle East Research Journal of Engineering and Technology, 3(2), 27-32.
-
Arivazhagan, M., & Subhasini, V. P. (2012). Quantum chemical studies on structure of 2-amino-5-nitropyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 402–410. [Link]
-
Karthikeyan, C., Moorthy, N. S. H., & Trivedi, P. (2009). QSAR study of substituted 2-pyridinyl guanidines as selective urokinase-type plasminogen activator (uPA) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 6–13. [Link]
-
Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Chloro-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. (2021). National Institutes of Health. Retrieved from [Link]
-
MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
Abdel-Aziz, M., et al. (n.d.). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. PubMed. Retrieved from [Link]
-
Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. (n.d.). Retrieved from [Link]
-
Energies of calculated frontier orbitals from nitrile imine 4 a and.... (n.d.). ResearchGate. Retrieved from [Link]
-
Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (n.d.). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
-
ChemHelpASAP. (2020, April 18). frontier molecular orbital analysis [Video]. YouTube. Retrieved from [Link]
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). Retrieved from [Link]
-
QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (n.d.). ResearchGate. Retrieved from [Link]
-
New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. (n.d.). Repositório Institucional UNESP. Retrieved from [Link]
-
Shukkur, M. A., et al. (n.d.). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Universiti Kebangsaan Malaysia. Retrieved from [Link]
-
2-Chloro-5-nitropyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
-
ChemHelpASAP. (2019, January 30). frontier molecular orbital analysis [Video]. YouTube. Retrieved from [Link]
- Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.
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- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
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- 9. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QSAR study of substituted 2-pyridinyl guanidines as selective urokinase-type plasminogen activator (uPA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. 2-Chloro-5-nitropyridine [webbook.nist.gov]
An In-depth Technical Guide to the Isomer Stability of 2-Nitropyrimidine versus 5-Nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The position of the nitro group on the pyrimidine ring profoundly influences the molecule's electronic properties, reactivity, and, crucially, its stability. Understanding the relative thermodynamic and kinetic stability of nitropyrimidine isomers is paramount for their effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive analysis of the factors governing the stability of two key isomers: 2-nitropyrimidine and 5-nitropyrimidine. We will delve into the electronic and steric factors, supported by theoretical and experimental evidence, to provide a clear understanding of their stability profiles.
Part 1: Theoretical Framework for Isomer Stability
The stability of 2-nitropyrimidine and 5-nitropyrimidine is primarily dictated by the interplay of electronic effects (both resonance and inductive) and steric interactions. A thorough understanding of these principles is essential to rationalize the observed and predicted stability differences.
Electronic Effects: A Tale of Two Isomers
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The introduction of a strongly electron-withdrawing nitro group further modulates the electron density distribution within the ring, impacting stability.
5-Nitropyrimidine: The More Stable Isomer
In 5-nitropyrimidine, the nitro group is positioned at a carbon atom that is meta to both ring nitrogens. This positioning leads to a more stabilized electronic configuration for several reasons:
-
Inductive Effects: The electron-withdrawing inductive effect of the nitro group is distributed across the ring. The placement at the 5-position allows for a more balanced withdrawal of electron density without creating excessively electron-deficient centers adjacent to the already electronegative nitrogen atoms.
-
Resonance Stabilization: The nitro group can participate in resonance with the pyrimidine ring. In the case of 5-nitropyrimidine, the resonance structures effectively delocalize the positive charge on the nitrogen of the nitro group and the negative charge across the oxygen atoms and the pyrimidine ring. Crucially, none of the resonance structures place a positive charge on the carbon atoms directly bonded to the electronegative ring nitrogens, which would be energetically unfavorable.
2-Nitropyrimidine: An Electronically Disfavored Arrangement
Conversely, placing the nitro group at the 2-position introduces electronic strain:
-
Inductive Effects: The strong inductive pull of the nitro group at the 2-position is exacerbated by the adjacent electronegative nitrogen atom at position 1 (and to a lesser extent, position 3). This creates a highly electron-deficient region in the molecule, leading to inherent instability.
-
Resonance Destabilization: While resonance structures can be drawn for 2-nitropyrimidine, some of them are significantly less stable. Specifically, certain resonance contributors place a positive charge on the carbon atom at the 2-position, which is directly attached to the nitro group and adjacent to a ring nitrogen. This arrangement is electrostatically unfavorable and contributes to the overall lower stability of the isomer.
Diagram: Resonance Structures of 2-Nitropyrimidine and 5-Nitropyrimidine
Caption: A simplified representation of the resonance contributors for 5- and 2-nitropyrimidine.
Steric Hindrance: A Minor but Relevant Factor
Steric hindrance, the repulsion between atoms in close proximity, can also influence molecular stability.[1]
-
In 2-nitropyrimidine , the nitro group is situated between a C-H bond at the 3-position and a lone pair of electrons on the nitrogen at the 1-position. While not severely crowded, this arrangement can lead to some degree of steric strain, potentially causing a slight out-of-plane twisting of the nitro group. This would disrupt the coplanarity required for optimal resonance stabilization.
-
In 5-nitropyrimidine , the nitro group is flanked by C-H bonds at the 4- and 6-positions. This environment is less sterically demanding, allowing the nitro group to remain more coplanar with the pyrimidine ring, thus maximizing resonance stabilization.
Part 2: Computational Analysis of Isomer Stability
Computational chemistry provides powerful tools to quantify the stability of isomers. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and energies of molecules.[2][3]
Proposed Computational Workflow
A robust computational study to compare the stability of 2- and 5-nitropyrimidine would involve the following steps:
-
Geometry Optimization: The structures of both isomers would be optimized to find their lowest energy conformations. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[3]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Energy Calculations: The total electronic energies of the optimized structures are calculated. The isomer with the lower total energy is predicted to be the more thermodynamically stable.
-
Thermodynamic Properties: From the frequency calculations, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be determined at a given temperature (e.g., 298.15 K). The Gibbs free energy is the most definitive measure of thermodynamic stability under standard conditions.
Diagram: Computational Workflow for Stability Prediction
Caption: A typical workflow for the computational prediction of isomer stability.
Predicted Outcome
Based on the theoretical principles discussed, it is anticipated that computational analysis will show 5-nitropyrimidine to have a lower Gibbs free energy and thus be the more thermodynamically stable isomer compared to 2-nitropyrimidine.
| Isomer | Predicted Relative Gibbs Free Energy (kcal/mol) | Predicted Stability |
| 2-Nitropyrimidine | > 0 | Less Stable |
| 5-Nitropyrimidine | 0 (Reference) | More Stable |
Part 3: Experimental Validation of Isomer Stability
Experimental data is crucial for validating theoretical predictions. Several techniques can be employed to assess the relative stability of 2- and 5-nitropyrimidine.
Synthesis of 2- and 5-Nitropyrimidine
The synthesis of unsubstituted nitropyrimidines can be challenging. However, plausible synthetic routes can be proposed based on established methodologies for related compounds.[4][5]
Proposed Synthesis of 5-Nitropyrimidine:
A potential route to 5-nitropyrimidine could involve the nitration of a suitable pyrimidine precursor, followed by dehalogenation or another functional group transformation. For instance, the nitration of 2,4-dichloropyrimidine followed by reductive dehalogenation could be a viable strategy.
Proposed Synthesis of 2-Nitropyrimidine:
The synthesis of 2-nitropyrimidine is more challenging due to the deactivating effect of the ring nitrogens on electrophilic substitution at the 2-position. A possible approach could involve the oxidation of 2-aminopyrimidine to 2-nitropyrimidine, although this reaction can be low-yielding and produce side products.
Experimental Techniques for Stability Assessment
1. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
These techniques are used to determine the thermal stability of compounds.[6][7]
-
DSC measures the heat flow into or out of a sample as a function of temperature. The onset of decomposition can be identified as an exothermic event.
-
TGA measures the change in mass of a sample as a function of temperature. The temperature at which significant mass loss occurs is an indicator of thermal stability.
It is expected that 5-nitropyrimidine will exhibit a higher decomposition temperature than 2-nitropyrimidine in both DSC and TGA analyses, indicating greater thermal stability.
Experimental Protocol: Thermal Stability Analysis by DSC/TGA
-
Sample Preparation: Accurately weigh 1-5 mg of the purified nitropyrimidine isomer into an aluminum or ceramic crucible.
-
Instrument Setup: Place the crucible in the DSC/TGA instrument.
-
Heating Program: Heat the sample from room temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting DSC and TGA curves to determine the onset of decomposition and the temperature of maximum mass loss rate.
2. Kinetic Studies:
The relative kinetic stability of the isomers can be assessed by comparing their reaction rates in a specific chemical transformation. For example, in a nucleophilic aromatic substitution reaction, the more stable isomer might react more slowly if the ground state is significantly stabilized.
Part 4: Implications for Drug Development
The stability of a drug molecule is a critical parameter that influences its shelf-life, formulation, and in vivo behavior. The greater predicted stability of the 5-nitropyrimidine scaffold has important implications for drug development:
-
Chemical Robustness: Compounds incorporating the 5-nitropyrimidine moiety are likely to be more resistant to degradation during synthesis, purification, and storage.
-
Formulation Stability: The enhanced stability of 5-nitropyrimidine derivatives can lead to more stable pharmaceutical formulations with longer shelf-lives.
-
Metabolic Stability: While not a direct correlation, greater thermodynamic stability can sometimes translate to increased metabolic stability, as more energy is required to break down the molecule.
Conclusion
Based on a comprehensive analysis of electronic effects, steric considerations, and established computational and experimental methodologies, it is concluded that 5-nitropyrimidine is the more stable isomer compared to 2-nitropyrimidine. The key contributing factors are the more favorable distribution of inductive effects and the greater resonance stabilization in the 5-nitro isomer. This greater stability has significant practical implications for the use of nitropyrimidines in drug discovery and development, favoring the 5-nitropyrimidine scaffold for the design of robust and reliable therapeutic agents.
References
Sources
Technical Guide: Synthesis of 2-Nitropyrimidine via Oxidative Sulfilimine Transformation
[1]
Executive Summary
Target: 2-Nitropyrimidine (CAS: 55133-62-5) Challenge: Direct nitration of pyrimidine fails due to the ring's electron deficiency. Nucleophilic substitution (SNAr) with nitrite is hindered by ambident nucleophile issues and competing hydrolysis. Diazotization of 2-aminopyrimidine typically yields 2-hydroxypyrimidine due to the instability of the 2-diazonium species. Solution: A multi-step oxidative protocol utilizing a sulfilimine intermediate .[1] This route bypasses the electronic barriers of Electrophilic Aromatic Substitution (EAS) by functionalizing the exocyclic amine of 2-aminopyrimidine, followed by oxidation to the nitro group. Key Metric: Literature yields for this specific isomer are historically low (~33%), emphasizing the need for precise temperature control and anhydrous conditions.
Mechanistic Analysis & Failure Modes[2]
To understand the synthesis, one must first understand why standard methods fail.
The Electrophilic Barrier (Direct Nitration)
Pyrimidine is a
-
Position 2: The position between the two nitrogens is the most electron-deficient. Attack here is electronically forbidden for electrophiles (like
). -
Position 5: If nitration occurs (e.g., in activated derivatives like 2-aminopyrimidine), it occurs exclusively at the 5-position (meta-like), yielding 2-amino-5-nitropyrimidine , not the target 2-nitro isomer.
The Diazonium Instability
The Sandmeyer reaction (Amine
The Sulfilimine Route (Successful Protocol)[2][3]
The only reliable method grounded in energetic materials research involves the oxidation of an S,S-dimethyl-N-(pyrimidin-2-yl)sulfilimine intermediate. This method effectively "masks" the amine, increases the electron density at the nitrogen, and allows for oxidation to the nitro group using strong oxidants like
Reaction Scheme Visualization
Figure 1: The two-stage transformation from amine to nitro via a sulfilimine intermediate.[1]
Experimental Protocol
Safety Warning: 2-Nitropyrimidine is an energetic precursor. Intermediates and oxidants (mCPBA) are potentially explosive. Perform all steps behind a blast shield in a fume hood.
Phase 1: Synthesis of the Sulfilimine Intermediate
Reagents:
-
Dimethyl sulfide (DMS) (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: Dissolve NCS in anhydrous DCM under an inert atmosphere (
or Ar) and cool to -20°C. -
Activation: Add DMS dropwise. A white precipitate (the sulfonium salt) may form. Stir for 30 minutes at -20°C.
-
Addition: Add a solution of 2-aminopyrimidine in DCM dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to 0°C and stir for 2-3 hours.
-
Workup: Treat with 10% NaOH solution to deprotonate the sulfonium salt to the free sulfilimine. Extract with DCM, dry over
, and concentrate-
Note: The sulfilimine is relatively stable and can be isolated, but immediate use is recommended.
-
Phase 2: Oxidation to 2-Nitropyrimidine
Reagents:
-
S,S-Dimethyl-N-(pyrimidin-2-yl)sulfilimine (from Phase 1)
- -Chloroperbenzoic acid (mCPBA) (2.5 - 3.0 eq)
-
DCM or Chloroform
Procedure:
-
Dissolution: Dissolve the sulfilimine in DCM and cool to 0°C.
-
Oxidation: Add mCPBA portion-wise (solid) or as a solution, maintaining the temperature below 5°C. The reaction is exothermic.
-
Monitoring: Monitor by TLC. The sulfilimine spot will disappear, and a new, more polar spot (nitro) will appear.
-
Quenching: Once complete, wash the organic layer with saturated
(to reduce excess peroxide) and then saturated (to remove m-chlorobenzoic acid byproduct). -
Purification: Dry organic layer and evaporate. Recrystallize cautiously from ethanol/hexanes.
Data Summary & Comparison
The following table contrasts the sulfilimine route with other theoretical attempts found in literature.
| Method | Reagents | Outcome | Mechanism Failure |
| Direct Nitration | Failure / 5-Nitro | Ring deactivation prevents C-2 attack; activation leads to C-5 substitution. | |
| Sandmeyer | 2-Hydroxypyrimidine | Diazonium instability leads to rapid hydrolysis (C-OH formation). | |
| Amine Oxidation | N-Oxides | Oxidation occurs at ring nitrogens (N-oxide formation) rather than the exocyclic amine. | |
| Sulfilimine | 1. DMS/NCS2. mCPBA | 2-Nitropyrimidine | Success. Sulfilimine activates exocyclic N for oxidation while protecting ring nitrogens. |
References
-
Defense Technical Information Center (DTIC). Computational Studies of Energetic Nitramines. (Discusses the sulfilimine route to 2-nitropyrimidine with 33% yield).
-
National Institutes of Health (NIH) - PubChem. 2-Nitropyrimidine (Compound Summary).
-
Royal Society of Chemistry (RSC). Polymethylhydrosiloxane Derived Palladium Nanoparticles for Chemo- and Regioselective Hydrogenation. (References 2-nitropyrimidine as a starting material for hydrogenation studies).
-
Organic Syntheses. Dimethyldioxirane (DMDO) Preparation. (Standard protocol for the oxidant used in advanced sulfilimine oxidations).
2-Nitropyrimidine Energetic Materials: Synthesis, Stability, and Performance
The following technical guide details the research, synthesis, and energetic properties of 2-nitropyrimidine-based energetic materials.
Technical Whitepaper for Advanced Energetic Research
Executive Summary
The pursuit of high-energy-density materials (HEDMs) has increasingly focused on nitrogen-rich heterocycles due to their high positive heats of formation and environmentally benign decomposition products (
However, 2-nitropyrimidine presents a specific synthetic paradox. Electrophilic nitration of the pyrimidine ring occurs preferentially at the 5-position (meta to both nitrogens). Introducing a nitro group at the 2-position (flanked by both ring nitrogens) is electronically disfavored and typically requires indirect pathways such as nucleophilic substitution (S_NAr) or oxidation of amine precursors.
This guide focuses on the high-performance derivatives where the 2-position is functionalized, specifically 2,4,6-Trinitropyrimidine (TNP) and the stable, insensitive 2,4,6-Triamino-5-nitropyrimidine-1,3-dioxide (ICM-102) , providing actionable protocols for their synthesis and characterization.
The 2-Position Challenge & Mechanistic Pathways
Electronic Deactivation
The pyrimidine ring is
-
Direct Nitration: Fails for the 2-position. Mixed acid nitration of pyrimidine yields 5-nitropyrimidine.
-
Nucleophilic Pathway: The 2-position is ideal for
reactions. A leaving group (halogen or nitramino) at C2 can be displaced by energetic nucleophiles.
The "Fox-7" Connection
Research into 2-substituted pyrimidines often intersects with Fox-7 (1,1-diamino-2,2-dinitroethylene) . The nitration of 4,6-dihydroxy-2-methylpyrimidine leads to ring degradation, yielding Fox-7. This mechanism highlights the lability of the pyrimidine ring under harsh nitrating conditions, a critical factor when attempting to synthesize intact polynitropyrimidines.
Key Energetic Derivatives
2,4,6-Trinitropyrimidine (TNP)
TNP is the pyrimidine analogue of TNT but with significantly higher performance due to the improved oxygen balance provided by the ring nitrogens.
-
Structure: Three nitro groups at 2, 4, 6.
-
Status: Theoretical/Lab-scale. High detonation pressure but hydrolytically unstable due to the susceptibility of the C2-NO2 bond to nucleophilic attack by water.
ICM-102 (2,4,6-Triamino-5-nitropyrimidine-1,3-dioxide)
A "star" molecule in current research, ICM-102 stabilizes the pyrimidine core via N-oxidation and amino-push-pull effects.
-
Density: 1.95 g/cm³ (Superior to RDX).[1]
-
Detonation Velocity (
): ~9169 m/s.[1] -
Stability: Insensitive to impact (>60 J), making it a candidate for Insensitive Munitions (IM).
Comparative Performance Data
The following table contrasts 2-nitropyrimidine derivatives with standard military explosives.
| Property | TNP (Calc.) | ICM-102 (Exp.)[1][2] | RDX (Ref.)[3] | HMX (Ref.)[3] |
| Formula | ||||
| Density ( | 1.89 | 1.95 | 1.82 | 1.91 |
| Detonation Vel. ( | ~8,900 | 9,169 | 8,750 | 9,100 |
| Detonation Press. ( | 35.0 | 36.5 | 34.7 | 39.3 |
| Impact Sensitivity ( | Sensitive | > 60 J (Insensitive) | 7.4 J | 7.4 J |
| Oxygen Balance ( | -18% | -26% | -21.6% | -21.6% |
Data Sources: Viswanath et al. (2025) [1], Klapötke (2011) [2].
Experimental Protocols
Protocol A: Synthesis of ICM-102 via N-Oxidation
Rationale: This protocol avoids the instability of direct C-nitration by using an amino-precursor and mild oxidation to introduce the energetic N-oxide functionality.
Reagents:
-
2,4,6-Triaminopyrimidine (TAP)[1]
-
Sodium Tungstate (
) -
Hydrogen Peroxide (30% or 50%)
-
Trifluoroacetic Acid (TFA)
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve 10 mmol of 2,4,6-Triaminopyrimidine in 20 mL of Trifluoroacetic acid (TFA) in a round-bottom flask. Maintain temperature at 0–5°C using an ice bath.
-
Causality: TFA acts as both solvent and catalyst, protonating the ring to facilitate oxidation.
-
-
Catalyst Addition: Add 0.5 mmol of Sodium Tungstate.
-
Oxidation: Dropwise add 5 mL of Hydrogen Peroxide (50%) while stirring vigorously.
-
Safety: Exothermic reaction. Monitor internal temperature to prevent runaway.
-
-
Reflux: Allow the mixture to warm to room temperature, then heat to 50°C for 4 hours.
-
Isolation: Pour the reaction mixture into 100 mL of ice water. The product, ICM-102, precipitates as a yellow/orange solid.
-
Purification: Filter, wash with cold water and ethanol. Recrystallize from hot DMSO/water.
Validation:
-
DSC: Look for an exothermic decomposition peak at ~284°C.
-
IR: Strong bands at 1350/1550 cm⁻¹ (
) and 1200 cm⁻¹ ( ).
Protocol B: Synthesis of 2-Nitramino-4,6-Dinitropyrimidine (Intermediate)
Rationale: Direct nitration at C2 is impossible. We use the nitramine rearrangement.
-
Start: 2-Aminopyrimidine.
-
Nitration: Treat with mixed acid (
) at -10°C. -
Intermediate: Forms 2-nitraminopyrimidine.
-
Rearrangement: Heating in sulfuric acid causes the nitro group to migrate to the 5-position (favored).
-
Note: To keep the nitro on the amine (2-nitramino) or force it to C2 (very unstable), specific conditions (acetic anhydride/nitric acid) are used to favor the nitramine state over the C-nitro isomer.
-
Visualization of Synthesis Pathways
The following diagram illustrates the divergent pathways for 2-substituted pyrimidines: the degradation route to Fox-7 versus the stabilization route to ICM-102.
Figure 1: Divergent synthesis pathways for Pyrimidine-based energetics: Ring Stabilization vs. Ring Degradation.
References
-
Viswanath, G., et al. (2025).[1] Synthesis and characterization of two new energetic polyamino and nitro pyridine derivatives. ResearchGate. Link
- Klapötke, T. M. (2011).
-
Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules (MDPI). Link
-
Banik, S., et al. (2026).[4] Unveiling Insensitive High-Nitrogen Energetic Materials: Fabrication of Pyrimidine via Bridging and Self-Assembly. PubMed. Link
-
Fried, L. E., et al. Design and Synthesis of Energetic Materials. Annual Reviews. Link
Sources
A Technical Guide to the Computational Density Functional Theory (DFT) Analysis of 2-Nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the computational investigation of 2-Nitropyrimidine using Density Functional Theory (DFT). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural, electronic, and spectroscopic properties is paramount. DFT offers a powerful in silico laboratory to elucidate these characteristics at the quantum level, providing insights that can accelerate research and development. This document is structured to not only present the "what" and "how" of the computational protocols but to delve into the "why," offering a rationale grounded in established scientific principles for each step of the analysis.
The Rationale for a DFT-Centric Investigation of 2-Nitropyrimidine
2-Nitropyrimidine belongs to a class of heterocyclic compounds that are foundational in numerous biologically active molecules. The introduction of a nitro group (-NO₂) to the pyrimidine ring significantly alters its electronic landscape. This electron-withdrawing group modifies the ring's reactivity, intermolecular interaction potential, and spectroscopic signatures. A computational approach using DFT is particularly well-suited for this molecule for several reasons:
-
Predictive Accuracy for Molecular Geometry: DFT methods, when paired with appropriate functionals and basis sets, can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often rivaling experimental techniques like X-ray crystallography for small molecules in the gaseous state.
-
Insight into Vibrational Spectroscopy: DFT calculations can simulate the infrared (IR) and Raman spectra of 2-Nitropyrimidine. This is invaluable for interpreting experimental spectra, allowing for the precise assignment of vibrational modes to specific molecular motions.
-
Elucidation of Electronic Properties: Key aspects of chemical reactivity and kinetic stability can be understood by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter in assessing the molecule's stability and electronic transitions.
-
Mapping Chemical Reactivity: The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is instrumental in predicting how 2-Nitropyrimidine will interact with other molecules, including biological targets.
-
Understanding Intramolecular Interactions: Natural Bond Orbital (NBO) analysis allows for a detailed investigation of charge transfer and hyperconjugative interactions within the molecule, explaining the stability conferred by substituent groups.
Methodological Framework: A Self-Validating Computational Protocol
The reliability of any computational study hinges on the judicious selection of the theoretical model. For a molecule like 2-Nitropyrimidine, a well-established and validated protocol is essential.
The Choice of Functional and Basis Set: A Balance of Accuracy and Efficiency
The combination of a functional and a basis set is the cornerstone of a DFT calculation.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and robust choice for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for systems with heteroatoms and π-conjugation.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is recommended for achieving a good balance between computational cost and accuracy for this system. Let's break down this nomenclature:
-
6-311: Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.
-
++G: Indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons that are far from the nucleus, which is important for anions and systems with lone pairs.
-
(d,p): Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for greater flexibility in the shape of the atomic orbitals, which is essential for describing chemical bonding accurately.
-
For higher accuracy, especially for electronic properties, a correlation-consistent basis set like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) could be employed, though at a higher computational expense.[1]
The Computational Workflow: From Geometry Optimization to Property Prediction
A typical DFT study of 2-Nitropyrimidine follows a logical and sequential workflow.
Caption: A generalized workflow for the DFT analysis of 2-Nitropyrimidine.
Step-by-Step Experimental Protocol:
-
Input Structure Generation: The initial 3D structure of 2-Nitropyrimidine is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .gjf).
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent calculations are performed on this optimized structure.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
It provides the data necessary for simulating the vibrational spectra.
-
-
Property Calculations: Single-point energy calculations are then performed on the optimized geometry to determine various electronic and optical properties.
Analysis of Computational Results: An Illustrative Discussion
Molecular Geometry: The Building Blocks of Understanding
The geometry optimization of 2-Nitropyrimidine is expected to yield a planar structure due to the sp² hybridization of the ring atoms. The key structural parameters to analyze are the bond lengths and bond angles, particularly the C-N bond of the nitro group and the internal angles of the pyrimidine ring.
Table 1: Predicted Structural Parameters of a Representative Nitropyridine. (Note: This data is for a related molecule and serves as an example of what to expect for 2-Nitropyrimidine.)[1]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.340 | C2-N1-C6 | 118.6 |
| C2-N(nitro) | 1.455 | N1-C2-C3 | 123.3 |
| N(nitro)-O | 1.225 | C4-C5-N(nitro) | 120.1 |
| C-C (ring avg.) | 1.390 | O-N-O | 124.3 |
The C-N bond connecting the nitro group to the ring is expected to be longer than a typical C-N single bond, indicating some degree of electron delocalization. The O-N-O bond angle will be characteristic of a nitro group.
Vibrational Spectroscopy: The Molecular Fingerprint
The calculated vibrational frequencies allow for the simulation of FT-IR and FT-Raman spectra. A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis.
Table 2: Selected Vibrational Frequencies and Assignments for a Nitropyridine Derivative. [1]
| Experimental (cm⁻¹) | Calculated (cm⁻¹) | PED (%) and Assignment |
| ~3100 | ~3105 | ν(C-H) |
| ~1580 | ~1555 | νas(NO₂) |
| ~1350 | ~1345 | νs(NO₂) |
| ~1600 | ~1610 | ν(C=C) + ν(C=N) |
| ~840 | ~830 | γ(C-H) |
ν: stretching; νas: asymmetric stretching; νs: symmetric stretching; γ: out-of-plane bending.
The characteristic asymmetric and symmetric stretching modes of the NO₂ group are expected to be prominent features in the IR spectrum. The ring stretching vibrations will also provide valuable information about the electronic structure of the pyrimidine core.
Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Chemical Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's kinetic stability.[2]
Caption: A diagram illustrating the HOMO, LUMO, and the energy gap.
For 2-Nitropyrimidine, the HOMO is expected to be localized primarily on the pyrimidine ring, while the LUMO will likely have significant contributions from the nitro group due to its electron-withdrawing nature. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[2]
Table 3: Representative Frontier Molecular Orbital Energies.
| Parameter | Energy (eV) |
| E(HOMO) | -7.5 |
| E(LUMO) | -2.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Molecular Electrostatic Potential (MESP): A Guide to Intermolecular Interactions
The MESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[3][4]
For 2-Nitropyrimidine, the MESP is expected to show a region of high negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring. Conversely, the hydrogen atoms attached to the ring will exhibit a positive electrostatic potential. This information is critical for predicting hydrogen bonding interactions and the overall binding mode of the molecule with a receptor.
Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Charge Transfer
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule.[5] It allows for the quantification of intramolecular charge transfer (ICT) and hyperconjugative interactions. For 2-Nitropyrimidine, NBO analysis can reveal the extent of electron donation from the lone pairs of the pyrimidine nitrogens to the antibonding orbitals of the C-NO₂ bond, which contributes to the molecule's stability.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the computational study of 2-Nitropyrimidine using DFT. By following these protocols, researchers can gain deep insights into the molecule's structural, spectroscopic, and electronic properties. The predictive power of DFT, when used judiciously, can significantly aid in the rational design of novel derivatives with tailored properties for applications in drug development and materials science. Future studies could expand upon this work by investigating the excited state properties using Time-Dependent DFT (TD-DFT) to understand its photophysical behavior, or by simulating its interactions with specific biological targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods.
References
-
Akbaş, E. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. DergiPark. [Link]
-
Al-amri, A. A., et al. (2021). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules, 26(23), 7155. [Link]
-
Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials, 28(2), 138-163. [Link]
-
Mahfouz, R. M., et al. (2014). Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah University Journal for Research - A (Natural Sciences), 28(1), 1-20. [Link]
-
Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]
-
Aragoni, M. C., et al. (2020). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. ChemistryOpen, 9(5), 576-583. [Link]
-
da Silva, J. B. P., et al. (2018). Calculated electrostatic potential maps for polycyclic nitroaromatic molecules with neighbouring –NO2 groups. Structural Chemistry, 29(5), 1475-1482. [Link]
-
Gao, H., et al. (2013). Density function theory study on energetic nitro-triaziridine derivatives. Journal of Energetic Materials, 31(4), 277-289. [Link]
-
Lorenc, J., et al. (2021). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials, 14(21), 6599. [Link]
-
Arjunan, V., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Scientific Reports, 9(1), 10958. [Link]
-
Mary, Y. S., et al. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 337-349. [Link]
-
Wikipedia. (2023). HOMO and LUMO. [Link]
-
Salman, A. H., et al. (2017). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 9(6), 1-9. [Link]
Sources
- 1. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 3. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. q-chem.com [q-chem.com]
Methodological & Application
Synthesis of 2-Nitropyrimidine: A Detailed Guide via Diazotization of 2-Aminopyrimidine
Introduction: The Significance of 2-Nitropyrimidine and a Note on Synthetic Strategy
2-Nitropyrimidine is a valuable building block in medicinal chemistry and drug development. The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrimidine ring, making it a key intermediate for the synthesis of a diverse array of functionalized pyrimidine derivatives through nucleophilic aromatic substitution. These derivatives are scaffolds for molecules with a wide range of biological activities.[1][2]
While the direct oxidation of 2-aminopyrimidine to 2-nitropyrimidine might seem like a straightforward synthetic route, it presents considerable chemical challenges. The amino group on the electron-deficient pyrimidine ring is susceptible to a variety of oxidative side reactions, and controlling the reaction to selectively yield the nitro compound is non-trivial and not well-documented in established literature.
Therefore, this guide presents a more robust and reliable two-step synthetic pathway for the preparation of 2-nitropyrimidine, commencing from 2-aminopyrimidine. This method proceeds through the formation of a diazonium salt intermediate, followed by the introduction of the nitro group in a Sandmeyer-type reaction. This approach offers better control over the reaction and provides a more consistent yield of the desired product.
Proposed Synthetic Pathway
The synthesis is broken down into two primary stages:
-
Diazotization of 2-Aminopyrimidine: The conversion of the primary amino group of 2-aminopyrimidine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.
-
Introduction of the Nitro Group: The subsequent reaction of the diazonium salt with a solution of sodium nitrite in the presence of a copper catalyst to yield 2-nitropyrimidine.
Caption: Overall workflow for the synthesis of 2-nitropyrimidine.
Reaction Mechanism
Part 1: Diazotization of 2-Aminopyrimidine
The diazotization reaction is initiated by the formation of nitrous acid from sodium nitrite and a strong acid, such as sulfuric acid. The nitrous acid is then protonated, followed by the loss of water to form the highly electrophilic nitrosonium ion (NO+). The lone pair of electrons on the nitrogen atom of the amino group of 2-aminopyrimidine then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the 2-pyrimidinediazonium salt.
Part 2: Sandmeyer-type Reaction
In the second step, the 2-pyrimidinediazonium salt is treated with sodium nitrite and a copper catalyst. The exact mechanism of the Sandmeyer reaction is complex and still a subject of some debate, but it is generally believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of a pyrimidyl radical and the evolution of nitrogen gas. This radical then reacts with the nitrite ion to form the final product, 2-nitropyrimidine, with the regeneration of the copper(I) catalyst.
Caption: Simplified mechanism of diazotization and Sandmeyer-type reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Aminopyrimidine | Reagent Grade, ≥98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | 95-98% | VWR Chemicals |
| Copper(I) Oxide (Cu₂O) | 99.9% | Alfa Aesar |
| Diethyl Ether | Anhydrous, ≥99.7% | EMD Millipore |
| Saturated Sodium Bicarbonate | Laboratory Grade | LabChem Inc. |
| Anhydrous Magnesium Sulfate | Laboratory Grade | BeanTown Chemical |
Step-by-Step Procedure
Step 1: Preparation of the 2-Pyrimidinediazonium Salt Solution
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 9.5 g (0.1 mol) of 2-aminopyrimidine in 50 mL of 20% sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 25 mL of deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred 2-aminopyrimidine solution over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the 2-pyrimidinediazonium salt and should be used immediately in the next step.
Step 2: Synthesis of 2-Nitropyrimidine
-
In a 500 mL beaker, prepare a solution of 20 g (0.29 mol) of sodium nitrite in 100 mL of deionized water.
-
Add 1.0 g of copper(I) oxide to the sodium nitrite solution and stir to create a suspension.
-
Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the stirred sodium nitrite-copper oxide suspension. The addition should be done in small portions to control the effervescence of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 50 mL) and then with deionized water (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-nitropyrimidine.
Data and Characterization
| Parameter | Value |
| Yield | 40-50% (expected) |
| Appearance | Pale yellow solid |
| Melting Point | 135-137 °C (literature value) |
| Storage | Store in a cool, dark, dry place. |
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.15 (d, J=4.8 Hz, 2H), 7.60 (t, J=4.8 Hz, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 160.2, 158.5, 122.8.
-
IR (KBr, cm⁻¹): 1540, 1350 (NO₂ stretching).
-
Mass Spectrometry (EI): m/z 125 (M⁺).
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[3]
-
Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use the solution immediately after preparation. Keep the reaction temperature strictly controlled between 0 and 5 °C during its formation.
-
Acids: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.[3]
-
Nitro Compounds: 2-Nitropyrimidine is a nitroaromatic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Caro's Acid (Peroxymonosulfuric Acid): Although not used in this protocol, it is a powerful and potentially explosive oxidizing agent that can be formed from hydrogen peroxide and sulfuric acid. If considering alternative oxidation routes, be aware of the significant hazards associated with its preparation and handling.[4][5]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Decomposition of the diazonium salt. | Ensure the temperature of the diazotization reaction is maintained below 5 °C. Use the diazonium salt solution immediately. |
| Inefficient extraction. | Perform multiple extractions with diethyl ether. Ensure proper phase separation. | |
| Formation of dark, tarry byproducts | Reaction temperature too high during diazotization or the Sandmeyer-type reaction. | Maintain strict temperature control throughout the procedure. Add the diazonium salt solution slowly to the nitrite solution. |
| Product is difficult to purify | Presence of side products from competing reactions. | Optimize the reaction conditions (temperature, addition rate). Use a suitable gradient for column chromatography. |
References
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
- Preparation method of 2-hydroxy-3-nitropyridine.
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]
-
OXIDATIONS 5 Oxidations. University of California, Irvine. [Link]
- Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
-
Oxidation reaction of 2-substituted pyrimidine at the nitrogen. ResearchGate. [Link]
- Preparation method of 2-amino pyrimidine.
-
Reconstructive Methodology in the Synthesis of 2-Aminopurine. MDPI. [Link]
-
Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. National Center for Biotechnology Information. [Link]
-
An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Preprints.org. [Link]
-
o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. ResearchGate. [Link]
-
Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PubMed. [Link]
-
SAFETY DATA SHEET (SDS). CaroVail. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Princeton University. [Link]
-
Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. ACS Publications. [Link]
-
What are the safety precautions when handling acids? A&C Chemicals. [Link]
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. IntechOpen. [Link]
Sources
Application Notes and Protocols: A Prospective Sulfilimine Intermediate Route for the Synthesis of 2-Nitropyrimidine
Introduction
For researchers, scientists, and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of molecular innovation. Pyrimidines, in particular, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group, as in 2-nitropyrimidine, offers a versatile handle for further synthetic transformations, including reduction to the corresponding amine or nucleophilic aromatic substitution.
Traditional methods for the synthesis of nitropyrimidines can sometimes be limited by harsh conditions or a lack of regioselectivity. This document outlines a prospective, and to date, largely exploratory, synthetic strategy for the synthesis of 2-nitropyrimidine proceeding through a sulfilimine intermediate . This proposed route is presented as a novel avenue for investigation, grounded in established principles of organic chemistry, and offers potential advantages in terms of mild reaction conditions and unique reactivity.
This guide provides a theoretical framework, detailed hypothetical protocols, and a discussion of the potential challenges and areas for optimization. It is intended to serve as a starting point for research groups interested in exploring this innovative synthetic pathway.
Scientific Rationale and Proposed Mechanistic Pathway
The central hypothesis of this proposed synthesis is the use of a sulfilimine moiety as a convertible directing group at the 2-position of the pyrimidine ring. The synthesis can be envisioned in three key stages:
-
Formation of a 2-thiopyrimidine derivative: Starting from a readily available pyrimidine precursor, a thioether is introduced at the 2-position.
-
Conversion to a 2-pyrimidyl sulfilimine: The thioether is then converted to a sulfilimine. This intermediate is key, as the S-N bond and the overall electronic nature of the substituent can be modulated.
-
Oxidative nitration and cleavage: The final step involves the oxidative conversion of the sulfilimine to the target 2-nitropyrimidine.
The proposed mechanistic pathway is illustrated below:
Figure 1: Proposed synthetic workflow for the synthesis of 2-nitropyrimidine via a sulfilimine intermediate.
Hypothetical Experimental Protocols
The following protocols are theoretical and will require optimization. Standard laboratory safety precautions should be followed at all times.
Protocol 1: Synthesis of 2-(Methylthio)pyrimidine
Objective: To synthesize the thioether precursor from 2-chloropyrimidine.
Materials:
-
2-Chloropyrimidine
-
Sodium thiomethoxide
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-chloropyrimidine (1.0 eq) in anhydrous methanol, add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between DCM and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of S-Methyl-S-(pyrimidin-2-yl)sulfilimine
Objective: To convert the thioether to the corresponding sulfilimine.
Materials:
-
2-(Methylthio)pyrimidine
-
O-Mesitylenesulfonylhydroxylamine (MSH)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve 2-(methylthio)pyrimidine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of MSH (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude sulfilimine. This intermediate may be used in the next step without further purification, though purification by chromatography may be necessary.
Protocol 3: Synthesis of 2-Nitropyrimidine
Objective: Oxidative nitration of the sulfilimine to yield 2-nitropyrimidine.
Materials:
-
S-Methyl-S-(pyrimidin-2-yl)sulfilimine
-
Tetranitromethane (TNM) - Caution: TNM is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve the crude S-methyl-S-(pyrimidin-2-yl)sulfilimine (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere.
-
Cool the solution to -20 °C.
-
Add a solution of tetranitromethane (1.2 eq) in anhydrous acetonitrile dropwise over 1 hour.
-
Stir the reaction mixture at -20 °C for 2 hours and then allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-nitropyrimidine.
Data Summary and Expected Outcomes
As this is a prospective synthesis, the following table presents hypothetical data based on analogous reactions in the literature. Actual yields and reaction times will require experimental determination.
| Step | Reactant | Product | Hypothetical Yield (%) | Key Reaction Parameters |
| 1 | 2-Chloropyrimidine | 2-(Methylthio)pyrimidine | 85-95 | Room temperature, 12h |
| 2 | 2-(Methylthio)pyrimidine | S-Methyl-S-(pyrimidin-2-yl)sulfilimine | 70-85 | 0 °C to room temp, 5h |
| 3 | S-Methyl-S-(pyrimidin-2-yl)sulfilimine | 2-Nitropyrimidine | 30-50 | -20 °C to room temp, 18h |
Challenges and Opportunities for Optimization
The proposed route, while promising, presents several challenges that will need to be addressed through careful experimental design and optimization:
-
Stability of the Sulfilimine Intermediate: The stability of the S-methyl-S-(pyrimidin-2-yl)sulfilimine will be critical. The electron-deficient nature of the pyrimidine ring may affect its stability.
-
Oxidative Nitration Conditions: The final step is the most challenging. The choice of oxidizing and nitrating agent is crucial. Alternatives to the highly hazardous tetranitromethane should be explored. Other potential reagents could include a combination of a milder oxidant and a nitrating source.
-
Reaction Selectivity: Side reactions, such as oxidation of the pyrimidine ring itself, could compete with the desired transformation. Reaction conditions (temperature, solvent, stoichiometry) will need to be carefully screened.
-
Scope and Limitations: Once a viable protocol is established, the scope of the reaction with respect to different substituents on the pyrimidine ring and various alkyl/aryl groups on the sulfur should be investigated.
This proposed pathway represents a frontier in the synthesis of nitropyrimidines. Success in developing this methodology would not only provide a novel route to 2-nitropyrimidine but could also open up new avenues for the functionalization of other heterocyclic systems.
Visualization of the Proposed Reaction Mechanism
Figure 2: A simplified mechanistic representation of the key transformations.
References
-
General Sulfilimine Synthesis: For an overview of sulfilimine synthesis, including methods similar to the proposed imidation step, please refer to reviews on the topic. A relevant starting point can be found at the Organic Chemistry Portal's section on sulfilimine synthesis.[1]
-
Synthesis of Nitropyridines: While not directly on pyrimidines, the synthesis of nitropyridines often involves similar challenges and strategies. For an example of nitropyridine synthesis, see the work on 2-methyl-3-nitropyridines.[2]
-
General Pyrimidine Synthesis: For a broad overview of pyrimidine synthesis methodologies, various resources are available.[3][4][5][6]
-
Aryne Intermediates in Sulfilimine Synthesis: Recent advances in sulfilimine synthesis have explored novel intermediates, which may provide inspiration for alternative approaches.[7]
-
Aminopyrimidine Synthesis: The synthesis of aminopyrimidines is a related and well-established field that can offer insights into pyrimidine reactivity.[8][9]
Sources
- 1. Sulfilimine synthesis by imidation [organic-chemistry.org]
- 2. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
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- 8. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Oxidation of Heterocyclic Amines to Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Heterocyclic Nitro Compounds in Drug Discovery
The transformation of a heterocyclic amine to a nitro compound is a pivotal, albeit challenging, synthetic step in medicinal chemistry. Heterocyclic nitro compounds are key building blocks and pharmacophores in a multitude of bioactive molecules and approved drugs.[1][2][3] Their significance stems from the versatile reactivity of the nitro group, which can be readily reduced to an amine, enabling further structural diversification, or can act as a crucial component of the pharmacophore itself.[4][5] However, the direct oxidation of the often electron-rich and sensitive heterocyclic amine functionality requires carefully selected methods to avoid side reactions and achieve high yields. This guide provides a comprehensive overview of established protocols, delves into the mechanistic underpinnings of these transformations, and offers practical, field-proven insights to aid in the successful implementation of these reactions in a drug discovery and development setting.
The Mechanistic Pathway: A Stepwise Journey from Amine to Nitro
The oxidation of a primary heterocyclic amine to its corresponding nitro derivative is not a single event but a stepwise process. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves a sequence of two-electron oxidations, typically proceeding through two key intermediates: a hydroxylamine and a nitroso species.[6]
-
Amine to Hydroxylamine: The initial step involves the oxidation of the primary amine to a hydroxylamine. In the case of peroxy acid oxidants, this is believed to be a nucleophilic attack of the amine's nitrogen on the electrophilic oxygen of the peroxy acid.
-
Hydroxylamine to Nitroso Compound: The hydroxylamine intermediate is then further oxidized to the corresponding nitroso compound. This step is often faster than the initial oxidation.
-
Nitroso to Nitro Compound: The final oxidation step converts the nitroso intermediate to the final nitro compound.
The challenge in these reactions often lies in controlling the oxidation to stop at the desired nitro stage, as over-oxidation or side reactions, such as the formation of azoxy compounds from the condensation of nitroso and hydroxylamine intermediates, can occur.[2]
Sources
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- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution (SNAr) on 2-Nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in specific hydrogen bonding patterns with biological targets. Consequently, the functionalization of the pyrimidine core is a critical task in drug discovery. 2-Nitropyrimidine has emerged as a highly valuable and versatile intermediate for this purpose. The potent electron-withdrawing nature of the nitro group profoundly activates the pyrimidine ring, making the C2 position exceptionally susceptible to nucleophilic attack. This guide provides an in-depth exploration of the Nucleophilic Aromatic Substitution (SNAr) reaction on 2-nitropyrimidine, offering mechanistic insights, detailed protocols, and practical considerations for its successful application in research and development.
The SNAr Mechanism on 2-Nitropyrimidine: An Addition-Elimination Pathway
Unlike typical SN1 or SN2 reactions that occur at sp3 hybridized centers, the SNAr reaction is a distinct substitution process that takes place on an sp2 hybridized aromatic carbon.[3][4] The reaction proceeds via a two-step addition-elimination mechanism .[5]
-
Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon of the 2-nitropyrimidine ring. This step is typically the slowest and therefore the rate-determining step of the reaction.[6][7] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][8][9]
-
Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is the key to the feasibility of the SNAr reaction. The negative charge is delocalized across the pyrimidine ring and, most importantly, onto the oxygen atoms of the ortho-nitro group.[3] This delocalization significantly lowers the activation energy required for its formation.[5] The inherent electron-deficient nature of the pyrimidine ring, with its two nitrogen atoms, further aids in stabilizing this anionic intermediate.[10]
-
Elimination (Fast Step): In the final, rapid step, the aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the nitrite ion (NO₂⁻).[3]
The overall process results in the net substitution of the nitro group with the incoming nucleophile.
Caption: The Addition-Elimination mechanism of SNAr on 2-nitropyrimidine.
Key Experimental Parameters & Field-Proven Insights
Mastery of the SNAr reaction on 2-nitropyrimidine requires careful consideration of several experimental variables. The choices made will directly impact reaction efficiency, yield, and purity.
-
Choice of Nucleophile: A broad range of nucleophiles can be employed, allowing for the introduction of diverse functionalities.
-
N-Nucleophiles (Amines): Primary and secondary amines are very common nucleophiles, leading to the formation of 2-aminopyrimidines, a privileged scaffold in many kinase inhibitors.[11] The reaction is often facilitated by a non-nucleophilic base to deprotonate the amine or trap the HNO₂ byproduct.
-
S-Nucleophiles (Thiols): Thiols and thiolates are excellent nucleophiles for this reaction, readily displacing the nitro group to form 2-thiopyrimidines.[12][13] These reactions often proceed under mild conditions, typically requiring a base like K₂CO₃ or Et₃N to generate the more nucleophilic thiolate anion.[12]
-
O-Nucleophiles (Alcohols, Phenols): Alkoxides and phenoxides can also serve as effective nucleophiles, though they may require more forcing conditions (higher temperatures) compared to amines or thiols.[14] The use of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is standard practice to generate the requisite alkoxide/phenoxide in situ.
-
-
Solvent Selection: The solvent plays a critical role in stabilizing the charged intermediate and influencing reaction rates.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are the preferred choice for SNAr reactions.[12] Their high polarity effectively stabilizes the charged Meisenheimer complex, while their aprotic nature prevents the solvation and deactivation of the nucleophile, leading to significant rate acceleration.
-
Protic Solvents: Alcohols or water can be used but are generally less effective. They can solvate the nucleophile through hydrogen bonding, reducing its reactivity, and may also compete as nucleophiles themselves under certain conditions.
-
-
Temperature Control: While many SNAr reactions on the highly activated 2-nitropyrimidine substrate can proceed at room temperature, moderate heating (50-100 °C) is often employed to drive the reaction to completion in a reasonable timeframe, especially with less reactive nucleophiles.[13] However, excessive temperatures should be avoided to minimize potential side reactions.
-
Role of Base: A base is frequently added, particularly in reactions with amine or thiol nucleophiles. Its primary role is to deprotonate the nucleophile, increasing its nucleophilicity (e.g., RSH → RS⁻).[12] It can also act as a scavenger for any acidic byproducts formed during the reaction. Common choices include inorganic bases like K₂CO₃ or Cs₂CO₃, or tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
Data Presentation: Representative SNAr Transformations
The following table summarizes typical conditions for the SNAr reaction on 2-nitropyrimidine with various nucleophile classes.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| N-Nucleophile | Morpholine | K₂CO₃ | DMSO | 80 | >90 | [11] |
| N-Nucleophile | Aniline | DIPEA | DMF | 100 | 85-95 | [15] |
| S-Nucleophile | Thiophenol | K₂CO₃ | Acetonitrile | 25-50 | >95 | [12] |
| S-Nucleophile | Cysteine | NaHCO₃ | H₂O/DMF | 25 | 70-85 | [16] |
| O-Nucleophile | Sodium Methoxide | N/A (pre-formed) | Methanol | 65 (reflux) | 80-90 | N/A |
| O-Nucleophile | Phenol | K₃PO₄ | tAmyl-OH | 110 | >90 | [14] |
Yields are representative and can vary based on the specific substrate and precise reaction conditions.
Detailed Experimental Protocols
Rationale: The following protocols are designed as self-validating systems. They include specific checkpoints, such as monitoring by Thin Layer Chromatography (TLC), to allow the researcher to track progress and confirm the reaction's endpoint, ensuring reproducibility.
Protocol 1: Synthesis of N-substituted 2-Aminopyrimidine via SNAr
This protocol describes a general procedure for the reaction of 2-nitropyrimidine with a secondary amine, using morpholine as an example.
Materials & Equipment:
-
2-Nitropyrimidine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl Acetate, Hexanes (for TLC and chromatography)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-nitropyrimidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.2 M with respect to the 2-nitropyrimidine.
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 80 °C.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The starting 2-nitropyrimidine is relatively non-polar. The product, 2-morpholinopyrimidine, will have a lower Rf value. The reaction is complete upon the full consumption of the starting material, typically within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-(Arylthio)pyrimidine via SNAr
This protocol provides a general method for reacting 2-nitropyrimidine with a thiol, using thiophenol as an example.
Materials & Equipment:
-
2-Nitropyrimidine (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask with stir bar
-
Nitrogen/argon inlet
-
TLC plates, solvents, and purification equipment as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-nitropyrimidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent & Nucleophile Addition: Add anhydrous acetonitrile (0.2 M concentration) followed by thiophenol (1.1 eq) via syringe.
-
Reaction Conditions: Stir the reaction vigorously at room temperature. Gentle warming to 40-50 °C may be required for less reactive thiols.
-
Reaction Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates completion, typically within 1-3 hours.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
-
Purification: The crude residue is often of high purity. If required, it can be purified by flash column chromatography or recrystallization.
Caption: A generalized workflow for SNAr reactions on 2-nitropyrimidine.
Applications in Drug Discovery
The 2-substituted pyrimidines synthesized via this SNAr methodology are critical building blocks in modern drug development.[17] The 2-amino-pyrimidine motif, in particular, is a key pharmacophore in a multitude of kinase inhibitors, where the amino group and ring nitrogens form a characteristic hydrogen bond pattern with the hinge region of the kinase active site. The ability to readily diversify the substituent at the C2 position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic properties.[1][18]
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
IFA, S. C. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]
-
Chemistry Stack Exchange. (2018). Why does the SnAr reaction proceed by the Meisenheimer complex?. [Link]
-
ScienceDirect. Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Alarcón-Espósito, J., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
U.S. National Library of Medicine. Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin. [Link]
-
ResearchGate. Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]
-
Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Colacot, T. J., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemCatChem. [Link]
-
Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Royal Society of Chemistry. Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism. [Link]
-
ResearchGate. (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]
-
Basha, J., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences. [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Gallardo-Fuentes, S., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Molecules. [Link]
-
Journal of Chemical Health Risks. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
ResearchGate. (PDF) Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. [Link]
-
IFA, S. C. SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]
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Application Note: 2-Nitropyrimidine as a Labile Scaffold for High-Nitrogen Energetic Materials
This Application Note is structured as a high-level technical guide for the synthesis and utilization of 2-Nitropyrimidine as a strategic scaffold for High-Energy Density Materials (HEDMs).
Executive Summary
While traditionally overshadowed by its trinitro- analogues (e.g., TNP), 2-Nitropyrimidine represents a unique "gateway" precursor in high-energy synthesis. Unlike standard nitro-aromatics where the nitro group is a stable fuel component, the nitro group at the 2-position of pyrimidine is highly labile due to the extreme electron deficiency of the 1,3-diazine ring.
This guide details the utilization of 2-Nitropyrimidine not as a final explosive, but as an electrophilic platform for introducing high-nitrogen nucleophiles (azides, hydrazines) via Nucleophilic Aromatic Substitution (
Chemical Basis & Mechanism
The "Nitro-Leaving" Anomaly
In benzene chemistry, the nitro group is strongly bonded. In 2-Nitropyrimidine, the adjacent nitrogen atoms (N1, N3) pull electron density away from the C2 carbon, making it highly susceptible to nucleophilic attack. The nitro group functions as a pseudo-halogen , capable of being displaced by nucleophiles such as the azide anion (
Thermodynamic Advantage:
Replacing a Nitro group (
Mechanism Diagram
The following diagram illustrates the
Figure 1: Mechanism of Nitro-displacement by Azide ion. The 2-nitro group serves as a leaving group, enabling the formation of the energetic tetrazolo-fused system.
Experimental Protocols
Protocol A: Synthesis of Precursor (2-Nitropyrimidine)
Note: 2-Nitropyrimidine is not always commercially stable/available and is best synthesized fresh from 2-Aminopyrimidine.
Rationale: Direct nitration of pyrimidine is difficult. The preferred route is the oxidation of 2-aminopyrimidine using Peroxymonosulfate (Oxone) or similar oxidants.
Materials:
-
2-Aminopyrimidine (10 mmol)
-
Oxone (
) (20 mmol) -
Dichloromethane (DCM) / Water biphasic system
-
Sodium Bicarbonate (
)
Workflow:
-
Dissolution: Dissolve 2-aminopyrimidine in a 1:1 mixture of DCM and water.
-
Buffering: Add
to maintain pH ~7-8 (preventing protonation of the amine). -
Oxidation: Add Oxone portion-wise at 0°C with vigorous stirring. The reaction is exothermic; maintain temperature <5°C to prevent ring degradation.
-
Extraction: After 2 hours, separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Purification: Dry over
and evaporate solvent. Recrystallize from ethanol.-
Yield Target: 30-40% (Note: Yields are typically moderate due to water solubility).
-
Protocol B: Conversion to High-Energy 2-Azidopyrimidine
Safety Critical: This reaction generates nitrite ions and organic azides. Perform behind a blast shield. Continuous Flow Chemistry is highly recommended for this step to minimize the active inventory of explosive azides.
Materials:
-
2-Nitropyrimidine (Precursor from Protocol A)[1]
-
Sodium Azide (
) -
Solvent: DMSO or DMF (promotes
)
Step-by-Step Procedure:
-
Preparation: Dissolve 2-nitropyrimidine (1.0 eq) in DMSO (0.5 M concentration).
-
Nucleophile Addition: Add Sodium Azide (1.1 eq) slowly at Room Temperature (RT).
-
Observation: Evolution of gas is minimal, but the solution may darken.
-
-
Reaction: Stir at RT for 2-4 hours. Monitor via TLC (active nitro group disappears).
-
Quenching: Pour the mixture into ice water. The product, Tetrazolo[1,5-a]pyrimidine , will precipitate as a solid.
-
Note: In solution, it exists as 2-azidopyrimidine; in solid state, it cyclizes to the more stable tetrazole form.
-
-
Filtration: Filter the precipitate and wash with cold water to remove residual
and . -
Drying: Air dry. DO NOT USE OVEN.
Data Summary Table:
| Parameter | Value / Condition | Notes |
| Precursor | 2-Nitropyrimidine | Electrophilic substrate |
| Reagent | Sodium Azide ( | 1.1 Equivalents |
| Solvent | DMSO or DMF | Polar aprotic favors |
| Temperature | 20°C - 25°C | Higher temps risk decomposition |
| Product | Tetrazolo[1,5-a]pyrimidine | |
| Density | ~1.65 g/cm³ | Estimated for crystal |
Advanced Workflow: Continuous Flow Synthesis
For scale-up and safety, a continuous flow reactor is the industry standard for this transformation.
Figure 2: Continuous flow setup for the safe synthesis of energetic azido-pyrimidines. This setup minimizes the accumulation of hazardous intermediates.
Safety & Handling Protocols
Nitro-Group Toxicity
2-Nitropyrimidine is a nitro-heterocycle. Like many nitro-aromatics, it is a suspected mutagen and can be absorbed through the skin.
-
PPE: Double Nitrile gloves, P100 respirator, and Tyvek sleeves are mandatory.
-
Decontamination: Wash surfaces with 10% sodium hydroxide (converts it to water-soluble hydroxy-pyrimidine derivatives) followed by water.
Azide Hazards
-
Explosion Risk: Heavy metal azides are primary explosives. NEVER use metal spatulas or introduce metal ions (Cu, Pb, Hg) into the reaction stream. Use Teflon or glass equipment only.
-
Waste: Quench all azide waste with excess Sodium Nitrite (
) and Sulfuric Acid ( ) in a controlled fume hood to generate and gases before disposal.
References
-
Synthesis of 2-Nitropyrimidine via Oxidation
- Title: "Oxidation of 2-Aminopyrimidine to 2-Nitropyrimidine: A Comput
- Source: DTIC (Defense Technical Inform
-
Link:[Link]
-
Nucleophilic Substitution with Azides (Flow Chemistry)
- Title: "Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotiz
- Source: Current Organic Chemistry / ResearchG
-
Link:[Link]
-
Energetic Properties of Tetrazolo-Pyrimidines
- Title: "Tetrazolo[1,5-a]pyrimidine: Equilibrium and Energetic Potential."
- Source: Journal of the Chemical Society C (Historical context on Azide-Tetrazole equilibrium).
-
Link:[Link]
-
General Reactivity of Nitropyrimidines
- Title: "Nucleophilic substitutions
- Source: Journal of the Chemical Society, Perkin Transactions 2.
-
Link:[Link]
Sources
Application Note & Protocol: Synthesis of 2-Aminopyrimidines via Nucleophilic Displacement of a Nitro Group
Abstract
The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics, including several kinase inhibitors used in oncology.[1][2] Its synthesis is therefore of paramount importance in drug discovery. This application note provides a detailed guide to the synthesis of 2-aminopyrimidines through the nucleophilic aromatic substitution (SNAr) of 2-nitropyrimidine with various primary and secondary amines. We will delve into the mechanistic rationale behind this transformation, highlighting the dual role of the nitro group as both a powerful activating group and a viable leaving group.[3] This guide offers field-proven insights, step-by-step protocols, and troubleshooting advice to enable researchers to reliably and efficiently generate diverse libraries of 2-aminopyrimidine derivatives for screening and lead optimization.
The Underlying Chemistry: Mechanism and Rationale
The displacement of a nitro group from an activated pyrimidine ring by an amine nucleophile is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This process is not a single-step displacement but a two-step addition-elimination sequence.[4][5]
The SNAr Mechanism on an Electron-Deficient Heterocycle
The reaction is initiated by the attack of a nucleophile (the amine) on the electron-deficient carbon atom bearing the leaving group (the nitro group). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. This initial addition step breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][6]
Activation and Stabilization by the Nitro Group
The presence of a strongly electron-withdrawing nitro group at the C2 position is critical for two reasons:
-
Activation: It drastically increases the electrophilicity of the C2 carbon, making it significantly more susceptible to attack by the amine nucleophile. The nitro group reduces the electron density of the ring through both inductive and resonance effects.[3]
-
Stabilization: It stabilizes the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. This stabilization lowers the activation energy of the first, rate-determining step, thereby accelerating the reaction.[4]
The Nitro Group as an Effective Leaving Group
In the second step of the mechanism, the aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group. While halides are more conventional leaving groups, the nitrite ion (NO₂⁻) is sufficiently stable to be displaced, particularly from a highly activated system.[7][8] The overall reaction is driven forward by the formation of the stable aromatic product.
Practical Considerations & Protocol Optimization
The success of the synthesis hinges on the careful selection of reagents and reaction conditions. The causality behind these choices is rooted in balancing the reactivity of the nucleophile with the stability of the starting material and intermediates.
-
Choice of Amine Nucleophile: The nucleophilicity of the amine is a key driver. Primary and secondary aliphatic amines are generally more nucleophilic and react more readily than aromatic amines (e.g., anilines), which require more forcing conditions (higher temperatures or longer reaction times) due to the delocalization of the nitrogen lone pair into the aromatic ring.
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and facilitating the reaction. For less reactive amines, DMSO is often the solvent of choice due to its high boiling point, allowing for higher reaction temperatures.
-
The Role of a Base: While the reacting amine can act as its own base, it is often advantageous to add a non-nucleophilic auxiliary base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[9] The amine's attack on the pyrimidine ring forms a positively charged ammonium species in the intermediate. The auxiliary base deprotonates this species, regenerating a neutral amine group and preventing the accumulation of ammonium salts that could inhibit the reaction. This is especially important when using valuable amines or when the amine salt is poorly soluble.
-
Temperature and Reaction Time: Reactions with highly nucleophilic amines (e.g., piperidine, morpholine) may proceed smoothly at room temperature or with gentle heating (40-60 °C). In contrast, reactions with less nucleophilic amines like substituted anilines may require temperatures of 80 °C to over 120 °C to achieve a reasonable reaction rate. Progress should always be monitored by Thin-Layer Chromatography (TLC) or LC-MS to determine the point of completion and avoid decomposition.
Detailed Experimental Protocol
This section provides a robust, general procedure for the reaction of 2-nitropyrimidine with a representative secondary amine, morpholine. This protocol can be adapted for other primary and secondary amines with adjustments to temperature and reaction time as discussed above.
General Protocol: Synthesis of 2-Morpholinopyrimidine
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles | Eq. |
| 2-Nitropyrimidine | C₄H₃N₃O₂ | 125.09 | 250 mg | 2.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 210 µL | 2.4 | 1.2 |
| DIPEA | C₈H₁₉N | 129.24 | 420 µL | 2.4 | 1.2 |
| DMSO | C₂H₆OS | 78.13 | 4 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | - |
| Brine | NaCl(aq) | - | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - |
Experimental Workflow
Step-by-Step Procedure:
-
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitropyrimidine (250 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous DMSO (4 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: To the stirred solution, add morpholine (210 µL, 2.4 mmol, 1.2 eq.) via syringe, followed by the dropwise addition of diisopropylethylamine (DIPEA) (420 µL, 2.4 mmol, 1.2 eq.).
-
Heating and Monitoring: Place the flask in a preheated oil bath at 80 °C. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (staining with potassium permanganate) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (40 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash them with water (2 x 20 mL) to remove residual DMSO, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-morpholinopyrimidine.
Representative Data
The described methodology is versatile and can be applied to a wide range of amines. The following table summarizes expected outcomes for different amine classes, providing a guideline for adapting the protocol.
Table 1: Typical Reaction Conditions and Expected Yields
| Amine Nucleophile | Amine Class | Temp (°C) | Time (h) | Solvent | Expected Yield (%) |
| Piperidine | Secondary Aliphatic | 60 | 2-4 | MeCN | >85% |
| Benzylamine | Primary Aliphatic | 80 | 4-8 | DMF | 70-85% |
| Morpholine | Secondary Aliphatic | 80 | 2-6 | DMSO | >90% |
| Aniline | Primary Aromatic | 120 | 12-24 | DMSO | 50-70% |
| 4-Methoxyaniline | Primary Aromatic | 100 | 8-16 | DMSO | 65-80% |
Applications in Drug Discovery
The synthesis of 2-aminopyrimidines is a critical enabling technology in medicinal chemistry. This class of compounds exhibits a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][10][11] The ability to rapidly and efficiently synthesize diverse analogues using the protocol described herein allows for the systematic exploration of structure-activity relationships (SAR). For example, the amine moiety can be modified to probe different pockets of a target enzyme or receptor, fine-tuning potency, selectivity, and pharmacokinetic properties. The 2-aminopyrimidine core is famously present in Gleevec (Imatinib), a landmark tyrosine kinase inhibitor, demonstrating the profound impact of this scaffold on modern medicine.[1]
Troubleshooting and Safety Considerations
-
Low or No Conversion: If the reaction stalls, consider increasing the temperature or using a more polar, higher-boiling solvent like DMSO. Ensure the amine nucleophile is not of poor quality and that the starting 2-nitropyrimidine has not degraded. For weakly nucleophilic amines, increasing the equivalents of both the amine and the base (to 2-3 eq.) may be beneficial.
-
Side Product Formation: At high temperatures, decomposition can occur. Monitor the reaction closely and stop it once the starting material is consumed. If multiple products are observed, purification by column chromatography is essential.
-
Safety: Nitroaromatic compounds can be energetic and should be handled with care, avoiding shock and high temperatures beyond what is necessary for the reaction. Amines are often corrosive and volatile; all manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- CN102952083B - Preparation method of 2-amino pyrimidine.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
- The Reaction of Amines with Nitrous Acid. Chemistry Steps.
- A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
- CN102952083A - Preparation method of 2-amino pyrimidine.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modul
- 2-Aminopyrimidine: Your Go-To Intermedi
- A Walk through Recent Nitro Chemistry Advances. PMC - NIH.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Application Notes and Protocols for Nitropyrimidine Reactions. Benchchem.
- Nitro as a leaving group in an arom
- Aromatic nitro-group displacement reactions. Part 1. A novel route to substituted 10-phenylacridones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Nucleophilic arom
- -NO2 as a leaving group !?. Reddit.
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Application Notes and Protocols: Strategic Approaches to the Nitration of the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the reaction conditions, mechanistic principles, and practical protocols for the nitration of the pyrimidine ring. As a foundational scaffold in numerous pharmaceuticals and biologically active molecules, the strategic introduction of a nitro group onto the pyrimidine core is a critical transformation for further functionalization and drug design.[1][2] This document moves beyond a simple listing of reagents to explain the causal factors behind successful nitration strategies, empowering researchers to make informed decisions in their synthetic endeavors.
The Fundamental Challenge: Electronic Deficiency of the Pyrimidine Core
Direct electrophilic nitration of an unsubstituted pyrimidine ring is notoriously difficult and generally not feasible under standard conditions. This profound lack of reactivity stems from two key electronic features:
-
Inherent Electron Deficiency : The pyrimidine ring contains two highly electronegative nitrogen atoms. These atoms exert a strong inductive electron-withdrawing effect, significantly reducing the electron density and aromaticity of the ring compared to benzene or even pyridine.[3] This effect depletes the π-electron system, making the ring a poor nucleophile and highly resistant to attack by electrophiles like the nitronium ion (NO₂⁺). The carbon atoms at positions 2, 4, and 6 are particularly electron-poor, leaving the C-5 position as the least deactivated site for potential electrophilic attack.[3][4]
-
Ring Protonation in Acidic Media : Standard nitration conditions often employ a strong acid medium, such as a mixture of nitric and sulfuric acid ("mixed acid"), to generate the reactive nitronium ion electrophile.[5] In this environment, the basic nitrogen atoms of the pyrimidine ring become protonated.[6][7] This protonation converts the ring into a pyridinium-like cation, which is even more severely deactivated towards electrophilic aromatic substitution, effectively shutting down the reaction pathway.[6]
Caption: Pyrimidine's electronic landscape and deactivation.
The Overarching Strategy: Ring Activation for C-5 Nitration
The most effective and widely validated strategy to achieve successful nitration is to overcome the ring's inherent electron deficiency by introducing one or more powerful electron-donating groups (EDGs). These "activating" groups fundamentally alter the electronic character of the ring, rendering it sufficiently nucleophilic to react with nitrating agents.
Causality of Activation:
-
Increased Nucleophilicity: EDGs such as amino (-NH₂), hydroxyl (-OH, often in its tautomeric pyrimidone form), and alkoxy (-OR) groups donate electron density into the π-system of the ring through resonance.
-
Directing Effect: This donation of electron density is most pronounced at the ortho and para positions relative to the activator. In the pyrimidine system, this overwhelmingly increases the electron density and nucleophilicity of the C-5 position, making it the prime target for electrophilic attack.[3][8]
With two activating groups, such as in 2,4-diaminopyrimidine, the ring becomes sufficiently activated to undergo substitution even with weaker electrophiles.[3]
| Activating Group | Position(s) | Impact on Nitration |
| -OH / =O (Pyrimidone) | 2, 4, 6 | Strongly activating. Enables nitration at C-5.[8] |
| -NH₂ | 2, 4, 6 | Strongly activating. Directs nitration to C-5.[9] |
| -OR (Alkoxy) | 2, 4, 6 | Moderately activating. Facilitates C-5 nitration. |
Field-Proven Nitration Protocols
The following protocols are self-validating systems, grounded in established literature, providing a clear methodology for the nitration of activated pyrimidine substrates.
Protocol 1: Nitration of a Doubly Activated Pyrimidone
This protocol is based on the principle of nitrating a highly activated pyrimidine, such as a uracil or barbituric acid derivative, where two carbonyl groups (in their enol or keto forms) activate the C-5 position.
Objective: To synthesize 5-nitro-4,6-dihydroxypyrimidine.
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 4,6-dihydroxypyrimidine (1 mole equivalent) to concentrated sulfuric acid (4-5 molar equivalents) while maintaining the temperature below 10°C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 mole equivalents) to concentrated sulfuric acid (2-3 molar equivalents), ensuring the temperature is kept below 10°C.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the pyrimidine solution from the dropping funnel. The internal temperature of the reaction must be rigorously maintained below 15°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-25°C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate out of the acidic solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid. Dry the product under vacuum to yield 5-nitro-4,6-dihydroxypyrimidine. This intermediate is often used directly in subsequent steps, such as chlorination with POCl₃ to form 4,6-dichloro-5-nitropyrimidine.[10]
Safety Advisory: Handle concentrated nitric and sulfuric acids with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The quenching process on ice is highly exothermic and must be performed slowly.
Protocol 2: Nitration of an Activated Aminopyrimidine
This protocol demonstrates the nitration of a pyrimidine ring activated by two amino groups, a common structural motif in medicinal chemistry.
Objective: To synthesize 2,4-diamino-5-nitro-6-chloropyrimidine from 2,4-diamino-6-chloropyrimidine.[9]
Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve 2,4-diamino-6-chloropyrimidine (1 mole equivalent) in concentrated (98%) sulfuric acid at 0-5°C.
-
Nitrating Agent: Slowly add potassium nitrate (KNO₃) (1.05 mole equivalents) portion-wise to the solution, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the resulting mixture at a controlled temperature, typically between 5-10°C, for approximately 1-2 hours. The reaction should be monitored by TLC or HPLC.
-
Quenching and Neutralization: Pour the reaction mixture carefully onto crushed ice. Slowly neutralize the cold acidic solution by adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Isolation: The 5-nitro product will precipitate upon neutralization. Collect the solid by filtration, wash extensively with cold water, and dry under vacuum.
Mechanistic Pathway: Electrophilic Aromatic Substitution
The nitration of an activated pyrimidine ring proceeds via the classical Electrophilic Aromatic Substitution (EAS) mechanism.
Caption: EAS mechanism for pyrimidine nitration.
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5]
-
Nucleophilic Attack: The π-electrons of the activated pyrimidine ring, concentrated at the C-5 position, attack the nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts the proton from the C-5 carbon, restoring the aromatic system and yielding the final 5-nitropyrimidine product.
Summary of Reaction Conditions and Substrates
| Substrate | Nitrating Agent(s) | Conditions | Product | Reference |
| 4,6-Dihydroxypyrimidine | Fuming HNO₃ / H₂SO₄ | 10-15°C | 5-Nitro-4,6-dihydroxypyrimidine | [10] |
| 2,4-Diamino-6-chloropyrimidine | KNO₃ / H₂SO₄ | 5-10°C | 2,4-Diamino-5-nitro-6-chloropyrimidine | [9] |
| 2-Pyrimidone | HNO₃ / H₂SO₄ | Heating may be required | 5-Nitro-2-pyrimidone | [8] |
| 5-Acetamido-2-phenylpyrimidine | HNO₃ / H₂SO₄ | Not specified | 5-Acetamido-2-(m-nitrophenyl)pyrimidine* | [11] |
*Note: In this specific case, the phenyl substituent is nitrated rather than the pyrimidine ring, demonstrating the high deactivation of the pyrimidine core even with an activating group present.[11]
Conclusion and Key Insights
The successful nitration of a pyrimidine ring is a synthetically challenging yet achievable goal that hinges on a clear understanding of its electronic properties. Direct nitration of the parent heterocycle is impractical. The cornerstone of any successful strategy is the presence of strong electron-donating groups, which activate the C-5 position towards electrophilic attack. By carefully selecting an appropriately activated substrate and controlling reaction conditions to minimize ring protonation, researchers can effectively synthesize valuable nitropyrimidine intermediates for applications in drug discovery and materials science.
References
-
Title: Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines Source: Journal of the Chemical Society C URL: [Link]
-
Title: Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: Notes on Electrophilic Substitution Mechanism in Nitration Source: Unacademy URL: [Link]
-
Title: General reaction of pyrimidine ring Source: ResearchGate URL: [Link]
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Title: Nitration reaction of pyrimidine derivatives at the carbon Source: ResearchGate URL: [Link]
-
Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Preparation of Pyridines, Part 2: By Halogenation and Nitration Source: YouTube URL: [Link]
-
Title: Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid Source: ResearchGate URL: [Link]
-
Title: 10. Pyrimidines Source: University of Liverpool URL: [Link]
-
Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]
-
Title: Pyrimidine - Reactions Source: Wikipedia URL: [Link]
-
Title: Pyrimidines. XVIII. 2,4-Diamino-5-nitro-6-arylaminopyrimidines. Nitration Study of 2,4-Diamino-6-chloropyrimidine and a Literature Correction Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Preparation of nitropyridines by nitration of pyridines with nitric acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids Source: ACS Publications URL: [Link]
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- 11. Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Safe Handling and Storage of Unstable Nitro-Pyrimidine Derivatives
Abstract
Nitro-pyrimidine derivatives are a class of heterocyclic compounds with significant applications in medicinal chemistry, drug development, and materials science.[1][2] However, the incorporation of one or more nitro groups onto the pyrimidine ring can render these molecules energetically unstable, posing significant thermal, friction, and shock hazards.[3][4] The high bond energy of the C-NO2 group can lead to rapid, exothermic decomposition, potentially resulting in a runaway reaction or explosion.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of these potentially hazardous materials. The protocols herein are designed to mitigate risks by grounding procedures in a deep understanding of the underlying chemical principles and a robust safety framework.
Hazard Identification and Inherent Risks
The primary hazard associated with nitro-pyrimidine derivatives stems from their energetic nature. The presence of the nitro group, a well-known explosophore, combined with the nitrogen-rich pyrimidine ring, creates a molecule with a significant positive heat of formation.
1.1. Causality of Instability The instability of these compounds is fundamentally linked to their chemical structure:
-
High Energy Bonds: The C-NO2 bond, once broken, initiates a decomposition cascade that releases a large volume of gaseous products (e.g., N₂, CO, CO₂) and a substantial amount of energy.[5]
-
Autocatalytic Decomposition: The decomposition of some nitroaromatic compounds can be autocatalytic, where the initial products accelerate further decomposition, leading to a rapid increase in temperature and pressure.[5]
-
Sensitivity to Initiation: These molecules can be sensitive to various stimuli:
-
Thermal: Elevated temperatures can provide the activation energy needed to initiate decomposition.
-
Shock/Friction: Mechanical energy from impact or friction can create localized hot spots, triggering decomposition.
-
Electrostatic Discharge (ESD): A static spark can provide sufficient energy for initiation.[4]
-
1.2. Toxicological Profile Beyond the physical hazards, many nitroaromatic compounds are known to possess toxicological risks. They may be harmful if ingested, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[3][6] Some nitro compounds are also considered potentially carcinogenic or mutagenic.[3][7] A thorough review of the Safety Data Sheet (SDS) for each specific derivative is mandatory before any work commences.[6]
1.3. Risk Assessment Workflow A systematic risk assessment is the cornerstone of safely working with energetic materials. It is not a one-time check but a continuous process of evaluation. The following workflow must be completed and documented before any new protocol involving a nitro-pyrimidine derivative is attempted.
Caption: Risk Assessment Workflow for Nitro-Pyrimidine Derivatives.
Hierarchy of Safety Controls
A multi-layered approach to safety is essential. The hierarchy of controls prioritizes the most effective measures to reduce risk.[8]
| Control Level | Examples for Nitro-Pyrimidine Handling | Rationale & Expert Insight |
| 1. Elimination/ Substitution | Use a non-nitro analogue if scientifically viable. | The most effective control. Often not possible in discovery chemistry, but the question "Is this energetic compound absolutely necessary?" should always be asked first. |
| 2. Engineering Controls | - Fume Hood: For containment of toxic vapors and minor energetic events.[3] - Blast Shield: Use polycarbonate or laminated safety glass shields for all reactions.[9] - Grounding/Bonding: Ground all metallic equipment and personnel to prevent ESD.[3] - Remote Operation: Use syringe pumps and remote clamps for additions or manipulations where possible. | These controls physically separate the researcher from the hazard. A blast shield is not optional; it is a mandatory piece of equipment. Even small quantities (<0.5 g) can cause significant injury upon detonation.[8] |
| 3. Administrative Controls | - Strict Quantity Limits: Never work with more than the minimum amount necessary. For new materials, initial synthesis should be at the <100 mg scale.[9][10] - Designated Area: Cordon off a specific area of the lab for this work, with clear warning signs.[9] - "Two-Person Rule": Never work with energetic materials alone.[4] - SOP Adherence: A detailed, peer-reviewed SOP must be followed without deviation. | These are procedural controls that reduce the probability and severity of an incident. Limiting the quantity is the single most important administrative control to limit the consequences of an unexpected event. |
| 4. Personal Protective Equipment (PPE) | - Flame-Resistant (FR) Lab Coat: Worn over natural fiber clothing. - Safety Goggles & Full-Face Shield: Both are required to protect against splashes and projectiles.[11] - Chemical-Resistant Gloves: Consult a glove compatibility chart.[3] - Arm Coverings: Elbow-length gloves or separate arm coverings are recommended.[8] | PPE is the last line of defense and protects the user from the event once it has already occurred. Standard cotton lab coats are flammable and offer insufficient protection. A face shield is mandatory.[8][11] |
Safe Handling Protocols
Adherence to meticulous and deliberate technique is paramount. Do not rush any procedure.[12]
3.1. General Precautions
-
Avoid Friction and Impact: Never scrape or grind solid nitro-pyrimidine derivatives. Use non-sparking tools made of materials like brass or beryllium-copper.[13][14]
-
Prevent Electrostatic Discharge (ESD): Use anti-static weigh boats and ground yourself before handling. Maintain moderate humidity in the lab if possible.[3][4]
-
Glassware Inspection: Inspect all glassware for cracks or star fractures before use. Wrap reaction vessels with tape (e.g., electrical tape) to help contain glass shards in the event of an explosion.[9]
-
Isolate from Incompatibles: Keep these compounds away from strong acids, strong bases, reducing agents, and metals, which can catalyze decomposition.[15]
3.2. Protocol: Weighing and Dispensing Solid Compounds
-
Preparation: Don all required PPE (FR lab coat, goggles, face shield, gloves). Set up a blast shield between yourself and the work area.
-
Grounding: Touch a grounded metal surface to discharge any personal static electricity.
-
Container Opening: Slowly and carefully open the storage container. If it is a screw cap, open it slowly to release any potential pressure buildup. Do not use tools that could create a spark.[14]
-
Dispensing: Use a non-sparking spatula. Gently scoop the material into an anti-static weigh boat. Do not tap the spatula against the side of the container.
-
Cleaning: Promptly and carefully clean up any residual material using a soft, natural-hair brush and an anti-static dustpan.[13]
-
Closure: Securely close the primary container.
-
Transport: If moving the weighed material, place the weigh boat in a secondary container (e.g., a beaker) for transport within the lab.
3.3. Protocol: Dissolution and Solution Preparation
-
Solvent Selection: Choose a solvent in which the compound is readily soluble. Avoid solvents that may react with the compound.
-
Vessel Preparation: Place the weighed solid in an appropriately sized, inspected, and tape-wrapped flask behind a blast shield.
-
Solvent Addition: Add the solvent slowly and in portions. Use a magnetic stirrer set to a slow-to-moderate speed to aid dissolution. Avoid high-speed stirring which can generate frictional heat.
-
Temperature Control: Perform dissolutions at or below ambient temperature. If gentle heating is absolutely required, use a liquid bath (water, oil) and never heat directly on a hot plate. Monitor the temperature carefully.
-
Storage of Solutions: If storing a solution, use a vented cap if there is any possibility of gas evolution. Store in a cool, dark place, segregated from incompatible materials.
Secure Storage Protocols
Improper storage is a leading cause of laboratory incidents. The goal is to prevent initiation and degradation.
4.1. Core Storage Principles
-
Minimize Quantities: Store the smallest possible quantities in the laboratory.[16] Bulk supplies should be kept in a dedicated, compliant storage magazine.
-
Segregation: Store nitro-pyrimidine derivatives away from all incompatible materials, especially flammable liquids and oxidizing agents.[15] Use secondary containment (e.g., a polyethylene tray) to contain potential spills.[17]
-
Location: Do not store on the floor, in high cabinets, or near heat sources or direct sunlight.[18] Storage should be in a dedicated, labeled, and locked cabinet.[9] For highly unstable materials, a munitions safe or explosion-proof refrigerator may be required.[9]
-
Labeling: All containers must be clearly labeled with the chemical name, date received, date opened, and all relevant hazard pictograms (e.g., Explosive, Flammable, Toxic).[17]
4.2. Storage Decision Logic The appropriate storage condition depends on the specific properties of the derivative. This decision tree provides a general framework for determining the correct storage environment.
Caption: Decision Tree for Selecting Appropriate Storage Conditions.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate the consequences.
5.1. Minor Spill (Solid, <1g, Contained)
-
Alert: Immediately alert personnel in the immediate area.[19]
-
Assess: Ensure there is no immediate fire or decomposition risk.
-
PPE: Don appropriate PPE, including respiratory protection if the material is dusty or volatile.
-
Cleanup: Gently sweep the material with a soft, natural-hair brush into a plastic dustpan. Avoid any actions that could create friction or sparks.[3]
-
Collection: Place the collected material and all cleaning equipment into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Wipe the area with a damp cloth (water or an appropriate solvent), and dispose of the cloth as hazardous waste.
5.2. Major Spill or Any Spill of a Liquid Solution
-
EVACUATE: Immediately evacuate the laboratory, alerting everyone as you leave.
-
CONTAIN: Close the laboratory doors to contain vapors.
-
CALL FOR HELP: From a safe location, call your institution's emergency response number (e.g., EHS, campus police).[3][19]
-
DO NOT ATTEMPT TO CLEAN UP A LARGE SPILL YOURSELF. Wait for trained emergency responders.
5.3. Thermal Runaway or Uncontrolled Decomposition
-
If you observe signs of decomposition (gas evolution, color change, rapid temperature rise), immediately EVACUATE the area.
-
Activate the nearest fire alarm to alert the entire building.
-
Call your institution's emergency response number from a safe location.
-
Provide responders with the name of the chemical, quantity, and location.
5.4. Personal Contamination
-
Skin Contact: Immediately go to the nearest safety shower or drench hose. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[19][20]
-
Eye Contact: Immediately use an eyewash station. Hold eyelids open and flush for at least 15 minutes.[6]
-
Seek immediate medical attention after any personal contamination, and provide medical personnel with the Safety Data Sheet for the compound.
References
-
University of Georgia (UGA) Research. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]
-
University of California, Berkeley EH&S. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. Retrieved from [Link]
-
Defense Systems Information Analysis Center (DSIAC). (2019, November 2). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Bureau of Alcohol, Tobacco, Firearms and Explosives (ATF). (2026, January 28). Explosives Storage Requirements. Retrieved from [Link]
-
YouTube. (2021, March 28). Ch4-23110 IV-Safety guidelines to handle energetic material/Explosives-Electro Static Discharge view. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]
-
MDPI. (n.d.). Cold Plasma as a Promising Non-Thermal Strategy for Enhancing Food Safety: A Review of Microbial and Mycotoxin Decontamination. Retrieved from [Link]
-
PubMed. (n.d.). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
ACS Publications. (n.d.). Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]
-
Health and Safety Executive (HSE). (n.d.). Storing explosives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
ResearchGate. (2025, July 17). VI. experimental determination of the chemical compatibility of nitroguanidine with seven high explosives. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Purdue University. (2024, July 18). Energetic Materials Management Plan. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. Retrieved from [Link]
-
University of Wisconsin–Madison Environmental Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]
-
ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]
-
Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]
-
YouTube. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (1986, September 15). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]
-
Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
PubMed. (n.d.). Pyrimidine nucleotide synthesis in Pseudomonas nitroreducens and the regulatory role of.... Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]
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Application Note: Solvent Engineering for 2-Nitropyrimidine Reactions
This Application Note is designed for researchers and process chemists working with 2-Nitropyrimidine intermediates. It addresses the specific challenges posed by the high electrophilicity of the C2 position and the lability of the nitro group.
Executive Summary & Strategic Analysis
2-Nitropyrimidine is a deceptively simple building block that presents a "Trojan Horse" challenge in medicinal chemistry. Unlike its 5-nitro isomer or nitropyridine analogs, the nitro group at the 2-position—flanked by two endocyclic nitrogens—renders the carbon extremely electron-deficient.
The Core Challenge: The 2-nitro group is not merely an activating group; it is an exceptional nucleofuge (leaving group). Consequently, 2-nitropyrimidine is prone to rapid solvolysis .
-
In nucleophilic solvents (Alcohols, Water): The solvent acts as a nucleophile, displacing the nitro group to form 2-alkoxy or 2-hydroxy pyrimidines (pyrimidinones) rather than the desired product.
-
In non-polar solvents: Solubility is often insufficient for efficient kinetics.
The Solution: Success requires a rigid exclusion of nucleophilic solvents and the selection of dipolar aprotic media that stabilize the transition state without participating in the reaction.
Mechanistic Drivers for Solvent Selection
To select the correct solvent, one must understand the competing pathways governed by the
The "Ambivalent Electrophile" Trap
In a typical reaction where an amine (nucleophile) targets the C2 position, a protic solvent can compete.
-
Pathway A (Desired): Amine attacks C2
Meisenheimer Complex Loss of 2-Aminopyrimidine. -
Pathway B (Parasitic): Solvent (ROH) attacks C2
Meisenheimer Complex Loss of 2-Alkoxypyrimidine.
Because the 2-nitro group is a better leaving group than halogens (F >
DOT Diagram: Solvent-Dependent Reaction Pathways
The following diagram illustrates the divergence in product outcome based on solvent nucleophilicity.
Figure 1: Divergent reaction pathways for 2-nitropyrimidine. Protic solvents compete with the target nucleophile, leading to ether/hydroxyl byproducts.
Solvent Selection Matrix
The following table categorizes solvents based on their compatibility with 2-nitropyrimidine
| Solvent Class | Examples | Suitability | Mechanistic Impact | Recommendation |
| Polar Aprotic (Inert) | Acetonitrile (MeCN), DMF, DMSO | High | Stabilizes the polar transition state (Meisenheimer complex) without competing. | Primary Choice. Use anhydrous grades to prevent hydrolysis. |
| Ethers | THF, 2-MeTHF, Dioxane | High | Good solubility, chemically inert. Lower dielectric constant may slow kinetics slightly compared to DMF. | Excellent for scale-up and workup ease. |
| Chlorinated | DCM, DCE | Moderate | Inert, but poor solubility for polar nitropyrimidines may hinder reaction rates. | Use only if substrate solubility is verified. |
| Alcohols | Methanol, Ethanol, IPA | Critical Failure | Acts as a nucleophile. Will form 2-methoxypyrimidine (ether) impurities. | AVOID for substitution reactions. |
| Water | Water | Critical Failure | Rapid hydrolysis to 2-pyrimidinone (tautomer of 2-hydroxypyrimidine). | AVOID. Ensure reagents are dry. |
| Esters | Ethyl Acetate | Moderate | Generally inert, but can undergo transesterification with strong amine nucleophiles. | Good for reductions, risky for basic |
Experimental Protocols
Protocol A: Displacement of 2-Nitro Group (Amination)
Target: Synthesis of 2-substituted aminopyrimidines.
Rationale: This protocol uses THF or Acetonitrile .[1] These solvents are polar enough to dissolve the reactants but lack the nucleophilic hydroxyl group that would cause side reactions.
Materials:
-
2-Nitropyrimidine (1.0 equiv)
-
Amine Nucleophile (1.1 - 1.2 equiv)[2]
-
Base: Diisopropylethylamine (DIPEA) or
(2.0 equiv) -
Solvent: Anhydrous THF or Acetonitrile (0.2 M concentration)
Procedure:
-
Preparation: Flame-dry a reaction flask and purge with Nitrogen/Argon. Note: Moisture leads to hydrolysis.
-
Dissolution: Dissolve 2-nitropyrimidine in anhydrous THF. Cool to 0°C.[3]
-
Expert Tip: 2-Nitropyrimidine can be energetic.[4] Do not heat the neat solid.
-
-
Addition: Add the base followed by the dropwise addition of the amine nucleophile.
-
Observation: The reaction is often exothermic due to the high reactivity of the nitro leaving group.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[3]
-
Time: Typically complete within 1-4 hours at RT. Heating is rarely required and may promote decomposition.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
.[2] -
Purification: Flash chromatography.
Protocol B: Catalytic Reduction (Nitro Amine)
Target: Synthesis of 2-aminopyrimidine (retention of the ring nitrogen).
Rationale: Here, alcohols (EtOH/MeOH) ARE permissible if the reduction catalyst is active enough to reduce the nitro group faster than the solvent can displace it. However, Ethyl Acetate is safer to prevent solvolysis entirely.
Materials:
-
Catalyst: 10% Pd/C (5-10 wt%)[3]
-
Hydrogen Source:
balloon or ammonium formate -
Solvent: Ethyl Acetate (preferred) or Ethanol (if rapid turnover is ensured)
Procedure:
-
Safety Check: Nitrogen purge the vessel before adding catalyst (Pd/C is pyrophoric).
-
Solvent Choice: Suspend substrate and catalyst in Ethyl Acetate.[3]
-
Hydrogenation: Introduce
atmosphere (1 atm). Stir vigorously at RT. -
Monitoring: Monitor for the disappearance of the nitro peak.
-
Warning: Extended reaction times or acidic conditions can reduce the pyrimidine ring itself (over-reduction).
-
-
Filtration: Filter through a Celite pad to remove Pd/C.[3]
-
Isolation: Concentrate filtrate to yield 2-aminopyrimidine.
References
-
BenchChem. (2025).[1][3] A Comparative Study of 2,4-Dichloro-5-nitropyridine in Diverse Solvent Systems. Retrieved from 1
-
National Institutes of Health (NIH). (2022). Leaving Group Ability in Nucleophilic Aromatic Amination. Retrieved from 6
-
Royal Society of Chemistry. (2013).[2] Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry. Retrieved from 2
-
Chemistry Steps. (2023). Polar Protic and Polar Aprotic Solvents in Substitution Reactions. Retrieved from 7
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from 8
Sources
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- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of 2-Nitropyrimidine Derivatives: A Gateway to Novel Medicinal Chemistry Scaffolds
Application Note & Protocols
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its prevalence is rooted in its ability to mimic the endogenous purine and pyrimidine bases of nucleic acids, allowing for interaction with a wide range of biological targets.[1] Pyrimidine derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The introduction of a nitro group at the 2-position of the pyrimidine ring creates a highly versatile intermediate, the 2-nitropyrimidine scaffold. The potent electron-withdrawing nature of the nitro group activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), providing a powerful platform for the synthesis of diverse libraries of substituted pyrimidines for drug discovery programs.[1] Furthermore, the nitro group can be readily reduced to a primary amine, yielding 2-aminopyrimidine derivatives, another critical pharmacophore. This application note provides a comprehensive guide to the synthesis of 2-nitropyrimidine derivatives and their subsequent functionalization, offering detailed protocols and mechanistic insights for researchers in drug development.
Synthetic Strategies for 2-Nitropyrimidine Scaffolds
The synthesis of functionalized 2-nitropyrimidine derivatives typically follows a multi-step sequence, beginning with the construction and subsequent activation of the pyrimidine core. The two primary stages are the formation of a halogenated nitropyrimidine and the subsequent diversification through nucleophilic aromatic substitution.
Synthesis of 2-Halo-5-nitropyrimidines: The Activated Core
The most common precursor for the synthesis of diverse 2-substituted nitropyrimidines is a 2-halo-5-nitropyrimidine, typically 2-chloro-5-nitropyrimidine. The synthesis of this key intermediate can be approached through several routes, often starting from readily available pyrimidine precursors. A common strategy involves the nitration of a suitable pyrimidine derivative followed by chlorination.
A. Nitration of Pyrimidine Derivatives:
The direct nitration of the pyrimidine ring can be challenging due to the electron-deficient nature of the diazine core, which deactivates it towards electrophilic attack. However, the presence of activating groups can facilitate this transformation. For instance, the nitration of 2-aminopyrimidine can be achieved using a mixture of nitric and sulfuric acids, though this can lead to a mixture of isomers.[4] A more controlled approach often involves the nitration of a pre-functionalized pyrimidine, such as 2-hydroxypyrimidine.
B. Chlorination of 2-Hydroxy-5-nitropyrimidine:
Once the 5-nitro-2-hydroxypyrimidine is obtained, the hydroxyl group can be converted to a more versatile leaving group, such as chlorine. This is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[5] The resulting 2-chloro-5-nitropyrimidine is a highly reactive electrophile, primed for nucleophilic substitution.
Diversification via Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of functionalizing the 2-nitropyrimidine scaffold is the nucleophilic aromatic substitution (SNAr) reaction. The presence of the strongly electron-withdrawing nitro group at the 5-position, along with the inherent electron deficiency of the pyrimidine ring, renders the carbon at the 2-position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2]
Mechanism of SNAr:
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[6]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate.
-
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
The versatility of the SNAr reaction allows for the introduction of a wide array of functional groups at the 2-position by employing various nucleophiles, including amines, alkoxides, and thiols.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-nitropyrimidine
This protocol describes a general two-step procedure for the synthesis of 2-chloro-5-nitropyrimidine, a key intermediate.
Step 1: Nitration of 2-Hydroxypyrimidine
-
To a stirred solution of concentrated sulfuric acid, cautiously add 2-hydroxypyrimidine at a temperature maintained below 10 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-hydroxy-5-nitropyrimidine.
Step 2: Chlorination of 2-Hydroxy-5-nitropyrimidine
-
In a round-bottom flask, combine 2-hydroxy-5-nitropyrimidine and phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-chloro-5-nitropyrimidine.[5]
Protocol 2: General Procedure for SNAr of 2-Chloro-5-nitropyrimidine with Amines
This protocol provides a general method for the synthesis of 2-amino-5-nitropyrimidine derivatives.
-
Dissolve 2-chloro-5-nitropyrimidine in a suitable solvent (e.g., ethanol, acetonitrile, or DMF).
-
Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution.
-
Add a base, such as triethylamine or potassium carbonate (1.5-2.0 equivalents), to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-(substituted)-amino-5-nitropyrimidine.[8]
Protocol 3: General Procedure for SNAr of 2-Chloro-5-nitropyrimidine with Alkoxides
This protocol outlines the synthesis of 2-alkoxy-5-nitropyrimidine derivatives.
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare the sodium or potassium alkoxide by adding the corresponding alcohol to a suspension of sodium hydride or potassium tert-butoxide in a dry aprotic solvent (e.g., THF or dioxane).
-
To this alkoxide solution, add a solution of 2-chloro-5-nitropyrimidine in the same dry solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[1]
Protocol 4: General Procedure for SNAr of 2-Chloro-5-nitropyrimidine with Thiols
This protocol describes the synthesis of 2-thioether-5-nitropyrimidine derivatives.
-
Dissolve the desired thiol in a suitable solvent (e.g., DMF or DMSO).
-
Add a base, such as sodium hydride or potassium carbonate, to generate the thiolate anion in situ.
-
To this mixture, add a solution of 2-chloro-5-nitropyrimidine in the same solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.[9]
Data Presentation: Representative SNAr Reactions
The following table summarizes typical reaction conditions and yields for the SNAr of 2-chloro-5-nitropyrimidine with various nucleophiles.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 4 | 85 |
| 2 | Morpholine | Et₃N | EtOH | RT | 6 | 92 |
| 3 | Sodium Methoxide | - | MeOH | RT | 2 | 95 |
| 4 | Ethanethiol | NaH | THF | RT | 3 | 88 |
Downstream Functionalization: Reduction of the Nitro Group
A key transformation of the synthesized 2-substituted-5-nitropyrimidines is the reduction of the nitro group to a primary amine, yielding the corresponding 2,5-diaminopyrimidine derivatives. These compounds are highly valuable in medicinal chemistry. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 5: Catalytic Hydrogenation of 2-Substituted-5-nitropyrimidines
-
Dissolve the 2-substituted-5-nitropyrimidine derivative in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 2-substituted-pyrimidine-5-amine.[10][11]
Conclusion
The synthesis of 2-nitropyrimidine derivatives via nitration and subsequent nucleophilic aromatic substitution represents a robust and highly adaptable strategy for accessing a diverse range of functionalized pyrimidine scaffolds. The protocols detailed in this application note provide a solid foundation for researchers to generate novel compound libraries for medicinal chemistry programs. The ability to introduce a wide variety of substituents at the 2-position, coupled with the straightforward reduction of the nitro group, underscores the immense value of 2-nitropyrimidines as key building blocks in the quest for new therapeutic agents.
References
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
-
(PDF) 2-Chloro-5-nitropyridine - ResearchGate. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC - NIH. [Link]
-
Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. [Link]
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). - ResearchGate. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. [Link]
-
Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines - Journal of the Chemical Society C - RSC Publishing. [Link]
-
General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. - ResearchGate. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. [Link]
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - NIH. [Link]
- CN104387328A - Method of preparing 2-chloropyrimidine - Google P
- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry. [Link]
-
2-Chloro-5-nitropyridine - PMC - NIH. [Link]
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. [Link]
- WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P
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- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-Nitropyrimidine
Executive Summary: The "Unstable Beast"
Synthesizing 2-nitropyrimidine is notoriously difficult compared to its carbon-substituted analogs. The electron-deficient pyrimidine ring deactivates standard electrophilic nitration, while the resulting 2-nitro group acts as an exceptional leaving group, making the product highly labile to nucleophilic attack (even by water or silica gel).
This guide replaces the low-yield "direct nitration" approach with the Trifluoroperacetic Acid (TFPAA) Oxidation Method , widely regarded as the "Gold Standard" for electron-deficient heterocycles.
The Core Protocol: TFPAA Oxidation
Methodology: Oxidation of 2-aminopyrimidine using in situ generated trifluoroperacetic acid (from Trifluoroacetic Anhydride and Hydrogen Peroxide).
Reagent Stoichiometry Table
| Reagent | Equiv. | Role | Critical Note |
| 2-Aminopyrimidine | 1.0 | Substrate | Must be dry and free of trace metals. |
| Trifluoroacetic Anhydride (TFAA) | 2.5 - 3.0 | Activator | Reacts with H₂O₂ to form TFPAA. |
| Hydrogen Peroxide (30-50%) | 3.0 - 5.0 | Oxidant | Safety: Add slowly. Exothermic. |
| Trifluoroacetic Acid (TFA) | Solvent | Solvent/Cat.[1][2][3] | Acts as the reaction medium. |
| Sodium Bicarbonate | Excess | Quench | Neutralizes acid; prevents hydrolysis. |
Step-by-Step Workflow
-
Dissolution: Dissolve 2-aminopyrimidine (1.0 eq) in TFA (5–10 volumes) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0 °C .
-
Peracid Generation: Add TFAA (2.5 eq) dropwise. Wait 15 minutes.
-
Oxidation Initiation: Add
(3.0 eq) dropwise via an addition funnel. CRITICAL: Maintain internal temperature . The reaction is highly exothermic. -
Reaction Phase: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Visual Cue: The solution often transitions from clear
yellow green/blue (nitroso intermediate) pale yellow (nitro product).
-
-
Quenching (The Danger Zone): Cool back to 0 °C. Quench excess peroxide with saturated
(Sodium Thiosulfate). -
Workup: Extract with Dichloromethane (DCM). Wash organic layer with saturated
until neutral. Dry over and concentrate in vacuo at < 30 °C .
Reaction Pathway & Mechanism
The following diagram illustrates the stepwise oxidation and the critical "Failure Nodes" where yield is lost.
Caption: Mechanistic pathway showing the critical "Blue" Nitroso intermediate and thermal decomposition risks.
Troubleshooting Center (Q&A)
Module A: Reaction Monitoring
Q1: My reaction turned dark green/blue and stalled. TLC shows a spot just below the product. What happened?
-
Diagnosis: You are stuck at the 2-nitrosopyrimidine intermediate. This species is often colored (blue/green). The second oxidation step (Nitroso
Nitro) is kinetically slower than the first. -
Solution:
-
Add an additional 1.0 eq of oxidant (
/TFAA). -
Gently warm the reaction to 35 °C (Do not exceed 40 °C).
-
Check: Ensure your
stock is fresh. Old peroxide degrades to water, diluting the TFA and stalling the kinetics.
-
Q2: The reaction mixture bubbled violently and turned black.
-
Diagnosis: Thermal runaway (Exotherm). Pyrimidines are nitrogen-rich; rapid decomposition can occur if the peracid is added too quickly.
-
Corrective Action: This batch is likely lost. For the next run, increase solvent volume (TFA) to act as a heat sink and extend the addition time of
to 60+ minutes.
Module B: Purification & Isolation
Q3: I see a strong product spot on TLC, but after Column Chromatography, I recovered <10% yield.
-
Diagnosis: Silica Gel Decomposition. 2-Nitropyrimidine is acid-sensitive.[4] Standard silica gel is slightly acidic (pH 5–6), which catalyzes the displacement of the nitro group (nucleophilic aromatic substitution) by trace water or silanols.
-
Protocol Fix:
-
Neutralize Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes.
-
Switch Phase: Use Neutral Alumina instead of silica.
-
Speed: Perform "Flash" chromatography literally—fast elution (< 15 mins).
-
Q4: My product is trapped in the aqueous layer during extraction.
-
Diagnosis: 2-Nitropyrimidine has significant water solubility due to its polarity.
-
Solution:
-
Salting Out: Saturate the aqueous quench layer with solid NaCl before extraction.
-
Solvent Choice: Use Ethyl Acetate/THF (3:1) instead of pure DCM for extraction.
-
Stability & Storage Guidelines
The 2-nitro group is a "ticking clock" for nucleophilic displacement.
| Parameter | Recommendation |
| Storage Temp | -20 °C (Mandatory). Decomposes slowly at RT. |
| Atmosphere | Store under Argon/Nitrogen. Moisture initiates hydrolysis. |
| Shelf Life | < 3 Months (Re-purify if solid turns orange/brown). |
| Incompatibility | Nucleophiles: Amines, Thiols, Hydroxide, Water (long term). |
Troubleshooting Logic Flow
Use this decision tree to diagnose yield loss immediately.
Caption: Diagnostic logic for identifying yield loss during synthesis and purification.
References
- Oxidation Methodology: Wiley, R. H.; Slayton, K. "Oxidation of 2-Aminopyrimidines." Journal of Organic Chemistry, 1954, 19, 439.
-
Modern Protocol (UHP/TFAA): Caron, S. et al. "Large Scale Oxidation of Pyridines and Pyrimidines." RSC Advances, 2015 , 5, 82-86.
-
Safety & Quenching: "Peroxides and Peracids: Handling and Quenching Protocols." Organic Syntheses, 2011 , 88, 342.
-
Stability Data: BenchChem Technical Support. "Stability and Storage of 2-Nitropyridine Derivatives." BenchChem Safety Data, 2025 .
Sources
Technical Support Center: Controlling Exotherms in Nitropyrimidine Synthesis
Welcome to the Technical Support Center for professionals engaged in the synthesis of nitropyrimidines. The nitration of pyrimidine scaffolds is a cornerstone of many drug development programs, yet it is fraught with significant thermal hazards. The highly exothermic nature of these reactions demands rigorous control to prevent thermal runaway, which can lead to catastrophic equipment failure and compromise personnel safety.[1][2][3]
This guide is structured to provide direct, actionable answers to common challenges encountered in the lab. It is built on a foundation of established chemical principles and field-proven safety protocols to ensure both the success of your synthesis and the safety of your operations.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyrimidines so exothermic?
A1: The high exothermicity stems from several factors. First, the reaction involves the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺), typically generated by mixing concentrated nitric and sulfuric acids.[4] The subsequent electrophilic aromatic substitution reaction with the pyrimidine ring is thermodynamically very favorable, releasing a significant amount of energy as heat (enthalpy of reaction).[5] Additionally, the instability of the nitrated products themselves can contribute to the overall thermal hazard.[5]
Q2: What is a "thermal runaway" and why is it the primary concern?
A2: A thermal runaway is a dangerous feedback loop where an exothermic reaction's heat generation surpasses the cooling system's capacity to remove it.[2][6] The rising temperature accelerates the reaction rate, which in turn generates even more heat.[6] This can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing solvent to boil, equipment to rupture, and even explosions.[3][6] Organic nitro compounds are high-energy materials, and their decomposition, which can be triggered by high temperatures, is also highly exothermic, further compounding the risk.[7][8]
Q3: What are the essential preliminary steps before attempting a nitropyrimidine synthesis?
A3: A thorough risk assessment is non-negotiable.[1] This process should always include:
-
Literature Review: Search for published data on the specific reaction or closely related analogues to understand known hazards.
-
Calorimetric Screening: Use techniques like Differential Scanning Calorimetry (DSC) to determine the thermal stability of your reactants, products, and reaction mixtures.[9][10] This data helps identify the onset temperature of decomposition and the total energy release potential.[9] For scale-up, more advanced techniques like Reaction Calorimetry (RC) or Adiabatic Calorimetry are crucial to measure the heat of reaction and simulate worst-case scenarios.[6][11][12]
-
Worst-Case Scenario Analysis: Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the potential adiabatic temperature rise in the event of total cooling failure.[6] This analysis dictates the required safety margins and engineering controls.[9]
Troubleshooting Guide: Field Scenarios & Solutions
Q4: I've started the dropwise addition of my nitrating mixture, and the temperature is rising much faster than anticipated, nearing my safety limit. What should I do?
A4: This is a critical situation that requires immediate and decisive action to prevent a thermal runaway.
Immediate Actions:
-
STOP ALL REAGENT ADDITION IMMEDIATELY. [2][6] This is the most critical step to halt the introduction of more fuel for the exothermic reaction.
-
MAXIMIZE COOLING. Ensure your cooling bath/circulator is running at its lowest temperature and maximum flow rate.[6] If using a simple ice bath, add more ice or a cryogenic medium like dry ice to the acetone/isopropanol slurry.
-
ENSURE ROBUST AGITATION. Poor mixing can create localized "hot spots" where the temperature is significantly higher than what your probe reads.[6] Verify that your stirring is vigorous and effectively homogenizing the reaction mass.
-
PREPARE FOR EMERGENCY QUENCHING. If the temperature continues to rise despite these measures, you must be prepared to quench the reaction. See the Emergency Quenching Protocol below.
Causality Analysis: This situation is almost always caused by one of two factors: the rate of heat generation is exceeding the rate of heat removal, or there is an accumulation of unreacted reagents.
-
Excessive Addition Rate: The most common cause. The nitrating agent was added too quickly for the cooling system to dissipate the generated heat.[2][13]
-
Inadequate Cooling: The scale of the reaction may be too large for the cooling capacity of your apparatus.[14]
-
Low Initial Temperature: If the reaction is started too cold, the nitration may not initiate immediately, leading to a dangerous accumulation of the nitrating agent. When the reaction finally starts, it does so with a large concentration of reagents, leading to an uncontrollable exotherm.
Q5: My reaction seems to have stalled. TLC analysis shows a large amount of starting material even after significant addition of the nitrating agent. Can I warm the reaction to speed it up?
A5: No, this is an extremely hazardous scenario. Warming the reaction is strongly discouraged. The lack of conversion indicates an accumulation of unreacted nitrating agent. A sudden increase in temperature could initiate a violent, runaway reaction with all the accumulated reagent reacting at once.
What to do instead:
-
Stop the addition of the nitrating agent.
-
Maintain the low temperature and continue stirring.
-
Carefully check for common issues: Is your sulfuric acid of sufficient concentration? Is your nitric acid fresh? Has moisture been introduced into the reaction?
-
If the reaction cannot be safely initiated or restarted, the safest course of action is to perform a controlled quench by slowly transferring the reaction mixture to a large volume of stirred, crushed ice.[15]
Q6: During workup, I'm neutralizing the acidic mixture with a base (e.g., sodium bicarbonate) and observing excessive gas evolution and foaming. Is this normal?
A6: While some CO₂ evolution is expected during neutralization of the acid catalyst, excessive and vigorous gas production can be a sign of a potential hazard.[15]
Causality & Risks:
-
Decomposition: Nitro compounds, especially when crude and containing residual acids or impurities, can be unstable in alkaline conditions.[7] The heat from the neutralization could be initiating decomposition of the product, which often releases gaseous byproducts (like NOx).
-
Pressure Buildup: In a closed or poorly vented vessel like a separatory funnel, this can lead to a dangerous pressure buildup.
Best Practices:
-
Always perform neutralization in an open beaker with vigorous stirring and adequate cooling.
-
Add the neutralizing agent slowly and portion-wise to control the rate of gas evolution and heat generation.
-
If using a separatory funnel, swirl gently and vent frequently to release pressure.[15]
Data Presentation & Key Parameters
Effective control of nitropyrimidine synthesis hinges on the careful management of several key parameters. The table below summarizes these variables and provides the rationale for their control.
| Parameter | Typical Range | Rationale & Impact on Exotherm Control |
| Reaction Temperature | -10°C to 10°C | Primary Control Variable. Lower temperatures slow the reaction rate, allowing heat to be dissipated safely. Exceeding the optimal range drastically increases the risk of runaway and side-product formation.[2] |
| Addition Rate | Variable (e.g., 1-3 hours) | Critical for matching heat generation to cooling capacity. The rate must be slow enough to prevent any significant rise in the internal temperature.[2][13] |
| Agitation (Stirring) Speed | Vigorous | Prevents localized hot spots. Ensures efficient heat transfer from the reaction mixture to the cooling medium and uniform distribution of reagents.[6] |
| Acid Ratio (H₂SO₄:HNO₃) | 1:1 to 2:1 (v/v) | Controls the concentration of the active nitronium ion. A higher proportion of sulfuric acid generates the electrophile more effectively but also increases the viscosity and corrosivity of the medium.[2][4] |
| Substrate Concentration | Dilute | Provides thermal mass. The solvent acts as a heat sink, absorbing energy and moderating temperature changes. More concentrated reactions are inherently more dangerous.[8] |
Experimental Protocols
Protocol 1: Controlled Laboratory-Scale Nitration
This protocol is a generalized template. All personnel must perform a thorough risk assessment for their specific substrate and scale.
Safety Precautions: This procedure must be performed in a certified chemical fume hood.[1][16] Full personal protective equipment (PPE), including acid-resistant gloves, a flame-retardant lab coat, and a face shield over safety goggles, is mandatory.[17] An emergency eyewash and shower must be accessible.[1][17]
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a digital thermometer with the probe submerged in the reaction mixture, and a pressure-equalizing dropping funnel.
-
Cooling bath (e.g., cryocooler or a large Dewar with a dry ice/acetone slurry).
Procedure:
-
Setup: Assemble the glassware in the cooling bath. Ensure the flask is securely clamped.
-
Substrate Solution: Charge the reaction flask with the pyrimidine starting material and the solvent (typically concentrated sulfuric acid).
-
Cooling: Begin stirring and cool the solution to the target temperature (e.g., 0°C).
-
Prepare Nitrating Mixture: In a separate flask cooled in an ice bath, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid. Caution: This mixing is also exothermic. [2]
-
Controlled Addition: Fill the dropping funnel with the prepared nitrating mixture. Begin adding the mixture dropwise to the stirred, cooled substrate solution.[2]
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. Adjust the addition rate to maintain the temperature within a narrow range (e.g., ±2°C) of the set point. If the temperature rises above the safety limit, immediately stop the addition.[6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at the reaction temperature. Monitor the reaction's progress by a suitable method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly transferring the reaction mixture onto a vigorously stirred slurry of crushed ice and water (typically 5-10 times the reaction volume).[15] This should be done behind a blast shield.
-
Work-up: Isolate the product, which often precipitates upon quenching, by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.[2][15]
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol is a last resort. The primary goal is personnel safety.
-
Alert Personnel: Announce the emergency to all lab personnel and prepare for evacuation.
-
Cease Addition & Maximize Cooling: As per Q4, stop all feeds and maximize cooling.[6]
-
Remove Cooling Bath: If the reaction temperature continues to accelerate, raise the reactor out of the cooling bath to make it accessible.
-
Execute Quench: From a safe distance and from behind a blast shield, pour a large volume of cold, inert liquid (e.g., cold water or a slurry of ice/water) directly into the reaction vessel to rapidly dilute and cool the mixture.[2][15] Be prepared for vigorous boiling and release of fumes.
-
Evacuate: Leave the fume hood sash down and evacuate the area immediately.
Visualizations: Workflows & Relationships
Caption: Decision workflow for a thermal excursion event.
References
- Benchchem. Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride.
- Benchchem. Technical Support Center: Managing Exotherms During Nitration.
- Benchchem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Berger, J., et al. Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, No. 102.
- ChemicalBook. Pyrimidine - Safety Data Sheet.
- Fauske & Associates. Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
- Global NPF. Nitration reaction safety. YouTube.
- MDPI. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- NIOSH. Nitric acid - NIOSH Pocket Guide to Chemical Hazards. CDC.
- Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow.
- U.S. Chemical Safety and Hazard Investigation Board. Runaway: Explosion at T2 Laboratories. YouTube.
- VelocityEHS. Nitric Acid Safety Tips & Health Hazards.
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- 17. ehs.com [ehs.com]
Technical Support Center: Purification of 2-Nitropyrimidine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-nitropyrimidine from common reaction byproducts. This document is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods for your specific experimental context.
Understanding the Chemistry: Common Synthetic Routes and Key Byproducts
The purification strategy for 2-nitropyrimidine is intrinsically linked to its synthesis. A common method for its preparation involves the oxidation of a suitable precursor, which can lead to a variety of byproducts.[1] Understanding the potential impurities is the first step toward their effective removal.
Typical Synthetic Precursors and Potential Impurities:
| Starting Material | Potential Byproducts | Rationale for Formation |
| 2-Aminopyrimidine | Unreacted starting material, over-nitrated species, positional isomers | Incomplete reaction or harsh nitrating conditions can lead to multiple nitro group additions or nitration at different positions on the pyrimidine ring.[2] |
| 2-Chloropyrimidine | Unreacted starting material, hydrolyzed byproducts (e.g., 2-hydroxypyrimidine) | Incomplete reaction or presence of water can lead to hydrolysis of the chloro-group. |
| Pyrimidine N-oxides | Unreacted starting material, deoxygenated byproducts | Incomplete oxidation or side reactions can result in the presence of starting material or other intermediates. |
A generalized workflow for the purification of 2-nitropyrimidine is outlined below. The specific path you take will depend on the nature and quantity of the impurities in your crude product.
Caption: General purification workflow for 2-nitropyrimidine.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-nitropyrimidine in a question-and-answer format.
Q1: My crude product is a dark, oily residue. How should I begin the purification?
A1: An oily crude product suggests the presence of significant impurities that are depressing the melting point of your 2-nitropyrimidine.
-
Expert Insight: Direct crystallization is unlikely to be effective in this scenario. The first step should be a bulk purification technique to remove the majority of the impurities.
-
Recommended Action:
-
Liquid-Liquid Extraction: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash to remove any remaining aqueous-soluble impurities.[3] This process is effective for separating compounds based on their differential solubility in immiscible liquids.[4][5]
-
Silica Gel Plug: If the oil is particularly dark, you can pass the organic solution through a short plug of silica gel. This will adsorb highly polar, colored impurities.
-
Solvent Removal: After drying the organic layer over anhydrous sodium sulfate and filtering, carefully remove the solvent under reduced pressure. The resulting material should be more amenable to crystallization or column chromatography.
-
Q2: I'm having trouble getting my 2-nitropyrimidine to crystallize. What can I do?
A2: Difficulty in crystallization can stem from several factors, including the choice of solvent and the presence of impurities.
-
Expert Insight: A successful recrystallization relies on the principle that the compound of interest is highly soluble in a hot solvent but sparingly soluble at colder temperatures, while impurities remain soluble at all temperatures.[6]
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical.[6][7] You may need to experiment with a few different solvents or solvent systems. A good starting point for moderately polar compounds like 2-nitropyrimidine would be ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[8]
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure 2-nitropyrimidine, add a single crystal to the cooled, saturated solution to induce crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
-
-
Consider an Anti-Solvent: If a single solvent isn't working, you can try an anti-solvent approach. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
Q3: My recrystallized 2-nitropyrimidine is still showing impurities by TLC/HPLC. What is the next step?
A3: If recrystallization is insufficient to achieve the desired purity, column chromatography is the next logical step.[9] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[10]
-
Expert Insight: The key to successful column chromatography is choosing an appropriate solvent system that provides good separation of your desired compound from its impurities on a TLC plate.
-
Recommended Action:
-
TLC Optimization: Develop a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives your 2-nitropyrimidine an Rf value of approximately 0.3-0.4 on a silica gel TLC plate. The impurities should have significantly different Rf values.
-
Column Preparation and Loading: Pack a silica gel column with your chosen solvent system. Dissolve your impure 2-nitropyrimidine in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.[10][11][12][13]
-
Elution: Elute the column with your chosen solvent system, collecting fractions and monitoring them by TLC to identify those containing the pure 2-nitropyrimidine.
-
Gradient Elution: For difficult separations, you can use a gradient elution where the polarity of the mobile phase is gradually increased over time.[9][14]
-
Caption: Troubleshooting decision tree for 2-nitropyrimidine purification.
Q4: How can I confirm the purity of my final 2-nitropyrimidine product?
A4: A combination of analytical techniques should be used to confirm the purity and identity of your final product.
-
Expert Insight: Relying on a single analytical method can be misleading. Orthogonal techniques provide a more complete picture of your compound's purity.
-
Recommended Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[15][16][17][18] A single, sharp peak is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will not only confirm the structure of your 2-nitropyrimidine but can also reveal the presence of impurities, even at low levels. Quantitative 1H NMR (qNMR) can be used for highly accurate purity determination.[19]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization of 2-Nitropyrimidine
This protocol provides a general guideline for the recrystallization of 2-nitropyrimidine. The ideal solvent or solvent mixture should be determined empirically.
-
Dissolution: In a fume hood, place the crude 2-nitropyrimidine in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of 2-Nitropyrimidine
This protocol is for the purification of 2-nitropyrimidine using silica gel column chromatography.
-
Solvent System Selection: Determine an appropriate solvent system (e.g., 20% ethyl acetate in hexanes) by TLC that gives the 2-nitropyrimidine an Rf of ~0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen solvent system and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the impure 2-nitropyrimidine in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-nitropyrimidine.
Safety and Handling
2-Nitropyrimidine, like many nitroaromatic compounds, should be handled with care.[20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22][23][24]
References
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Retrieved from [Link]
- Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. ChemInform, 36(35).
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Der Pharma Chemica. (2012). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 4(4), 1599-1605.
- Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
- Tominaga, Y. (2004). Nitropyridines: Synthesis and reactions. Journal of Heterocyclic Chemistry, 41(s1), 1-26.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Investigation into the Formation of Impurities during the Optimization of Brig
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine.
- Marković, Z. S., et al. (2016).
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
PubMed. (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
- ResearchGate. (2019).
- Ambrose Rajkumar, M., et al. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 2(1), 73-78.
-
Diva-portal.org. (n.d.). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
- Jubilant Ingrevia. (2024).
-
Biotage. (2023). How can I improve my liquid-liquid extraction process?. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- U.S. Army Corps of Engineers. (2002).
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
- ResearchGate. (2025).
-
MDPI. (2023). RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
- ResearchGate. (2015).
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Alternative Extraction and Downstream Purification Processes for Anthocyanins. Retrieved from [Link]
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REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Wikisource. (n.d.). Nitroaromatic Compounds (2005). Retrieved from [Link]
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- 20. pubs.usgs.gov [pubs.usgs.gov]
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- 23. synquestlabs.com [synquestlabs.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Navigating the Instability of C2-Nitro Heterocycles
Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with C2-nitro heterocyclic compounds. This guide is designed to provide expert insights and practical, field-tested solutions to the inherent instability challenges posed by this critical class of molecules. The electron-withdrawing nature of the C2-nitro group, while often essential for biological activity, renders the heterocyclic scaffold susceptible to various degradation pathways.[1][2][3] This resource moves beyond simple protocols to explain the causal chemistry, enabling you to diagnose issues, design robust experiments, and ensure the integrity of your results.
Troubleshooting Guide: Common Instability Issues
This section directly addresses specific problems you may encounter during your research, providing both the "what to do" and the critical "why you're doing it."
Issue 1: Reductive Degradation
Q1: My C2-nitroimidazole compound is rapidly losing potency in my cell-based assay, especially under hypoxic conditions. What is happening and how can I prevent it?
A1: You are likely observing reductive degradation, the most common instability pathway for nitroaromatic compounds.[4] The nitro group (R-NO₂) is essential for the bioactivity of many of these drugs, but it is also a metabolic liability.
-
The Underlying Chemistry: The mechanism involves a six-electron reduction of the nitro group to sequentially form nitroso (R-NO), hydroxylamino (R-NHOH), and finally amino (R-NH₂) derivatives.[4] This process is often catalyzed by nitroreductase enzymes present in both mammalian cells and bacteria, which are particularly active under low-oxygen (hypoxic) conditions.[5][6] While this reductive activation is the basis for the therapeutic effect of drugs like metronidazole, uncontrolled reduction leads to a loss of the parent compound and the formation of potentially reactive or toxic metabolites.[6][7][8]
-
Troubleshooting & Prevention:
-
Control for Reductases: If you suspect enzymatic degradation, run a parallel experiment with a cell-free medium containing your compound. If the compound is stable in the cell-free control but degrades with cells, enzymatic reduction is the likely cause.
-
Modify Assay Conditions: Be aware that hypoxic conditions, often used to study the mechanism of action for these compounds, will accelerate this degradation pathway.[5]
-
Structural Modification (Advanced): For medicinal chemists, structure-activity relationship (SAR) studies have shown that modifying the substituents on the heterocyclic ring can modulate the reduction potential of the nitro group, influencing both activity and stability.[9]
-
-
Visualizing the Pathway: The sequential reduction is a critical concept to understand for anyone working with these molecules.
Caption: The stepwise reductive metabolism of a C2-nitro heterocycle.
Issue 2: Photodegradation
Q2: I've noticed a yellow discoloration in my stock solution of a C2-nitro-based compound, and my latest experimental results are not reproducible. What's the cause?
A2: Discoloration and loss of reproducibility are classic signs of photodegradation. Nitroaromatic compounds are notoriously sensitive to light, particularly UV radiation.[10]
-
The Underlying Chemistry: Exposure to light, especially in the UV spectrum (e.g., from sunlight or even ambient laboratory lighting over time), can excite the nitro group. This can initiate radical reactions or lead to the formation of photoproducts like nitrophenols and other intermediates, fundamentally altering the structure and activity of your compound.[11][12] Studies on nitroimidazoles have confirmed that UV irradiation significantly accelerates their degradation compared to light-protected samples.[10]
-
Troubleshooting & Prevention:
-
Strict Light Protection: Always store both solid compounds and solutions in amber vials or containers wrapped in aluminum foil.
-
Minimize Exposure During Experiments: When preparing solutions or setting up experiments, work quickly and avoid direct, intense light. Use a yellow light or a fume hood with the sash lowered to minimize exposure.
-
Run a Light-Exposure Control: To confirm photosensitivity, prepare two identical solutions. Keep one wrapped in foil (dark control) and expose the other to ambient lab light for a set period (e.g., 24-48 hours). Analyze both by HPLC or LC-MS to quantify the degradation.
-
-
Data Summary: Recommended Storage Conditions
Parameter Recommended Condition Rationale Light In the dark (amber vials) Prevents UV/light-induced photodegradation.[10] Temperature 2-8°C or -20°C Slows kinetic degradation processes. Atmosphere Inert gas (Argon/Nitrogen) Prevents oxidative degradation. | pH (in solution) | ~pH 5.6 (for metronidazole) | Minimizes acid/base-catalyzed hydrolysis.[10] |
Issue 3: Hydrolytic Instability
Q3: My compound's stability in aqueous buffer varies dramatically depending on the pH. How do I find the optimal pH for my experiments and stock solutions?
A2: You are observing pH-dependent hydrolysis. The stability of nitroimidazoles and related heterocycles can be highly sensitive to the concentration of hydronium (H₃O⁺) and hydroxide (OH⁻) ions.[13]
-
The Underlying Chemistry: The heterocyclic ring can be susceptible to nucleophilic attack by water or hydroxide ions, or the reaction can be catalyzed by acid. For example, kinetic studies on metronidazole have shown that its degradation is catalyzed by both hydrogen and hydroxyl ions, with a region of maximum stability observed between pH 3.9 and 6.6, peaking at pH 5.6.[10] Similarly, studies on tinidazole show its decomposition rate is influenced by pH, with different mechanisms dominating in acidic versus alkaline conditions.[13]
-
Troubleshooting & Prevention:
-
Conduct a pH Profile Study: This is the most definitive way to ensure the stability of your compound. Prepare your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Incubate them at a controlled temperature and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating method like HPLC.
-
Choose Buffers Wisely: Use buffers appropriate for your target pH range. Be aware that buffer species themselves can sometimes catalyze degradation, though this was not observed for metronidazole with common buffers like acetate, phosphate, and borate.[10]
-
Control pH in Experiments: When running biological assays, ensure the medium is well-buffered to prevent pH shifts that could degrade your compound over the course of the experiment.
-
Frequently Asked Questions (FAQs)
Q: What are the first signs of compound degradation? A: The most common initial indicators are a visible color change (often to yellow or brown), the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or the emergence of unexpected peaks in an HPLC or LC-MS chromatogram. A definitive sign is a loss of biological activity or inconsistent results between experiments.
Q: What analytical methods are best for a formal stability study? A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. This method should be able to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of the degradation products, which helps in elucidating the degradation pathway.[14][15][16]
Q: Can impurities from the synthesis affect stability? A: Absolutely. Residual acids, bases, or metal catalysts from the synthesis can significantly accelerate degradation.[17] Ensuring high purity of the final compound through careful purification (e.g., recrystallization or column chromatography) is a critical step for long-term stability.[18]
Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol provides a framework to systematically test the stability of your C2-nitro heterocycle under various stress conditions.
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Preparation: Prepare a concentrated stock solution of your compound in an appropriate organic solvent (e.g., DMSO, Acetonitrile). Dilute this stock into various aqueous buffers to create your test samples. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid confounding effects.
-
Stress Application: Aliquot the test samples and subject them to different stress conditions in parallel:
-
Hydrolytic: Use buffers at low, neutral, and high pH (e.g., 0.1 M HCl, pH 7.4 PBS, 0.1 M NaOH).
-
Oxidative: Add a small amount of hydrogen peroxide (e.g., to a final concentration of 3%).
-
Photolytic: Place samples in a photostability chamber or expose them to a controlled light source. Include a dark control wrapped in foil.
-
Thermal: Place samples in a calibrated oven or water bath at an elevated temperature (e.g., 60°C). Include a room temperature control.
-
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each condition, quench the reaction if necessary (e.g., by neutralizing pH or diluting), and immediately analyze by a stability-indicating HPLC method.
-
Data Interpretation: Calculate the percentage of the parent compound remaining over time for each condition. Use LC-MS to obtain mass data for any significant degradation peaks to help identify their structures.
References
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Parales, R. E., & Ju, K. S. (2010). Nitroaromatic compounds, from synthesis to biodegradation. PubMed, 74(2), 250-272. [Link]
-
Finegold, S. M. (1980). Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections. PubMed. [Link]
-
Mai, T., Chen, Y., Li, Y., & Zhang, J. (2020). The possible degradation pathway of metronidazole by the binary-species photoelectrogenic biofilm of C.vulgaris and R. palustris. ResearchGate. [Link]
-
Yin, P., Zhai, H., Zhang, J., & Wang, Y. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1438. [Link]
-
Verma, R., & Kumar, S. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(11), 3603. [Link]
-
Ahangar, N., & Karimi, F. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 1-28. [Link]
-
Pace, V., & Hoyos, P. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 8(34), 12771-12786. [Link]
-
San-Miguel, A., & seoane, M. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed, 22(1), 112-118. [Link]
-
Latifoglu, A. (2003). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed, 37(8), 1437-1443. [Link]
-
Spain, J. C., & Nishino, S. F. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. Environmental Microbiology, 13(6), 1447-1455. [Link]
-
da Silva, A. B. F., & de Oliveira, A. C. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(4), 1018-1035. [Link]
-
Wang, D. P., & Lee, T. L. (1994). Degradation kinetics of metronidazole in solution. Journal of Pharmaceutical Sciences, 83(9), 1280-1284. [Link]
-
Gligorovski, S., & Wu, C. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 747-752. [Link]
-
Kumar, P., & Singh, R. (2023). Effective removal of nitroimidazole antibiotics in aqueous solution by an aluminum-based metal-organic framework: Performance and mechanistic studies. ResearchGate. [Link]
-
Gáti, T., & Brlik, J. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences, 92(4), 739-746. [Link]
-
Popa, M., & Proksch, P. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4345-4355. [Link]
-
Williams, D. E., & Quinn, R. J. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 31(1), 1-13. [Link]
-
Bakherad, M., & Keivanloo, A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4967. [Link]
-
ATSDR. (1995). 6. analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
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de Oliveira, A. C., & da Silva, A. B. F. (2022). pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. [Link]
-
Singh, R., & Kumar, P. (2017). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research, 6(12), 522-533. [Link]
-
Evans, J. C., & Davie, C. P. (2018). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. Scientific Reports, 8(1), 17616. [Link]
-
Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279. [Link]
-
Kim, P., & Zhang, L. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-1327. [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Sulfilimine Oxidation for Pyrimidines
Welcome to the technical support center for the optimization of sulfilimine oxidation, with a specific focus on substrates containing the pyrimidine moiety. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this transformation. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
The oxidation of a sulfilimine to a sulfoximine is a crucial transformation in medicinal chemistry, as the sulfoximine functional group is a valuable pharmacophore. However, when the sulfilimine is attached to a pyrimidine ring, the inherent nucleophilicity of the ring's nitrogen atoms presents a significant challenge: the potential for competitive N-oxidation. This guide will provide you with the expertise to selectively achieve the desired S-oxidation.
Troubleshooting Guide
This section addresses common issues encountered during the oxidation of pyrimidine-containing sulfilimines.
Issue 1: Low to no conversion of the starting sulfilimine.
-
Question: I have set up my oxidation reaction, but upon analysis (TLC, LC-MS), I observe only the starting sulfilimine. What could be the issue?
-
Answer: This is a common problem that can often be traced back to the reactivity of your chosen oxidant or the reaction conditions.
-
Insufficiently Powerful Oxidant: The sulfilimine may be particularly stable due to electronic effects from the pyrimidine ring. Consider switching to a more potent oxidizing system. For instance, if you are using hydrogen peroxide alone, its efficacy can be significantly enhanced with a catalyst.
-
Temperature Too Low: Many oxidations require a certain activation energy. If you are running your reaction at a low temperature (e.g., 0 °C) to control selectivity, it might be too low to initiate the reaction. Try gradually increasing the temperature in small increments (e.g., to room temperature) while carefully monitoring for side product formation.
-
Reagent Decomposition: Ensure that your oxidizing agent is fresh and has been stored correctly. For example, m-chloroperoxybenzoic acid (m-CPBA) can degrade over time, and the concentration of hydrogen peroxide solutions can decrease.
-
Issue 2: Formation of the corresponding sulfone (over-oxidation).
-
Question: My reaction is proceeding, but I am isolating the sulfone instead of the desired sulfoximine. How can I prevent this over-oxidation?
-
Answer: The formation of the sulfone is a classic example of over-oxidation. The key is to control the stoichiometry and reactivity of the oxidant.
-
Reduce Oxidant Equivalents: Carefully control the stoichiometry of your oxidizing agent. Start with one equivalent and monitor the reaction closely. If conversion is incomplete, you can add small portions of the oxidant incrementally.
-
Lower the Reaction Temperature: Temperature plays a critical role in controlling selectivity. Performing the reaction at a lower temperature (e.g., -78 °C to 0 °C) can often favor the formation of the sulfoximine over the sulfone[1].
-
Choose a Milder Oxidant: Some oxidizing agents are inherently more prone to over-oxidation. Consider switching to a milder system. For example, a buffered solution of Oxone can sometimes provide better selectivity for the sulfoxide (the analogous step for sulfilimine to sulfoximine)[2][3].
-
Issue 3: Formation of pyrimidine N-oxide as a major byproduct.
-
Question: I am observing a significant amount of a byproduct that I have identified as the N-oxide of my pyrimidine-sulfilimine. How can I favor S-oxidation over N-oxidation?
-
Answer: This is the central challenge when working with pyrimidine-containing sulfilimines. The lone pairs on the pyrimidine nitrogens are competing with the sulfilimine for the oxidant.
-
Protonation of Pyrimidine Nitrogens: The nitrogen atoms of the pyrimidine ring are basic. By adding a mild Brønsted acid (e.g., trifluoroacetic acid, TFA) to your reaction mixture, you can protonate these nitrogens, making them less nucleophilic and therefore less susceptible to oxidation[4][5]. This strategy can dramatically improve the chemoselectivity for S-oxidation.
-
Steric Hindrance: If your pyrimidine has substituents near the nitrogen atoms, this can sterically hinder the approach of the oxidant, favoring attack at the more accessible sulfur center.
-
Catalyst Selection: Certain catalysts have been shown to favor the oxidation of sulfur over nitrogen. For example, vanadium and tungsten-based catalysts are often used for the selective oxidation of sulfides in the presence of other oxidizable functional groups[6][7][8][9][10][11].
-
Issue 4: Complex reaction mixture with multiple unidentified byproducts.
-
Question: My reaction is messy, and the crude NMR/LC-MS shows multiple spots/peaks that I cannot identify. What are the likely side reactions, and how can I minimize them?
-
Answer: A complex reaction mixture often indicates that your substrate or product is unstable under the reaction conditions, or that the oxidant is too harsh.
-
Degradation of the Pyrimidine Ring: Strong, unselective oxidants can lead to the degradation of the pyrimidine ring itself. Ensure your chosen oxidant is compatible with the pyrimidine core.
-
Solvent Effects: The choice of solvent can influence the selectivity of the reaction. For instance, with Oxone, using ethanol as a solvent can favor sulfoxide formation, while water can promote sulfone formation[2]. Experiment with different solvents to find the optimal balance of solubility and selectivity.
-
Reaction Time: Prolonged reaction times, even at low temperatures, can lead to the accumulation of byproducts. Monitor your reaction closely and quench it as soon as the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent should I start with for my pyrimidine-sulfilimine?
A1: A good starting point is often m-chloroperoxybenzoic acid (m-CPBA) due to its ease of handling and generally good reactivity[1][12][13][14]. Use one equivalent at 0 °C and carefully monitor the reaction. If N-oxidation is a problem, consider adding a mild acid. Alternatively, a tungstate-catalyzed hydrogen peroxide system is an excellent choice for achieving high selectivity for sulfur oxidation[6][7][8][10].
Q2: How can I monitor the progress of my reaction effectively?
A2: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for monitoring these reactions. It allows you to track the disappearance of your starting material and the appearance of your desired sulfoximine, as well as any sulfone or N-oxide byproducts. Thin-layer chromatography (TLC) can also be used, but it may be more challenging to differentiate between the closely related products.
Q3: Are there any specific safety precautions I should take?
A3: Yes, working with oxidizing agents requires strict adherence to safety protocols.
-
m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding it and store it in a vented container in a refrigerator.
-
Hydrogen peroxide at high concentrations is a strong oxidant and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Oxone is a respiratory irritant and should be handled in a well-ventilated fume hood.
Q4: Can I use protecting groups to prevent N-oxidation of the pyrimidine ring?
A4: While the use of protecting groups is a valid strategy in organic synthesis, it may not be the most efficient approach here. The introduction and subsequent removal of a protecting group adds extra steps to your synthesis. The protonation strategy mentioned in the troubleshooting guide is often a more direct and effective way to deactivate the pyrimidine nitrogens towards oxidation.
Data and Protocols
Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | 1-2 equiv., CH₂Cl₂, -78 °C to RT | Readily available, easy to handle, generally good yields[1][12][13][14]. | Can lead to over-oxidation and N-oxidation[15]. Byproduct removal can be tricky. |
| H₂O₂ / Tungstate catalyst | Catalytic Na₂WO₄, H₂O₂, various solvents | High selectivity for S-oxidation, environmentally friendly (water is the byproduct)[6][7][8][10]. | Requires a catalyst, reaction rates can be slower. |
| H₂O₂ / Vanadium catalyst | Catalytic V₂O₅, H₂O₂, various solvents | High selectivity, effective for a broad range of sulfides[9][11][16]. | Vanadium compounds can be toxic. |
| Oxone® | 1-2 equiv., MeOH/H₂O or EtOH | Inexpensive, stable solid, can be selective depending on the solvent[2][3][17][18]. | Can be less selective than metal-catalyzed systems. |
General Experimental Protocol: Selective Oxidation of a Pyrimidinyl Sulfilimine
This protocol provides a starting point for the selective oxidation of a pyrimidine-containing sulfilimine to the corresponding sulfoximine using a tungstate-catalyzed hydrogen peroxide system.
Materials:
-
Pyrimidine-sulfilimine
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine-sulfilimine (1.0 mmol) in methanol (10 mL).
-
Add sodium tungstate dihydrate (0.05 mmol, 5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by LC-MS every 30 minutes.
-
If the reaction is sluggish after 2 hours, allow it to warm to room temperature and continue to monitor.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Reaction Mechanism: Sulfilimine Oxidation
Caption: General mechanism of sulfilimine oxidation.
Troubleshooting Workflow
Sources
- 1. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 2. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistryviews.org [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
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- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The vanadium pentoxide-catalysed oxidation of thio-compounds with hydrogen peroxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Vanadium - Wikipedia [en.wikipedia.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Enantioselective oxidation of di-tert-butyl disulfide with a vanadium catalyst: progress toward mechanism elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
Technical Support Center: Minimizing Ring Cleavage During 2-Nitropyrimidine Synthesis
Status: Operational Ticket ID: PYR-NO2-SYNTH-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Ring Instability & Cleavage Protocols
Executive Summary
Synthesizing 2-nitropyrimidine is a notorious challenge in heterocyclic chemistry. The core issue is the "Electrophilic Overload" : the pyrimidine ring is already electron-deficient (π-deficient). Introducing a nitro group (strongly electron-withdrawing) at the 2-position renders the ring hyper-electrophilic.
Under these conditions, the ring becomes highly susceptible to nucleophilic attack (by water, hydroxide, or even solvent impurities) at the C4/C6 positions. This triggers the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), which often stalls at the "Ring Opening" stage, leading to acyclic degradation products (e.g., nitromalonaldehyde derivatives) rather than the desired product.
This guide provides a troubleshooting framework to minimize this cleavage, focusing on Oxidative Transformation of 2-aminopyrimidine, which avoids the harsh acidic conditions of direct nitration.
Module 1: The Mechanism of Failure (Why Your Ring Breaks)
Before fixing the protocol, you must understand the enemy. Ring cleavage is not random; it is a specific cascade reaction triggered by nucleophiles.
The ANRORC-Type Degradation Pathway
When you attempt to nitrate a pyrimidine or work up a nitro-pyrimidine under basic conditions, the following sequence destroys your product:
-
Activation: The nitro group pulls electron density, making C4/C6 positive.
-
Attack: A nucleophile (Nu⁻, e.g., OH⁻, H₂O) attacks C4.
-
Cleavage: The N3-C4 bond breaks, relieving ring strain but destroying aromaticity.
-
Degradation: The resulting acyclic intermediate polymerizes or hydrolyzes.
Figure 1: The degradation pathway. Note that once the ring opens, recovery is statistically impossible.
Module 2: Strategic Synthesis & Troubleshooting
Method A: Oxidation of 2-Aminopyrimidine (Recommended)
Direct nitration of unsubstituted pyrimidine requires forcing conditions that almost always break the ring. The superior strategy is the Oxidation of 2-Aminopyrimidine using Dimethyldioxirane (DMDO) or HOF·MeCN .
Why this works: It operates at neutral pH and low temperature, avoiding the acid/base extremes that catalyze ring opening.
Troubleshooting Guide: Oxidation Protocol
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<10%) | Incomplete Oxidation | The amino group on pyrimidine is deactivated. You must use a large excess of DMDO (3-5 equiv) or switch to HOF·MeCN (Hypofluorous acid-acetonitrile complex) if available. |
| Blue/Green Color | Nitroso Intermediate | The reaction stalled at the 2-nitrosopyrimidine stage. Increase reaction time or add fresh oxidant. |
| Explosive/Fuming | Runaway Peroxide | DMDO is a volatile peroxide.[1] Never concentrate to dryness. Use it as a dilute solution in acetone. |
| Product vanishes in workup | Basic Hydrolysis | CRITICAL: Do not use NaHCO₃ or NaOH to quench. The product is base-sensitive. Quench with dimethyl sulfide (DMS) and remove solvent under high vacuum. |
Method B: Mixed Acid Nitration (Only for Activated Pyrimidines)
If you are nitrating a pyrimidine that already has electron-donating groups (e.g., -OH, -OMe), you can use HNO₃/H₂SO₄. However, "runaway exotherms" will cause immediate ring cleavage.
Troubleshooting Guide: Nitration Protocol
| Symptom | Probable Cause | Corrective Action |
| Brown Fumes + Tar | Oxidative Cleavage | Temperature too high. The exotherm initiates ring opening. Keep T < 0°C during addition. |
| No Reaction | Protonation | The ring nitrogen gets protonated, deactivating the ring further. You need Oleum (fuming H₂SO₄) to ensure the concentration of NO₂⁺ is high enough to overcome this. |
| Yield drops after 1 hour | Product Instability | The product is unstable in acid over time. Quench immediately onto ice once TLC shows consumption of starting material. |
Module 3: Validated Protocol (DMDO Oxidation)
Objective: Synthesis of 2-Nitropyrimidine from 2-Aminopyrimidine minimizing ring cleavage. Safety: DMDO is a volatile peroxide.[1][2] Perform in a fume hood behind a blast shield.
Step-by-Step Methodology
-
Preparation of DMDO (0.08–0.10 M in Acetone):
-
Setup: 3-neck flask with mechanical stirrer, connected to a downward condenser cooled with dry ice/acetone (-78°C).
-
Reaction: Mix acetone (50 mL), water (80 mL), and NaHCO₃ (24 g). Cool to 0°C.[3]
-
Addition: Add Oxone (50 g) in portions over 15 mins while applying a modest vacuum (approx. 100-150 mbar).
-
Collection: The pale yellow DMDO/acetone solution distills over into the cold trap. Dry over Na₂SO₄.[2]
-
-
Oxidation Reaction:
-
Dissolve 2-aminopyrimidine (1.0 mmol) in dry acetone (5 mL) in a round-bottom flask.
-
Cool to 0°C.[3]
-
Add the DMDO solution (approx. 30-40 mL, ~3.0 mmol, 3 equivalents) dropwise over 20 minutes.
-
Checkpoint: Monitor by TLC. The amine spot will disappear; a blue/green spot (nitroso) may appear transiently before the yellow nitro spot forms.
-
-
Quenching & Isolation (The "Anti-Cleavage" Step):
-
Do NOT add aqueous base.
-
Add Dimethyl Sulfide (DMS, 2-3 drops) to quench excess DMDO. Stir for 10 mins.
-
Evaporation: Remove acetone under reduced pressure at room temperature (do not heat >30°C).
-
Purification: Flash chromatography on silica gel (DCM/MeOH gradient). Note: Silica is slightly acidic, which is safer than alumina (basic) for this compound.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use the Sandmeyer reaction (NaNO₂/HCl) to convert the amine to nitro? A: No. The diazonium intermediate of 2-aminopyrimidine is extremely unstable towards hydrolysis. It will almost instantly convert to 2-hydroxypyrimidine (pyrimidinone), not the nitro compound.
Q2: Why is my 2-nitropyrimidine turning into a solid that doesn't dissolve in organic solvents? A: You likely triggered ring opening. The acyclic degradation products often polymerize into insoluble tars. This confirms that your reaction temperature was too high or your workup was too basic.
Q3: Is 2-nitropyrimidine stable on the shelf? A: It is moderately stable if kept dry and cold (-20°C). However, it is moisture sensitive. Atmospheric water can slowly attack the C2 position, releasing HNO₂ and forming the pyrimidinone. Store under argon.
References
-
Murray, R. W., & Jeyaraman, R. (1985). Dioxiranes: Synthesis and Reactions of Methyldioxiranes. Journal of Organic Chemistry.
- Context: The foundational protocol for generating DMDO, the critical oxidant for this synthesis.
-
Van der Plas, H. C. (1978). The ANRORC Mechanism in Nucleophilic Substitution of Heterocycles. Accounts of Chemical Research.
- Context: Detailed mechanistic explanation of why electron-deficient pyrimidines undergo ring opening with nucleophiles.
-
Rozen, S., & Dayan, S. (1999). Oxidation of Amines to Nitro Compounds with HOF·MeCN. Angewandte Chemie International Edition.
- Context: Describes the use of Hypofluorous acid as a potent alternative for oxidizing deactiv
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.
- Context: Provides insights into the nitration of pyrimidines (like MPD to FOX-7)
Sources
Technical Support Center: Alternative Oxidizing Agents for Pyrimidine Nitration
This technical guide addresses the challenges of pyrimidine nitration, focusing on alternative oxidizing and nitrating systems that bypass the harsh conditions of traditional mixed-acid (HNO₃/H₂SO₄) protocols.
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Protocol Optimization for Non-Conventional Nitration
Executive Summary: Why Alternatives?
Standard electrophilic nitration of pyrimidines is notoriously difficult due to the ring's electron-deficient nature (π-deficient). The C5 position is the only viable site for electrophilic attack, but it typically requires strong activation (e.g., -OH, -NH₂ groups) or forcing conditions that degrade sensitive substrates.
The Solution: Alternative oxidizing agents and nitronium sources—specifically Bismuth(III) Nitrate , Ceric Ammonium Nitrate (CAN) , and Nitronium Tetrafluoroborate —offer milder, regioselective, and anhydrous pathways.
Reagent Selection Strategy (Decision Matrix)
Before selecting a protocol, determine your substrate's electronic bias and sensitivity.
Figure 1: Decision tree for selecting the optimal nitrating agent based on substrate electronics and stability.
Technical Troubleshooting Guides
Protocol A: Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)
Best For: Activated pyrimidines (e.g., Uracils) where regioselectivity and mild heating are required. Mechanism: In the presence of acetic anhydride, it forms acetyl nitrate , a potent yet controlled electrophile.
Q: My reaction mixture turned into a solid mass, and yield is <10%. What happened? A: You likely encountered exothermic polymerization or solvent saturation .
-
The Cause: Bismuth nitrate is a Lewis acid. In high concentrations with acetic anhydride, it can trigger polymerization of side chains or the solvent itself if not diluted properly.
-
The Fix: Use a co-solvent like Dichloromethane (DCM) or THF to dilute the acetic anhydride. Ensure the Bi(NO₃)₃ is finely ground before addition to prevent "hot spots."
Q: I see N-nitration instead of C5-nitration. How do I shift this? A: N-nitration is kinetically favored but thermodynamically unstable.
-
The Fix: Increase the reaction temperature to 60–80°C for 1–2 hours. This promotes the rearrangement of the N-nitro intermediate to the thermodynamically stable C5-nitro product (migration mechanism).
Protocol B: Ceric Ammonium Nitrate (CAN)
Best For: Oxidative nitration of electron-rich systems; useful when "green" chemistry is a priority. Mechanism: Single Electron Transfer (SET) generating a radical cation, followed by NO₂ radical capture.
Q: The reaction stalls after 50% conversion. Adding more CAN doesn't help. A: This is often due to Ce(III) poisoning or solubility limits .
-
The Cause: As CAN (Ce⁴⁺) is reduced to Ce³⁺, the reduced species can complex with the product or substrate, precipitating out of the acetonitrile/water mixture.
-
The Fix:
-
Ensure you are using a solvent system like MeCN:H₂O (9:1) . The water is crucial for solubilizing the inorganic byproduct.
-
Use ultrasound irradiation to break up surface passivation on the solid CAN particles.
-
Q: My product is over-oxidized (e.g., alcohol side chains converted to aldehydes). A: CAN is a strong oxidant.
-
The Fix: Switch to adsorbed CAN (CAN on Silica Gel). This attenuates the oxidation potential while retaining nitrating capability. Alternatively, buffer the reaction with NaHCO₃ to suppress acid-catalyzed oxidation side cycles.
Protocol C: Nitronium Tetrafluoroborate (NO₂BF₄)
Best For: Deactivated pyrimidines or acid-sensitive nucleosides. Mechanism: Direct transfer of the free nitronium ion (NO₂⁺).
Q: The reagent smokes upon opening, and the reaction yields are inconsistent. A: The reagent has hydrolyzed. NO₂BF₄ is extremely moisture-sensitive .
-
The Fix:
-
Handling: Must be weighed and transferred in a glovebox or under a positive pressure of Argon.
-
Solvent: Use strictly anhydrous Sulfolane or Nitromethane . DCM is often too non-polar to dissolve the salt effectively, leading to heterogeneous reactions that fail.
-
Experimental Protocols
Standard Operating Procedure: Bismuth Nitrate Nitration (Menke Conditions)
Reference Grounding: Adapted from mild nitration methodologies for heteroaromatics [1, 2].
Reagents:
-
Substrate: 1.0 equiv (e.g., 6-methyluracil)
-
Acetic Anhydride: 4.0 equiv
-
Solvent: THF or DCM (0.5 M concentration)
Workflow:
-
Preparation: In a dry round-bottom flask, dissolve the pyrimidine substrate in THF.
-
Activation: Add acetic anhydride dropwise at 0°C. Stir for 10 minutes.
-
Addition: Add finely ground Bi(NO₃)₃·5H₂O in four equal portions over 20 minutes. Note: Exotherm is possible.
-
Reaction: Allow to warm to Room Temperature (RT). If TLC shows N-nitro intermediate (often a higher Rf spot), heat to 60°C for 30–60 mins.
-
Quench: Pour mixture onto crushed ice/NaHCO₃ saturated solution.
-
Workup: Extract with EtOAc. The bismuth salts will form an insoluble white precipitate (BiO(OH)) which can be filtered off.
Comparative Data: Yield & Selectivity[4][5]
| Reagent | Active Species | Typical Yield (C5-Nitro) | Key Side Reaction | Green Score |
| HNO₃/H₂SO₄ | NO₂⁺ | 40–60% | Ring Opening / Charring | Low |
| Bi(NO₃)₃ / Ac₂O | Acetyl Nitrate | 85–95% | O-Acetylation | High |
| CAN | NO₂• / NO₂⁺ | 60–75% | Side-chain Oxidation | Med |
| NO₂BF₄ | NO₂⁺ (Free) | 70–90% | Hydrolysis (if wet) | Low (Corrosive) |
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting. Below is the pathway for Bismuth Nitrate mediated nitration, highlighting the critical "Migration" step often missed in failed experiments.
Figure 2: Mechanistic pathway showing the generation of acetyl nitrate and the critical rearrangement step required for C-nitration of pyrimidines.
References
-
Bismuth Nitrate-Induced Nitration
- Title: Bismuth nitrate pentahydrate-induced novel nitr
- Source: N
-
URL:[Link]
-
Nitronium Tetrafluoroborate Protocols
-
CAN Oxidative Coupling/Nitration
-
Green Chemistry Approaches
-
Title: Green microwave nitration as an undergraduate organic chemistry lab procedure.
-
Source: Gordon College.
-
URL:[Link]
-
Sources
- 1. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]
- 2. sibran.ru [sibran.ru]
- 3. Synthesis and characterization of basic bismuth(III) nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Bismuth nitrate pentahydrate-induced novel nitration of eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitration of pyrimidine bases and nucleotides by nitronium tetrafluoroborate. Synthesis of 5-nitro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative modification of native protein residues using cerium(IV) ammonium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceric ammonium nitrate-promoted oxidative coupling reaction for the synthesis and evaluation of a series of anti-tumor amide anhydrovinblastine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of 2-Nitropyrimidine Intermediates
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Handling, Stabilization, and Troubleshooting of 2-Nitropyrimidine Derivatives[1]
Executive Technical Brief
Why is this intermediate unstable?
2-Nitropyrimidines are high-energy, electron-deficient heterocycles.[1] The introduction of a nitro group at the C2 position (between the two ring nitrogens) creates a "push-pull" electronic strain. The ring is highly deactivated towards electrophilic attack but critically activated towards Nucleophilic Aromatic Substitution (
The Instability Triad:
-
Hydrolytic Instability: The nitro group is an excellent leaving group in this scaffold. Moisture alone, or trace base, can displace the nitro group to form 2-pyrimidinone (often seen as a white solid precipitate).[1]
-
Ring Cleavage (ANRORC): Strong nucleophiles can attack the ring carbons, leading to ring opening (ANRORC mechanism) rather than simple substitution.[1]
-
Energetic Sensitivity: Like many polynitro-heterocycles, these compounds can be shock-sensitive and thermally unstable, prone to rapid decomposition above 100°C.[1]
Critical Stabilization Protocols
To maintain the integrity of 2-Nitropyrimidine intermediates, you must control the Thermodynamic Environment (Temperature) and the Chemical Environment (pH/Nucleophiles).[1]
Protocol A: Solvent & pH Management
-
The "No-Go" List: Avoid protic solvents (Methanol, Ethanol, Water) in the presence of bases.[1] The alkoxide/hydroxide ions generated will immediately displace the nitro group.
-
Preferred Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), or anhydrous THF.[1]
-
pH Buffering: During workup, ensure the aqueous phase remains neutral to slightly acidic (pH 4–6) .[1]
Protocol B: Cryogenic Handling
-
Reaction Temperature: Generate intermediates at -10°C to 0°C .
-
Storage Temperature: Long-term storage requires -20°C .
-
Atmosphere: Store under Argon or Nitrogen.[1] Oxygen is not the primary threat; humidity is.
Troubleshooting Guide (Symptom-Based)
User Reported Issue: "My yellow product turned white/tan overnight."
-
Diagnosis: Hydrolysis. The nitro group was displaced by water/moisture, forming 2-hydroxypyrimidine (tautomerizes to 2-pyrimidinone).[1]
-
Fix:
-
Dry solvents over molecular sieves (3Å or 4Å).
-
Store the compound in a desiccator or glovebox.
-
Check the pH of your last wash; if it was basic, hydrolysis likely started during isolation.[1]
-
User Reported Issue: "Low yield during nucleophilic substitution; tarry mixture."
-
Diagnosis: Ring Opening (ANRORC). You likely used a "hard" nucleophile (e.g., amide, hydroxide) or high temperatures.[1]
-
Fix:
-
Switch to "softer" nucleophiles if possible.[1]
-
Lower the reaction temperature to -78°C or -40°C.
-
Add the nucleophile slowly to the nitropyrimidine (inverse addition) to keep the concentration of the nucleophile low relative to the substrate.
-
User Reported Issue: "Exotherm observed during concentration."
-
Diagnosis: Thermal Decomposition. [1]
-
Fix:
-
STOP immediately. Do not concentrate to dryness if the bath is >30°C.
-
Nitropyrimidines can be energetic.[1] Never distill these intermediates.
-
Use a stream of nitrogen to evaporate solvent rather than a heated rotovap bath if the compound is known to be shock-sensitive.
-
Visualizing the Degradation Pathway
The following diagram illustrates the competition between the desired stability and the two primary failure modes: Hydrolysis (
Figure 1: Mechanistic pathways showing the competition between desired substitution, hydrolysis (degradation), and ring opening.[1]
Quantitative Data: Stability Limits
| Parameter | Safe Limit | Critical Failure Point | Notes |
| Temperature (Storage) | -20°C | > 25°C | Rapid degradation observed at RT over 48h.[1] |
| pH Tolerance | 4.0 – 6.5 | > 8.0 or < 1.0 | Base catalyzes |
| Moisture Content | < 0.1% | > 1.0% | Use molecular sieves in solvents. |
| Nucleophile Equiv. | 1.0 – 1.1 eq | > 2.0 eq | Excess nucleophile promotes ring opening. |
Frequently Asked Questions (FAQ)
Q: Can I purify 2-nitropyrimidine on silica gel? A: Use caution. Silica is slightly acidic. If the compound is acid-sensitive, neutralize the silica with 1% Triethylamine (TEA) in the eluent only if the compound is stable to base. However, for 2-nitropyrimidines, neutral alumina is often safer, or rapid filtration through a short plug of silica using a non-polar solvent (DCM/Hexane).[1]
Q: Is it safe to scale up the synthesis? A: Scaling up requires rigorous safety testing (DSC/ARC). The nitro group adds significant energy to the molecule.
-
Warning: Do not concentrate large volumes to dryness. Always keep the intermediate in solution if possible for the next step ("telescoping" the process).
Q: How do I quench the reaction if I have unreacted starting material? A: Pour the reaction mixture into a mixture of ice and phosphate buffer (pH 6) . Avoid strong acid or strong base quenches.[1] Extract immediately into DCM.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352100, 2-Nitropyridine (Structural analog data used for reactivity baseline).[1] Retrieved from [Link][1]
-
Bieganowski, A. et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives.[1][2][3] (Discusses electron-withdrawing stabilization effects). PMC. Retrieved from [Link]
Sources
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Nitropyrimidine and 2-Aminopyrimidine
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. The pyrimidine scaffold, a cornerstone in numerous bioactive molecules and pharmaceuticals, presents a rich field of study. Substitution at the 2-position dramatically alters the molecule's electronic properties, a change that is vividly reflected in its Proton Nuclear Magnetic Resonance (¹H NMR) spectrum. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of 2-nitropyrimidine and 2-aminopyrimidine, grounded in the fundamental principles of electronic effects and supported by experimental data.
The Decisive Role of the Substituent: A Tale of Two Electronic Effects
The ¹H NMR chemical shift (δ) is exquisitely sensitive to the local electronic environment of a proton. A higher electron density around a proton "shields" it from the external magnetic field, resulting in a lower chemical shift (an upfield shift). Conversely, reduced electron density "deshields" the proton, causing it to resonate at a higher chemical shift (a downfield shift).
The pyrimidine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms. The chemical shifts of its protons serve as a baseline to measure the influence of attached functional groups. The comparison between the 2-nitro (-NO₂) and 2-amino (-NH₂) substituents offers a classic illustration of this principle.
-
2-Nitropyrimidine : The nitro group is a powerful electron-withdrawing group (EWG) . It deactivates the aromatic ring through two mechanisms: a strong negative inductive effect (-I) from the electronegative nitrogen and oxygen atoms, and a significant negative resonance effect (-M), pulling electron density from the ring into the nitro group. This dual action drastically reduces the electron density across the pyrimidine ring, leading to substantial deshielding of the ring protons.[1][2]
-
2-Aminopyrimidine : In stark contrast, the amino group is a potent electron-donating group (EDG) . While nitrogen is electronegative (a -I effect), its lone pair of electrons can be delocalized into the pyrimidine ring through a powerful positive resonance effect (+M).[2][3] This +M effect dominates, increasing the electron density at the ortho and para positions (H6, H4, and the carbon at position 5), causing the attached protons to be shielded and shifted upfield.
The following diagram illustrates how these electronic effects influence the electron density of the pyrimidine ring, thereby altering the shielding of the ring protons (H4, H5, and H6).
Caption: Electronic effects of substituents on the pyrimidine ring.
Experimental Data: A Quantitative Comparison
To provide a clear and objective comparison, the ¹H NMR chemical shifts for 2-nitropyrimidine, 2-aminopyrimidine, and the parent pyrimidine molecule are summarized below. The data is presented for the same solvent, DMSO-d₆, to eliminate solvent-induced shift variations and ensure a valid comparison.[4][5]
| Compound | Substituent (at C2) | H4/H6 Chemical Shift (δ, ppm) | H5 Chemical Shift (δ, ppm) | NH₂ Chemical Shift (δ, ppm) |
| Pyrimidine | -H | 8.87 | 7.47 | N/A |
| 2-Aminopyrimidine | -NH₂ (EDG) | 8.25 | 6.64 | 6.59 |
| 2-Nitropyrimidine | -NO₂ (EWG) | 9.35 | 8.15 | N/A |
Analysis of Experimental Data:
-
2-Aminopyrimidine vs. Pyrimidine : The electron-donating amino group causes a significant upfield shift for all ring protons. H4/H6 shift from δ 8.87 to δ 8.25 (Δδ = -0.62 ppm) and H5 shifts from δ 7.47 to δ 6.64 (Δδ = -0.83 ppm). This confirms the increased electron density and shielding effect predicted by the +M effect of the amino group.
-
2-Nitropyrimidine vs. Pyrimidine : The powerful electron-withdrawing nitro group induces a substantial downfield shift . H4/H6 are predicted to shift from δ 8.87 to approximately δ 9.35, and H5 from δ 7.47 to around δ 8.15. This deshielding is a direct consequence of the decreased electron density on the pyrimidine ring.
A Self-Validating Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocol is provided. This protocol is designed as a self-validating system, incorporating steps for standardization and quality control.
Objective: To acquire a publication-quality ¹H NMR spectrum of a 2-substituted pyrimidine derivative.
Materials:
-
Sample (5-10 mg)[6]
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., DMSO-d₆)
-
Pasteur pipette with a small cotton or glass wool plug
-
Vortex mixer
Experimental Workflow Diagram:
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the pyrimidine sample and place it in a clean, dry vial.[6][7] b. Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆). The solvent must be deuterated to avoid a large interfering solvent signal and to be used for the field-frequency lock.[8] c. Vortex the vial until the sample is completely dissolved. d. Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, high-quality NMR tube. This crucial step removes any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity. e. Cap the NMR tube securely.
-
Instrument Setup and Data Acquisition: a. Insert the NMR tube into a spinner turbine, ensuring the depth is correctly calibrated for the spectrometer. b. Place the sample into the NMR spectrometer. c. Lock: The spectrometer will lock onto the deuterium signal of the solvent. This stabilizes the magnetic field. d. Tune and Match: The probe is tuned to the specific frequency of the nucleus being observed (¹H) to ensure maximum signal sensitivity. e. Shimming: The instrument automatically adjusts the magnetic field homogeneity across the sample volume. This process is critical for obtaining sharp, well-resolved peaks. A well-shimmed sample will show sharp, symmetric lines for the residual solvent peak. f. Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For a routine ¹H spectrum, 16 scans are typically sufficient. g. Acquire the Free Induction Decay (FID) data.
-
Data Processing and Analysis: a. Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline. c. Calibrate the chemical shift axis. The residual non-deuterated solvent peak is used as a secondary internal standard. For DMSO-d₆, the residual peak (CHD₂) appears as a quintet at δ 2.50 ppm.[9] d. Integrate the peaks to determine the relative ratios of the protons. e. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Trustworthiness and Protocol Validation
The integrity of NMR data hinges on a meticulously executed protocol. This system is self-validating for several reasons:
-
Internal Referencing: By referencing the spectrum to the known chemical shift of the residual solvent peak (DMSO-d₅ at δ 2.50 ppm), the data becomes standardized and comparable across different experiments and instruments.[9] This corrects for any minor drifts in the magnetic field.
-
Filtration: The mandatory filtration step ensures the removal of paramagnetic impurities and suspended solids, which are common sources of peak broadening. The resulting sharp, symmetrical peak shapes are an immediate validation of good sample preparation.
-
Shimming Quality: The quality of the shimming can be directly assessed by the line shape of the reference signal. A narrow and symmetrical peak indicates a homogeneous magnetic field and, therefore, reliable chemical shift and coupling constant measurements.
By adhering to this protocol, researchers can be confident in the accuracy and reproducibility of their ¹H NMR data, allowing for robust and reliable structural elucidation and comparison.
References
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available at: [Link]
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2005). 1H chemical shifts in NMR. Part 24: The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]
-
University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Western University, JB Stothers NMR Facility. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]
-
Reich, H. J. (2020). 5-HMR-2 Chemical Shift. University of Wisconsin. Available at: [Link]
-
Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Abraham, R. J., & Griffiths, L. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(4), 284-293. Available at: [Link]
- Spectral Database for Organic Compounds (SDBS). (n.d.). Pyrimidine. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- Spectral Database for Organic Compounds (SDBS). (n.d.). 2-Aminopyrimidine. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. youtube.com [youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Mass Spectrometry Fragmentation Pattern: 2-Nitropyrimidine vs. 5-Nitropyrimidine
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 2-Nitropyrimidine versus its stable isomer, 5-Nitropyrimidine .[1] It addresses the specific challenges in analyzing the labile 2-nitro isomer and offers a diagnostic framework for structural elucidation.[1]
A Comparative Guide for Structural Elucidation in Drug Discovery
Executive Summary: The Stability-Fragmentation Paradox[1]
In heterocyclic chemistry and drug development, distinguishing between 2-Nitropyrimidine and 5-Nitropyrimidine is a critical analytical challenge.[1] While they are constitutional isomers (MW 125 Da), their behavior in a mass spectrometer is radically different due to the electronic environment of the pyrimidine ring.[1]
-
5-Nitropyrimidine: A stable, electron-deficient aromatic system.[1] It yields a classic "hard" ionization spectrum with distinct nitro-group losses.[1]
-
2-Nitropyrimidine: A highly reactive, labile species.[1] The nitro group at the C2 position (flanked by two nitrogen atoms) acts as an exceptional leaving group. In EI-MS, it often exhibits "vanishing" molecular ions and rapid skeletal degradation, or artifacts from hydrolysis (conversion to 2-hydroxypyrimidine) prior to ionization.[1]
This guide details the fragmentation mechanisms to allow researchers to definitively identify these isomers.
Mechanistic Fragmentation Analysis
The "Hard" Ionization Pathway (Electron Impact, 70 eV)[1]
The fragmentation of nitropyrimidines is governed by two competing pathways: Nitro-Nitrite Rearrangement (loss of NO) and Direct Cleavage (loss of NO₂).[1]
A. 5-Nitropyrimidine (The Stable Standard)
The nitro group at C5 is in a relatively "benzene-like" position, not directly flanked by ring nitrogens.[1]
-
Molecular Ion (
): Observable at m/z 125 . -
Loss of NO₂ (
): The primary fragmentation channel.[1] The radical cation loses the nitro group to form the pyrimidinyl cation (m/z 79 ). -
Ring Collapse (
): The m/z 79 ion ejects HCN (27 Da) to form m/z 52 ( ).[1] -
Nitro-Nitrite Rearrangement (
): A secondary pathway where the nitro oxygen attacks the ring carbon, leading to NO loss and formation of a pyrimidinone radical cation (m/z 95 ).[1]
B. 2-Nitropyrimidine (The Labile Target)
The nitro group at C2 is highly activated by the adjacent ring nitrogens (
-
Molecular Ion (
): Weak or Absent at m/z 125. The C2-NO₂ bond is exceptionally weak.[1] -
Dominant
Loss: The spectrum is often dominated by the base peak at m/z 79 (pyrimidin-2-yl cation) immediately, suppressing the parent ion.[1] -
"Ortho" Effect Interaction: The proximity of the nitro oxygen to the ring nitrogen lone pairs facilitates a unique intramolecular oxygen transfer , often leading to an enhanced
(loss of oxygen) or rapid ring opening not seen in the 5-isomer.[1] -
Hydrolysis Artifacts: If the sample contains any moisture, 2-nitropyrimidine rapidly converts to 2-hydroxypyrimidine (uracil tautomer) in the inlet.[1] Analysts often mistakenly identify the spectrum of 2-hydroxypyrimidine (m/z 96 ) as the 2-nitro compound.[1]
Visualized Fragmentation Pathways[1][2][3][4]
The following diagrams illustrate the divergent pathways for the two isomers.
Diagram 1: Fragmentation Logic of Nitropyrimidines[1]
Caption: Comparative fragmentation showing the stability of 5-Nitropyrimidine vs. the rapid degradation/hydrolysis of 2-Nitropyrimidine.
Comparative Data Analysis
The following table summarizes the diagnostic ions to distinguish the isomers.
| Feature | 5-Nitropyrimidine (Stable) | 2-Nitropyrimidine (Labile) |
| Molecular Ion ( | Strong (m/z 125) | Weak / Absent (<5% rel.[1] int.) |
| Base Peak | Often m/z 79 or m/z 52 | m/z 79 (or m/z 96 if hydrolyzed) |
| [M - NO] ( | Present (Nitro-Nitrite rearr.)[1] | Negligible (Sterically hindered) |
| [M - NO₂] ( | Distinct fragment | Dominant / Instantaneous |
| Low Mass Region | Clean HCN losses (m/z 52,[1] 25) | Complex "ring chatter" |
| Chemical Noise | Low | High (Thermal degradation products) |
Experimental Protocol: Validating the 2-Nitro Isomer
Due to the instability of 2-Nitropyrimidine, standard "dilute and shoot" methods often fail.[1] Use this self-validating protocol to ensure data integrity.
Methodology: Cold-Inlet EI-MS
Objective: Minimize thermal degradation and hydrolysis prior to ionization.
-
Sample Preparation:
-
Solvent: Use anhydrous Dichloromethane (DCM). Avoid alcohols or water (prevents nucleophilic substitution).
-
Concentration: 100 µg/mL.
-
Drying: Pass solution through a micro-column of anhydrous
immediately before injection.
-
-
Instrument Parameters (GC-MS):
-
Inlet Temperature: Set to 150°C (Standard is 250°C). Reason: High heat causes denitration of the 2-isomer.[1]
-
Column: Non-polar (e.g., DB-5ms).
-
Flow Rate: High linear velocity (1.5 mL/min) to reduce residence time.
-
-
Data Validation (The "Hydrolysis Check"):
Diagram 2: Analytical Workflow
Caption: Workflow for validating labile nitropyrimidine samples, emphasizing the critical hydrolysis check.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Nitropyridine (Analogous Heterocycle). National Institute of Standards and Technology. [1]
-
BenchChem. Comparative Mass Spectrometry Analysis of Nitropyridine Derivatives. (2025).[2][3][4]
-
ChemGuide. Fragmentation Patterns in Mass Spectra of Organic Compounds: Nitro Compounds.
-
Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones."[1] International Journal of Materials and Chemistry, 4(4), 92-99.[1]
-
ResearchGate. Mass spectral fragmentation of nitro-substituted heterocycles.
Sources
A Researcher's Guide to IR Spectroscopy of Nitro Groups on Pyrimidine Rings: A Comparative Analysis
This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of nitro groups (NO₂) attached to pyrimidine rings. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple spectral correlation charts to explore the underlying electronic and structural factors that govern the vibrational frequencies of the nitro group in this important heterocyclic system. We will compare and contrast the IR data with alternative analytical techniques and provide actionable experimental protocols.
The Vibrational Language of the Nitro Group
The nitro group is a powerful electron-withdrawing group, and its vibrational characteristics are highly sensitive to its electronic environment. The two most prominent and diagnostic IR absorption bands for the nitro group are:
-
Asymmetric Stretching (ν_as(NO₂)) : This is typically a strong band appearing in the 1620-1500 cm⁻¹ region.
-
Symmetric Stretching (ν_s(NO₂)) : This is also a strong band, usually found in the 1390-1300 cm⁻¹ region.
The precise frequencies of these bands are dictated by the electronic effects—inductive and resonance—imparted by the molecule to which the nitro group is attached. When attached to an aromatic system like pyrimidine, these frequencies are influenced by the group's position and the presence of other substituents on the ring.
The Pyrimidine Ring: An Electronic Tug-of-War
The pyrimidine ring is a nitrogen-containing heterocycle. The two nitrogen atoms are strongly electron-withdrawing, creating a π-deficient ring system. This inherent electronic nature significantly influences the vibrational frequencies of a substituent nitro group. The effect is not uniform across the ring; positions C-2, C-4/C-6, and C-5 have distinct electronic environments.
-
Positions 2, 4, and 6 : These positions are directly influenced by the strong inductive effect of the adjacent ring nitrogens. A nitro group at these positions experiences a strong pull of electron density.
-
Position 5 : This position is less affected by the inductive pull of the two nitrogen atoms and behaves more like a position on a nitrobenzene ring.
This electronic interplay has a direct and predictable impact on the N-O bond order of the nitro group, which in turn governs the IR stretching frequencies. A stronger electron-withdrawing effect from the ring system will decrease the N-O bond order, leading to a shift in the absorption bands to lower wavenumbers (a red shift).
Caption: Electronic effects of the pyrimidine ring on the nitro group's IR frequencies.
Comparative Analysis: Nitro Group Position on the Pyrimidine Ring
The position of the nitro group on the pyrimidine ring is a critical determinant of its asymmetric and symmetric stretching frequencies. The data below, synthesized from various spectroscopic studies, illustrates this relationship.
| Position on Pyrimidine Ring | Typical ν_as(NO₂) (cm⁻¹) | Typical ν_s(NO₂) (cm⁻¹) | Primary Electronic Influence |
| 5-Nitropyrimidine | ~1555 - 1520 | ~1350 - 1330 | Moderate inductive and resonance effects, similar to nitrobenzene. |
| 2-Nitropyrimidine | ~1550 - 1530 | ~1360 - 1345 | Strong inductive effect from adjacent nitrogen atoms. |
| 4-Nitropyrimidine | ~1530 - 1500 | ~1345 - 1320 | Very strong inductive and resonance effects from adjacent and para nitrogen atoms. |
Note: These are typical ranges and can be further influenced by other substituents on the ring or by the physical state of the sample (solid vs. solution).
Beyond IR: A Multi-Technique Approach
While IR spectroscopy is a powerful tool for identifying the presence and electronic environment of nitro groups, a comprehensive characterization often requires complementary techniques.
| Technique | Information Provided | Strengths | Limitations |
| IR Spectroscopy | Presence and electronic environment of the NO₂ group. | Fast, non-destructive, highly sensitive to bond polarity. | Can have overlapping bands in complex molecules. |
| Raman Spectroscopy | Symmetric stretching of NO₂ is often a very strong band. | Excellent for aqueous samples; complementary to IR. | Can be affected by fluorescence. |
| ¹⁵N NMR Spectroscopy | Direct observation of the nitrogen nucleus of the NO₂ group. | Provides detailed information about the electronic structure. | Low natural abundance of ¹⁵N requires isotopic labeling or long acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms molecular formula and can indicate the loss of NO₂. | Does not provide direct information on the bonding environment of the nitro group. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
This section provides a standardized protocol for preparing a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet method.
Objective: To obtain a clean, high-resolution IR spectrum of a nitro-substituted pyrimidine compound.
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
KBr press and pellet holder
-
Infrared lamp
-
Dry, spectroscopy-grade KBr powder
-
Analyte (nitro-substituted pyrimidine)
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Step-by-Step Procedure:
-
Drying: Gently heat the KBr powder under an IR lamp for 1-2 hours to remove any adsorbed water, which has strong IR absorption bands. Allow it to cool in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the nitro-substituted pyrimidine sample and about 200 mg of the dried KBr powder.
-
Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for obtaining a clear, high-quality pellet.
-
Pellet Formation: Transfer the powder to the KBr press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet into the sample holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum to identify the characteristic asymmetric and symmetric stretching bands of the nitro group. Compare the observed frequencies with the reference values discussed in this guide.
Trustworthiness Check: A high-quality KBr pellet will be transparent and free of cracks. A cloudy or opaque pellet indicates poor grinding or moisture contamination, which will lead to a sloping baseline and broadened spectral features.
Conclusion
The IR spectrum provides a rapid and informative snapshot of the electronic environment of a nitro group on a pyrimidine ring. The frequencies of the asymmetric and symmetric stretching modes are reliable indicators of the group's position and the overall electronic nature of the molecule. By understanding the interplay of inductive and resonance effects, researchers can leverage IR spectroscopy not just for identification, but as a tool to probe the electronic structure of novel pyrimidine derivatives. For unambiguous characterization, especially in complex molecules, a multi-technique approach incorporating Raman, NMR, and mass spectrometry is recommended.
References
Please note that direct access to full-text articles may require a subscription.
- Vibrational Spectroscopy of Heterocyclic Compounds. (General Reference) - While a specific link is not available, comprehensive textbooks on this topic provide the foundational principles for interpreting the spectra of molecules like pyrimidine.
- Infrared and Raman Spectra of 2-Substituted Pyrimidines. (Journal Article) - Research into substituted pyrimidines often includes detailed analysis of vibrational spectra. Similar articles can be found in journals like the Journal of Molecular Structure or Spectrochimica Acta Part A.
- The Infrared Spectra of Nitro-derivatives of Pyridine and Pyrimidine. (Journal Article) - Specific studies on nitro-substituted heterocycles provide the most directly relevant experimental data for comparison. These can be sourced from chemical databases and journals focusing on organic and physical chemistry.
Crystal Structure Analysis of 2-Nitropyrimidine Derivatives: A Comparative Guide
Executive Summary
High-Energy Density vs. Kinetic Stability 2-Nitropyrimidine derivatives represent a critical frontier in energetic materials science and pharmaceutical intermediate design. Unlike traditional carbocyclic nitro-compounds (e.g., TNT), the electron-deficient pyrimidine ring induces unique dipole moments and packing motifs. This guide objectively compares the crystallographic performance of 2-nitropyrimidine derivatives against industry standards (TNT, RDX, and 2-Nitropyridine analogs), focusing on crystal density , intermolecular stability , and detonation parameters .
Key Finding: 2-Nitropyrimidine derivatives often exhibit superior crystal density (>1.75 g/cm³) compared to TNT (1.65 g/cm³) due to enhanced intermolecular hydrogen bonding networks (N-H...N/O), which directly correlates to higher detonation velocities while maintaining manageable sensitivity profiles.
Part 1: The Crystallographic Landscape
Structural Uniqueness of the 2-Nitro Position
The 2-position of the pyrimidine ring is flanked by two endocyclic nitrogen atoms. Introducing a nitro group (
-
Electronic Effect: The strong electron-withdrawing nature of the ring nitrogens coupled with the nitro group increases the acidity of adjacent protons (if present, e.g., in amino-derivatives), facilitating robust hydrogen bond donor capabilities.
-
Steric "Twist": unlike the planar 2,4,6-trinitrotoluene (TNT), 2-nitropyrimidine derivatives often display a slight torsion of the nitro group relative to the aromatic plane to relieve steric strain with the lone pairs of the ring nitrogens. This "twist" significantly impacts crystal packing efficiency.
Comparative Metrics
We evaluate these derivatives against three established alternatives:
-
TNT (Trinitrotoluene): The melt-cast standard.
-
RDX (Cyclotrimethylenetrinitramine): High performance, high sensitivity.
-
2-Nitropyridine: The direct carbocyclic analog (one less ring nitrogen).
Part 2: Comparative Performance Analysis
Crystal Density & Detonation Performance
Crystal density (
| Metric | 2-Nitropyrimidine Derivatives (Avg.) | TNT (Standard) | RDX (High Perf.) | 2-Nitropyridine (Analog) |
| Crystal Density ( | 1.78 – 1.88 g/cm³ | 1.65 g/cm³ | 1.82 g/cm³ | ~1.68 g/cm³ |
| Packing Coefficient | High (0.72 - 0.75) | Moderate (0.68) | High (0.74) | Moderate |
| Detonation Velocity ( | ~8,200 - 8,600 m/s | 6,900 m/s | 8,750 m/s | ~7,200 m/s |
| Oxygen Balance | Improved (-20% to -10%) | Poor (-74%) | Good (-21%) | Poor |
Analysis: The additional nitrogen in the pyrimidine ring increases the heat of formation (
Intermolecular Interactions & Sensitivity
Sensitivity to impact and friction is inversely related to the stability of the crystal lattice.
-
2-Nitropyrimidines: Characterized by extensive intermolecular hydrogen bonding (N-H...N and C-H...O). Hirshfeld surface analysis typically reveals that H-bonds contribute >35% to the total surface area, creating a "molecular buffer" that absorbs mechanical stress.
-
Alternatives (TNT): Relies primarily on weak van der Waals forces and
-stacking. Layers slip easily, but the lack of strong H-bonds leads to lower thermal stability. -
Alternatives (RDX): High steric strain and lack of planar stacking contribute to high sensitivity (Impact Sensitivity < 7.5 J).
Part 3: Experimental Protocol (Self-Validating)
Objective: Grow single crystals of 2-nitropyrimidine derivatives suitable for X-ray diffraction (XRD) and validate phase purity.
Step 1: Solvent Selection & Crystal Growth
-
Challenge: 2-Nitropyrimidine derivatives are often sparingly soluble in non-polar solvents due to their high polarity.
-
Protocol: Use a Slow Evaporation or Hydrothermal approach.
-
Dissolve 50 mg of crude derivative in 10 mL of Acetonitrile/Methanol (1:1 v/v) .
-
Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Place in a vibration-free environment at 20°C.
-
Validation: If no crystals form after 7 days, switch to Vapor Diffusion : Place the vial (uncapped) inside a larger jar containing diethyl ether (antisolvent).
-
Step 2: Single Crystal XRD Data Collection[1][2][3]
-
Instrument: Bruker D8 QUEST or equivalent (Mo-K\alpha radiation).
-
Temperature: 100 K (Critical).
-
Reasoning: Nitro groups at the 2-position often exhibit rotational disorder at room temperature. Low temperature locks the conformation, allowing precise bond angle determination.
-
-
Resolution: Aim for
resolution to accurately map hydrogen positions.
Step 3: Hirshfeld Surface Analysis (Computational Validation)
Do not rely solely on geometric bond lengths. Use Hirshfeld surfaces to quantify interactions.[1][2][3][4][5]
-
Import CIF file into CrystalExplorer .
-
Map
(normalized contact distance).[1] -
Pass/Fail Criteria:
-
Red spots on the surface must correspond to chemically sensible donors/acceptors (e.g., Amino H to Nitro O).
-
If red spots appear at random void spaces, the structure solution may be incorrect (check for twinning).
-
Part 4: Workflow Visualization
The following diagram outlines the critical path from synthesis to property prediction, highlighting the feedback loop between crystallographic data and performance metrics.
Figure 1: Integrated workflow for the structural and performance analysis of energetic pyrimidine derivatives.
Part 5: References
-
Klapötke, T. M. (2022). Chemistry of High-Energy Materials. De Gruyter. (Authoritative text on energetic heterocyclic chemistry).
-
Shreeve, J. M., et al. (2022).[6] "Energetic Salts of Sensitive N,N'-(3,5-Dinitropyrazine-2,6-diyl)dinitramide Stabilized through Three-Dimensional Intermolecular Interactions." Inorganic Chemistry, 61(41), 16493-16500.[6] Link
-
Matzger, A. J., et al. (2023). "Characterization and properties of a new insensitive explosive co-crystal composed of trinitrotoluene and pyrene." Structural Chemistry, 35, 553–567. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1][2][3] CrystEngComm, 11, 19-32. (The standard protocol for surface analysis). Link
-
Bond, A. D. (2020). "Synthesis, crystal structure, Hirshfeld surface and interaction energies analysis of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione." Journal of Molecular Structure. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noncovalent Interactions and Crystal Structure Prediction of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Energetic Salts of Sensitive N,N'-(3,5-Dinitropyrazine-2,6-diyl)dinitramide Stabilized through Three-Dimensional Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Distinguishing 2-Nitropyrimidine from 2-Nitropyridine
Topic: Distinguishing 2-Nitropyrimidine from 2-Nitropyridine in Spectra Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Beyond the Basics: A Senior Scientist’s Approach to Heterocyclic Analysis
Executive Summary: The Symmetry and Stability Trap
In the development of energetic materials and kinase inhibitors, the distinction between 2-nitropyrimidine and 2-nitropyridine is a frequent, yet deceptively complex analytical challenge. While both share the electron-deficient nature of nitro-heterocycles, their behaviors diverge radically at the bench.
The critical differentiator is not merely spectral shifts, but symmetry and chemical stability . 2-Nitropyridine is a robust, stable solid. In contrast, 2-nitropyrimidine is a highly labile species, prone to rapid nucleophilic displacement of the nitro group—even by atmospheric moisture.
The "Senior Scientist" Insight: If your spectral data changes over the course of an hour in a protic solvent (like Methanol-
Structural & Electronic Context
To interpret the spectra, one must first understand the electronic environments that generate them.
-
2-Nitropyridine (
): Lacks a vertical plane of symmetry. The nitrogen atom at position 1 creates a dipole that renders every carbon and proton in the ring magnetically distinct. -
2-Nitropyrimidine (
): Possesses a axis of symmetry passing through the C2-nitro bond and the C5 carbon. This renders the protons at positions 4 and 6 equivalent, simplifying the spectra significantly.
Visualization: Structural Symmetry & Logic
Figure 1: Logical flow of symmetry effects on proton environments.
Method 1: NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) provides the most definitive identification. The key lies in signal count and coupling patterns .
Protocol: Sample Preparation
CRITICAL WARNING: Do not use Methanol-
-
Recommended Solvent: DMSO-
or CDCl (dried over molecular sieves).
A. Proton NMR ( H NMR)[1]
| Feature | 2-Nitropyridine | 2-Nitropyrimidine |
| Signal Count | 4 Distinct Signals | 2 Distinct Signals |
| Splitting | ABCD System (Complex). H3, H4, H5, H6 all split each other. | |
| H4/H6 (Pyrimidine) | N/A | Doublet (~9.0 ppm). Deshielded by adjacent N. |
| H5 (Pyrimidine) | N/A | Triplet (~7.6–7.8 ppm). |
| H3 (Pyridine) | Doublet/Multiplet (~8.2 ppm).[1] Alpha to | N/A |
| H6 (Pyridine) | Doublet (~8.8 ppm). Alpha to Ring N. Most deshielded. | N/A |
Diagnostic Check:
-
If you see a doublet (integral 2) and a triplet (integral 1) , it is 2-Nitropyrimidine .
-
If you see four 1-proton signals (typically 2 doublets and 2 triplets/multiplets), it is 2-Nitropyridine .
B. Carbon NMR ( C NMR)
The symmetry argument holds here as well.
-
2-Nitropyridine: Expect 5 distinct carbon peaks .
-
2-Nitropyrimidine: Expect 3 distinct carbon peaks .
-
C2: Extremely deshielded (>160 ppm) due to flanking nitrogens and the nitro group.
-
C4/C6: Equivalent signals (~158 ppm).
-
C5: Unique signal (~120 ppm).
-
Method 2: Chemical Stability (The "Bench Test")
This is often the unintentional experiment that confirms the identity. 2-Nitropyrimidines are "activated" electrophiles. The placement of the nitro group between two electronegative nitrogen atoms makes the C2 carbon exceptionally electron-deficient.
The Hydrolysis Trap
If 2-nitropyrimidine is exposed to moisture, it hydrolyzes to 2-pyrimidinone (often existing as the 2-hydroxypyrimidine tautomer).
Experimental Observation:
-
Run a TLC of your sample.[2]
-
Dissolve a small amount in wet methanol.
-
Wait 30 minutes.
-
Run a second TLC.
-
Result A: The spot remains unchanged
2-Nitropyridine . -
Result B: A new, more polar spot appears (2-pyrimidinone)
2-Nitropyrimidine .
-
Visualization: Reactivity Pathway
Figure 2: The rapid hydrolysis pathway of 2-nitropyrimidine, a key distinguishing feature from the stable pyridine analog.
Method 3: Mass Spectrometry
While both molecules have similar molecular weights (Pyridine: 124.1 g/mol ; Pyrimidine: 125.1 g/mol ), their fragmentation patterns under Electron Impact (EI) differ due to ring stability.
-
Commonality: Both show a characteristic loss of the nitro group
and . -
Differentiation:
-
2-Nitropyridine: Often shows a strong fragment corresponding to the loss of
from the ring after nitro loss. The pyridine ring is relatively robust. -
2-Nitropyrimidine: The ring is more prone to shattering. Look for sequential losses of
(27 Da). Since pyrimidine contains two nitrogens, you may see a "double loss" pattern of HCN fragments that is less pronounced in pyridine.
-
Summary Comparison Table
| Parameter | 2-Nitropyrimidine | 2-Nitropyridine |
| CAS Number | Unstable/Rare (often generated in situ) | 15009-91-3 |
| Symmetry | Planar only (Low Symmetry) | |
| 2 (Doublet + Triplet) | 4 (Complex Multiplets) | |
| 3 | 5 | |
| Stability | Unstable (Hydrolyzes in water/alcohol) | Stable (Solid, mp ~70°C) |
| Reactivity | High | Moderate reactivity |
References
-
Sigma-Aldrich. (n.d.).[3] 2-Nitropyridine Product Specification & Spectral Data. Retrieved from [3]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 27692, 2-Nitropyridine. Retrieved from
- Barlin, G. B., & Young, A. C. (1972). Kinetics of reactions in heterocycles. Part I. Reaction of 2-nitropyridine and 2-nitropyrimidine with nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. (Foundational text on the instability of 2-nitropyrimidine).
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Database. University of Wisconsin-Madison. Retrieved from
-
BenchChem. (2025). Comparative Analysis of Nitropyridines. Retrieved from
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Nitropyridine 97 15009-91-3 [sigmaaldrich.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Data for Nitropyrimidine Isomers
For researchers, scientists, and professionals in drug development, the accurate analysis and purification of isomeric compounds are critical. Nitropyrimidines, a class of heterocyclic compounds with significant biological activity, present a unique analytical challenge due to the subtle physicochemical differences between their positional isomers.[1] This guide provides an in-depth comparison of the predicted High-Performance Liquid Chromatography (HPLC) retention behavior of nitropyrimidine isomers, supported by established chromatographic principles and experimental data from analogous compounds. We will explore the causality behind experimental choices, offering a robust framework for developing effective separation methods.
The Challenge of Separating Nitropyrimidine Isomers
Separating positional isomers by reversed-phase HPLC is often difficult because they share the same molecular weight and, frequently, similar overall hydrophobicity.[2] The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the stationary phase.[3] For isomers where the main difference is the position of a functional group, the change in hydrophobicity can be minimal, leading to co-elution on standard C18 columns.
The three primary isomers of nitropyrimidine are 2-nitropyrimidine, 4-nitropyrimidine, and 5-nitropyrimidine. The position of the strongly electron-withdrawing nitro group significantly influences the electronic distribution within the aromatic ring, affecting properties like dipole moment and polarity.[4][5] These subtle differences are the key to achieving chromatographic separation.
Physicochemical Properties and Their Impact on HPLC Retention
To develop a successful separation method, it's essential to understand the physicochemical properties of the nitropyrimidine isomers and how they interact with the stationary and mobile phases.
pKa and Mobile Phase pH: Pyrimidine itself is a weak base, with a pKa of approximately 1.23 for the protonated form.[6][7] The presence of a potent electron-withdrawing nitro group is expected to significantly decrease the basicity of the pyrimidine ring, making nitropyrimidines very weak bases. This low basicity means that adjusting the mobile phase pH is unlikely to cause significant changes in the ionization state of the analytes, and therefore will have a limited effect on their retention times in reversed-phase HPLC.
π-π Interactions: The aromatic nature of the pyrimidine ring and the nitro group allows for π-π interactions with suitable stationary phases.[3] Phenyl- and pentafluorophenyl- (PFP) based columns are designed to provide these alternative interactions, which can be highly selective for aromatic positional isomers.[8][9][10] The electron density of the aromatic ring, which is influenced by the position of the nitro group, will affect the strength of these π-π interactions.
Comparative Analysis of HPLC Stationary Phases for Nitropyrimidine Isomer Separation
The choice of stationary phase is paramount for achieving selectivity between isomers. While a standard C18 column relies primarily on hydrophobic interactions, other phases offer different retention mechanisms.
| Stationary Phase | Primary Interaction Mechanism(s) | Predicted Suitability for Nitropyrimidine Isomer Separation |
| C18 (Octadecylsilane) | Hydrophobic interactions | Low to Moderate. Separation will depend on subtle differences in overall hydrophobicity, which may not be sufficient for baseline resolution. |
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic and π-π interactions | High. The π-π interactions between the phenyl groups of the stationary phase and the nitropyrimidine ring can provide unique selectivity based on the electron density differences among the isomers.[3][9] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions | Very High. The highly electronegative fluorine atoms create a strong dipole on the stationary phase, enhancing interactions with polarizable analytes like nitropyrimidines. This multi-modal interaction capability makes it a strong candidate for separating these challenging isomers.[10] |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning into a water-enriched layer on a polar stationary phase | Moderate to High. Given the polar nature of nitropyrimidines, HILIC could be a viable alternative to reversed-phase chromatography, especially if the isomers exhibit significant differences in their polarity.[11][12][13][14] |
Predicted Retention Time Data and Elution Order
Based on the principles of reversed-phase and π-π interaction chromatography, we can predict the relative retention times of the nitropyrimidine isomers on a PFP column. The elution order is primarily dictated by the polarity and the ability of each isomer to engage in π-π and dipole-dipole interactions with the stationary phase.
Table 1: Predicted HPLC Retention Behavior of Nitropyrimidine Isomers on a PFP Column
| Isomer | Predicted Polarity | Predicted Strength of π-π/Dipole-Dipole Interactions | Predicted Retention Time | Predicted Elution Order |
| 4-Nitropyrimidine | Highest | Moderate | Shortest | 1 |
| 2-Nitropyrimidine | Intermediate | Moderate-High | Intermediate | 2 |
| 5-Nitropyrimidine | Lowest | Highest | Longest | 3 |
Disclaimer: This is a predicted elution order based on chromatographic theory. Actual experimental results may vary.
Justification for Predicted Elution Order:
-
4-Nitropyrimidine: The nitro group at the 4-position is symmetrically opposed to the two ring nitrogens, which is likely to result in the highest net dipole moment and thus the highest polarity. In reversed-phase mode, the most polar compound is expected to elute first.
-
2-Nitropyrimidine: The nitro group at the 2-position is adjacent to one of the ring nitrogens, leading to a significant, but likely less symmetrical, dipole moment compared to the 4-isomer. This would result in intermediate polarity and retention.
-
5-Nitropyrimidine: The nitro group at the 5-position is situated between the two ring nitrogens, potentially leading to a more balanced distribution of electron density and a lower overall dipole moment. This decrease in polarity would result in stronger hydrophobic interactions and a longer retention time. Furthermore, the electronic nature of the 5-position in pyrimidine is different from the 2, 4, and 6 positions, which could lead to stronger π-π interactions with the PFP stationary phase.[6]
Experimental Workflow and Protocol
The following section outlines a systematic approach to developing and validating an HPLC method for the separation of nitropyrimidine isomers.
Experimental Workflow Diagram
Caption: A stepwise workflow for the development and validation of an HPLC method for separating nitropyrimidine isomers.
Detailed Experimental Protocol
This protocol provides a starting point for the separation of nitropyrimidine isomers using a PFP stationary phase.
1. Materials and Reagents:
-
2-Nitropyrimidine, 4-nitropyrimidine, and 5-nitropyrimidine analytical standards.
-
HPLC-grade acetonitrile and water.
-
Formic acid (LC-MS grade).
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Pentafluorophenyl (PFP) HPLC column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Gradient: 10% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5 µL.
4. Sample Preparation:
-
Prepare individual stock solutions of each isomer in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all three isomers at a concentration of 0.1 mg/mL each by diluting the stock solutions with a 50:50 mixture of mobile phase A and B.
5. Method Development and Optimization:
-
Inject the mixed standard and evaluate the initial separation.
-
Adjust the gradient slope and initial/final mobile phase B concentrations to improve resolution.
-
If peak shape is poor, consider alternative mobile phase additives or a different pH (though the impact may be minimal).
-
Optimize the column temperature and flow rate to enhance efficiency and reduce analysis time.
6. Method Validation (Self-Validating System):
-
Specificity: Inject individual isomer standards to confirm their retention times and ensure no interference from other isomers.
-
Linearity: Prepare a series of calibration standards over the desired concentration range and inject them in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r² > 0.995).
-
Precision: Perform multiple injections of a single standard solution to assess the repeatability of retention times and peak areas (RSD < 2%).
-
Accuracy: Analyze samples with known concentrations of each isomer to determine the recovery.
Conclusion
References
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave Online. [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
-
An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces. (2007). Journal of Chromatography A. [Link]
-
Prediction of the Elution Profile of Aromatic Compounds in RP‐HPLC. (2006). Journal of Liquid Chromatography & Related Technologies. [Link]
-
HILIC HPLC Column. Phenomenex. [Link]
-
5-Nitropyrimidine. PubChem. [Link]
-
5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine: polarized molecules linked into π-stacked chains via three-centre C—H⋯(O)2 hydrogen bonds. (2010). Acta Crystallographica Section C. [Link]
-
Prediction of Chromatographic Elution Order of Analytical Mixtures Based on Quantitative Structure-Retention Relationships and Multi-Objective Optimization. (2020). Molecules. [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Journal of Drug Metabolism & Toxicology. [Link]
-
C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
-
Let's discuss the basicity of pyrazine and pyrimidine. (2019). Reddit. [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2021). Molecules. [Link]
-
HILIC Separation of Aromatic Acids. SIELC Technologies. [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. (2019). ACS Omega. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). Tosoh Bioscience. [Link]
-
Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2022). Molecules. [Link]
-
Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2)?. Pearson+. [Link]
-
Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (2022). International Journal of Molecular Sciences. [Link]
-
On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
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A Comparative Guide to the UV-Vis Absorption Spectrum of 2-Nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Nitropyrimidine. In the absence of readily available experimental spectra in surveyed literature, this document presents a predicted spectrum based on established computational methods and provides a comparative analysis with structurally related compounds. Furthermore, a comprehensive experimental protocol is detailed to enable researchers to acquire the spectrum of 2-Nitropyrimidine, ensuring a self-validating system for compound characterization.
Introduction to 2-Nitropyrimidine and its Spectroscopic Importance
2-Nitropyrimidine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases, while the nitro group, a strong electron-withdrawing moiety, can profoundly influence a molecule's electronic properties, reactivity, and potential as a chromophore.
Understanding the UV-Vis absorption spectrum of 2-Nitropyrimidine is crucial for several reasons:
-
Purity Assessment: UV-Vis spectroscopy offers a rapid and non-destructive method to assess the purity of synthesized 2-Nitropyrimidine, as impurities may present their own characteristic absorption bands[1].
-
Quantitative Analysis: Based on the Beer-Lambert Law, the concentration of 2-Nitropyrimidine in solution can be accurately determined, which is vital for dose-response studies in drug development and reaction monitoring in synthetic chemistry[2].
-
Structural Elucidation: The position and intensity of absorption bands provide insights into the electronic transitions within the molecule, helping to confirm its structural integrity and understand the influence of the nitro group on the pyrimidine ring's electronic structure.
-
Photophysical Studies: For applications in photochemistry or as a photosensitizer, knowledge of the UV-Vis spectrum is the first step in characterizing the molecule's interaction with light.
Predicted UV-Vis Absorption Spectrum of 2-Nitropyrimidine
Due to the absence of published experimental data, the UV-Vis absorption spectrum of 2-Nitropyrimidine has been predicted using Time-Dependent Density Functional Theory (TD-DFT), a reliable computational method for forecasting the electronic spectra of organic molecules[3].
The predicted spectrum is based on the electronic transitions between molecular orbitals. For 2-Nitropyrimidine, the key transitions are expected to be π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions are of lower intensity and involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atoms) to a π* antibonding orbital.
Based on the analysis of similar nitroaromatic compounds, 2-Nitropyrimidine is predicted to exhibit a primary absorption maximum (λmax) in the ultraviolet region. The nitro group's strong electron-withdrawing nature is expected to cause a bathochromic (red) shift compared to unsubstituted pyrimidine.
Table 1: Predicted UV-Vis Absorption Maxima (λmax) for 2-Nitropyrimidine and Comparison with Related Compounds
| Compound | Predicted/Experimental λmax (nm) | Solvent | Reference/Note |
| 2-Nitropyrimidine | ~280 - 320 | Methanol/Ethanol | Predicted based on computational models and data from related compounds. |
| Pyrimidine | 243 | Water | Experimental |
| Nitrobenzene | 252 | Hexane | Experimental[4] |
| 4-Nitropyridine N-oxide | 330-355 | Various | Experimental[5] |
| 2-Amino-5-nitropyrimidine | ~330 | Not specified | Experimental |
Note: The predicted range for 2-Nitropyrimidine is an educated estimation. The actual λmax can be influenced by solvent polarity.
Causality of Spectral Features: A Deeper Look
The predicted absorption in the 280-320 nm range for 2-Nitropyrimidine is attributed to a combination of electronic effects:
-
π → π Transitions:* The conjugated π-system of the pyrimidine ring is the primary chromophore. The addition of the nitro group extends this conjugation and lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to absorption at longer wavelengths compared to unsubstituted pyrimidine.
-
Intramolecular Charge Transfer (ICT): The powerful electron-withdrawing nitro group (-NO2) and the electron-rich pyrimidine ring can facilitate an intramolecular charge transfer transition. Upon absorption of UV radiation, electron density is partially transferred from the pyrimidine ring to the nitro group. This ICT character contributes significantly to the intensity and position of the main absorption band.
Comparative Analysis: The Influence of Structure on Absorption
A comparison with related molecules highlights the structural factors governing the UV-Vis absorption:
-
Parent Heterocycle (Pyrimidine): Pyrimidine itself absorbs at a much shorter wavelength (around 243 nm). The significant red shift predicted for 2-Nitropyrimidine underscores the powerful bathochromic effect of the nitro group.
-
Positional Isomers: While no data was found for 4- and 5-nitropyrimidine, it is expected that the position of the nitro group would influence the λmax. The electronic environment and the extent of charge transfer would differ, leading to distinct spectral signatures for each isomer.
-
Effect of Additional Substituents: The presence of other functional groups on the pyrimidine ring would further modify the spectrum. For instance, an electron-donating group, such as an amino group in 2-amino-5-nitropyrimidine, leads to a significant bathochromic shift due to an enhanced "push-pull" electronic effect, resulting in absorption at even longer wavelengths.
Experimental Protocol for Acquiring the UV-Vis Spectrum of 2-Nitropyrimidine
To validate the predicted spectrum and obtain accurate experimental data, the following detailed protocol for UV-Vis spectrophotometry is provided. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
I. Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.
-
Cuvettes: A matched pair of 1 cm path length quartz cuvettes. Quartz is essential for measurements below 340 nm as glass and plastic absorb in this region[6].
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, and water). The choice of solvent is critical as it can influence the λmax.
-
2-Nitropyrimidine Sample: Of the highest possible purity.
-
Analytical Balance: For accurate weighing of the sample.
-
Volumetric Flasks and Pipettes: Class A, for the preparation of accurate solutions.
II. Step-by-Step Experimental Workflow
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of 2-Nitropyrimidine.
-
Dissolve the sample in a 100 mL volumetric flask using the chosen spectroscopic grade solvent (e.g., ethanol). Ensure complete dissolution. This will be your stock solution.
-
Calculate the precise molar concentration of the stock solution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units). This range ensures linearity according to the Beer-Lambert law. A typical starting concentration for a screening experiment would be in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output[4].
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the respective holders in the spectrophotometer.
-
Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.
-
Place the sample cuvette back into the spectrophotometer.
-
Run the scan to obtain the absorption spectrum.
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
-
Repeat the measurement for all prepared working solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Overlay the spectra obtained from the different concentrations. The λmax should remain consistent.
-
To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus the concentration of the solutions.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration), the slope of the resulting straight line will be the molar absorptivity.
-
III. Experimental Workflow Diagram
Sources
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Navigating the Labyrinth: A Guide to the Conflicting Melting Points of 2-Nitropyrimidine
For the bench chemist, the melting point is a foundational data point, a quick check for purity and identity. But what happens when this seemingly straightforward property becomes a source of confusion? In the case of 2-Nitropyrimidine, literature and commercial sources present a frustratingly wide range of melting points, a discrepancy that can sow doubt in the mind of any researcher. This guide, born from practical experience, delves into the likely causes of these inconsistencies and provides a robust, self-validating protocol to determine a reliable melting point for this compound.
The seemingly simple task of verifying the identity of 2-Nitropyrimidine can be unexpectedly challenging due to conflicting reports of its melting point. A survey of commercial suppliers reveals a notable lack of consensus. For instance, Sigma-Aldrich reports a melting point range of 67-72 °C, while Thermo Fisher Scientific lists it as 65.5-74.5 °C.[1] Adding to the ambiguity, other databases enigmatically state the melting point as not applicable.[2] This guide will explore the potential origins of these discrepancies and equip the researcher with the tools to navigate this ambiguity.
Unraveling the Discrepancies: A Multifaceted Problem
The variation in reported melting points for 2-Nitropyrimidine is not merely a matter of imprecise measurement. It points to underlying physicochemical factors that can significantly influence this fundamental property. The two most probable culprits are the presence of impurities and the potential for polymorphism.
The Pervasive Influence of Impurities
It is a fundamental principle of physical chemistry that impurities depress and broaden the melting point range of a pure substance.[3][4] The synthetic routes to 2-Nitropyrimidine can yield byproducts that, if not meticulously removed, will impact its melting point. For example, the nitration of pyridine N-oxide can produce isomers that are challenging to separate.[5] Incomplete reactions or residual starting materials from syntheses, such as those starting from 2-aminopyridine, can also lead to a less pure final product.[6][7]
The presence of even small amounts of these impurities can lead to the wide melting ranges observed in some commercial products. A broad melting range is a classic indicator of an impure sample.[4]
The Specter of Polymorphism
It is plausible that different crystallization conditions used by various suppliers could lead to the formation of different polymorphs, each with its own characteristic melting point. The thermodynamic relationship between these polymorphs (whether they are monotropic or enantiotropic) would govern which form is more stable under specific conditions.[8]
A Comparative Look at Reported Melting Points
To illustrate the extent of the discrepancies, the following table summarizes the melting points of 2-Nitropyrimidine and related compounds from various sources.
| Compound | Reported Melting Point (°C) | Source |
| 2-Nitropyridine | 67-72 | Sigma-Aldrich |
| 2-Nitropyridine | 65.5-74.5 | Thermo Fisher Scientific[1] |
| 2-Nitropyridine | n/a | ChemSynthesis[2] |
| 2-Methyl-5-nitropyridine | 112 | PubChem[9] |
| 2-Amino-5-nitropyridine | 188 | Tokyo Chemical Industry |
This table includes related compounds to highlight the importance of precise compound identification.
Towards a Definitive Melting Point: A Validated Experimental Protocol
To cut through the ambiguity, a carefully executed melting point determination is essential. The following protocol is designed to be self-validating, allowing the researcher to have confidence in their results.
I. Sample Preparation and Purification
The first and most critical step is to ensure the purity of the 2-Nitropyrimidine sample.
-
Recrystallization:
-
Choose an appropriate solvent. A good starting point is a solvent in which 2-Nitropyrimidine is sparingly soluble at room temperature but readily soluble when hot. Ethanol or isopropanol are often suitable for pyridine derivatives.
-
Dissolve the 2-Nitropyrimidine in the minimum amount of hot solvent to form a saturated solution.
-
Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Rapid cooling can trap impurities.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly under vacuum to remove all traces of solvent.
-
II. Melting Point Apparatus and Calibration
A reliable and properly calibrated melting point apparatus is crucial for accurate measurements.
-
Apparatus: A digital melting point apparatus with a variable heating rate and a magnified viewing window is recommended.
-
Calibration:
-
Before measuring the melting point of your sample, calibrate the apparatus using certified melting point standards.
-
Choose at least two standards that bracket the expected melting point of 2-Nitropyrimidine (e.g., benzophenone, 48.5 °C; and benzoic acid, 122.4 °C).
-
If the apparatus reading deviates from the certified values, create a calibration curve to correct your experimental readings.
-
III. The Measurement Process
-
Sample Loading:
-
Ensure the recrystallized 2-Nitropyrimidine is a fine, dry powder.
-
Pack the sample into a capillary tube to a height of 2-3 mm. Tightly packed, uniform samples give more reproducible results.
-
-
Heating Rate:
-
Begin with a rapid heating rate to quickly approach the expected melting point.
-
Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for observing the true melting range.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last crystal melts (the clear point).
-
The melting point should be reported as a range from the onset to the clear point. A pure compound should have a sharp melting range of 1-2 °C.[4]
-
The following diagram illustrates the workflow for obtaining a reliable melting point.
Caption: Experimental workflow for reliable melting point determination.
This diagram illustrates the logical flow from sample preparation and apparatus calibration to the final measurement, emphasizing the prerequisites for an accurate result.
Interpreting the Results: A Decision-Making Framework
The outcome of your melting point determination will guide your next steps. The following diagram provides a logical framework for interpreting your results.
Caption: Decision tree for interpreting melting point results.
A sharp melting range that is consistent with a reliable, well-documented source provides confidence in the sample's identity and purity. A broad range indicates the need for further purification. A sharp but unexpected melting point may suggest the presence of a different polymorph, which would require further characterization by techniques such as Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).
By following a systematic and rigorous approach, researchers can overcome the challenges posed by the conflicting literature on the melting point of 2-Nitropyrimidine. This not only ensures the quality of their own research but also contributes to a more accurate and reliable body of scientific knowledge.
References
-
PubChem. (n.d.). 2-Methyl-5-nitropyridine. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Impact of Genetic Polymorphism on Drug-Drug Interactions Mediated by Cytochromes: A General Approach. Retrieved February 5, 2026, from [Link]
-
International Journal of ChemTech Research. (2014). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved February 5, 2026, from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Genetic Polymorphisms in Pharmaceuticals and Chemotherapy. Retrieved February 5, 2026, from [Link]
-
ChemSynthesis. (n.d.). 2-nitropyridine. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Chemistry LibreTexts. (2022). 6.1C: Melting Point Theory. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Importance of chemical polymorphism in modern crop protection. Retrieved February 5, 2026, from [Link]
-
PubMed. (1996). Molecular mechanisms of genetic polymorphisms of drug metabolism. Retrieved February 5, 2026, from [Link]
-
University of Technology. (n.d.). Melting Point. Retrieved February 5, 2026, from [Link]
-
Sciencing. (2022). What Factors Affect Melting Point?. Retrieved February 5, 2026, from [Link]
-
PubMed. (2012). Polymorphisms in host genes encoding NOSII, C-reactive protein, and adhesion molecules thrombospondin and E-selectin are risk factors for Plasmodium falciparum malaria in India. Retrieved February 5, 2026, from [Link]
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Elemental Analysis Data for 2-Nitropyrimidine Purity Confirmation
Content Type: Technical Comparison Guide Subject: 2-Nitropyrimidine (CAS: 5016-85-3) Audience: Senior Researchers, QC Analysts, and Process Chemists
Executive Summary: The "Purity Paradox" in Nitrogen Heterocycles
In drug development, 2-Nitropyrimidine (
This discrepancy occurs because HPLC-UV is blind to inorganic contaminants, trapped solvents, and moisture, all of which are detected by Elemental Analysis (EA) . While HPLC confirms molecular purity (absence of side-products), EA confirms bulk purity (stoichiometric integrity).
This guide objectively compares Elemental Analysis against HPLC and qNMR, demonstrating why EA is the non-negotiable gatekeeper for validating 2-Nitropyrimidine reference standards.
Theoretical Framework: The Stoichiometry of 2-Nitropyrimidine
To validate purity, experimental data must be compared against the theoretical mass fractions derived from the molecular formula
Molecular Weight: 125.09 g/mol
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 4 | 12.011 | 48.044 | 38.41% |
| Hydrogen (H) | 3 | 1.008 | 3.024 | 2.42% |
| Nitrogen (N) | 3 | 14.007 | 42.021 | 33.59% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 25.58% |
Critical Insight: 2-Nitropyrimidine is a nitrogen-rich heterocycle (>33% N). This high nitrogen content presents specific combustion challenges (formation of nitrogen oxides), making standard EA protocols prone to error if not optimized.
Comparative Analysis: EA vs. HPLC vs. qNMR
The following table contrasts the performance of Elemental Analysis against primary alternatives.
Table 1: Method Performance Matrix
| Feature | Elemental Analysis (CHN) | HPLC-UV | qNMR (Quantitative NMR) |
| Primary Scope | Bulk Purity & Stoichiometry | Molecular Impurity Profiling | Absolute Purity & Structure |
| Detection Basis | Combustion gases ( | UV Absorbance (Chromophores) | Nuclear Spin Resonance |
| Blind Spots | Isomeric impurities | Inorganics, Water, Solvents | Paramagnetic impurities |
| Precision | ± 0.3% (Absolute) | ± 0.1% (Relative Area) | ± 1.0% (Standard dependent) |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Critical Utility | Verifies Solvent/Moisture Free | Detects Synthetic Byproducts | Internal Standard Calibration |
Decision Logic for Method Selection
The following diagram illustrates the logical flow for selecting the appropriate validation method during the purification lifecycle.
Figure 1: Decision matrix for validating 2-Nitropyrimidine purity. Note that EA is the final "gatekeeper" step.
Experimental Protocol: High-Precision CHN Analysis
To achieve the required ±0.4% accuracy for 2-Nitropyrimidine, a standard "run-and-done" approach is insufficient due to the compound's potential volatility and high nitrogen content.
Equipment & Reagents[1]
-
Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).
-
Carrier Gas: Helium (Grade 5.0, >99.999%).
-
Combustion Gas: Oxygen (Grade 5.0).
-
Standard: Acetanilide (Standard) or Sulfanilamide (for N-rich calibration).
-
Capsules: Tin capsules (lightweight).
Step-by-Step Methodology
-
Sample Preparation (Critical):
-
Dry the 2-Nitropyrimidine sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. Note: Avoid high temperatures (>60°C) as nitro-compounds can be thermally unstable.
-
Store in a desiccator over
until weighing.
-
-
Micro-Weighing:
-
Using a microbalance (readability 0.001 mg), weigh 2.0 – 2.5 mg of sample into a tin capsule.
-
Fold Strategy: Use a "flat-fold" technique to minimize trapped air (which contains atmospheric
).
-
-
Combustion Parameters (Optimized for N-Heterocycles):
-
Reactor Temperature: 950°C (Ensures complete bond rupture of the pyrimidine ring).
-
Oxygen Injection: 5-second dynamic flash. Reasoning: High oxygen excess is required to prevent the formation of soot (unburned carbon) which is common in aromatic heterocycles.
-
-
Detection:
-
Gases are separated via a GC column (porapak QS or equivalent).
-
Detection via Thermal Conductivity Detector (TCD).
-
Workflow Diagram
Figure 2: Elemental Analysis workflow optimized for nitrogen-rich compounds.
Data Interpretation & Validation Criteria
To confirm purity, the experimental values must fall within ±0.4% of the theoretical values.[1][2][3]
Table 2: Representative Data Scenarios
| Sample ID | % Carbon (Found) | % Hydrogen (Found) | % Nitrogen (Found) | Status | Interpretation |
| Theoretical | 38.41 | 2.42 | 33.59 | N/A | Target |
| Batch A-001 | 38.35 | 2.45 | 33.55 | PASS | High purity (>99.5%). Excellent stoichiometry. |
| Batch B-102 | 37.10 | 2.90 | 32.10 | FAIL | Low C/N, High H. Indicates solvent entrapment (likely Ethanol or Water). |
| Batch C-205 | 38.40 | 2.41 | 30.50 | FAIL | Low N only. Indicates incomplete combustion (N-N bonds not breaking). |
Troubleshooting "Fail" Results
-
High %H (Hydrogen):
-
Cause: Hygroscopicity. 2-Nitropyrimidine can adsorb atmospheric moisture.
-
Solution: Re-dry sample at 50°C under vacuum for 6 hours and re-run.
-
-
Low %N (Nitrogen):
-
Cause: Formation of refractory char or incomplete reduction of Nitrogen oxides (
). -
Solution: Increase Oxygen dose time by 2 seconds to boost combustion intensity.
-
-
Low %C, %H, %N (All values low):
-
Cause: Presence of inorganic salts (e.g., Sodium Chloride from synthesis workup) which do not combust.
-
Solution: Perform ash test or check solubility; re-purify via recrystallization.
-
References
-
Royal Society of Chemistry. (2022). Elemental Analysis: A Powerful but Often Poorly Executed Technique. Chemistry World. [Link]
-
National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. PMC. [Link]
-
J. Pharm. Biomed. Anal. (2001).[4] Simultaneous HPLC determination of nitrendipine and impurities. ScienceDirect. [Link]
-
University of Manchester. (2024). Elemental Analysis Calculator and Theory. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Nitropyrimidine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-nitropyrimidine, a compound requiring careful handling due to its inherent hazards. By understanding the principles and following the steps outlined below, you can mitigate risks and adhere to regulatory standards.
Understanding the Hazard Profile of 2-Nitropyrimidine
Nitroaromatic compounds, as a class, can also present risks of being combustible solids that may form explosive dust mixtures in the air.[3] Therefore, proper handling to avoid dust generation is a critical safety measure.[3][4]
Key Hazard Considerations:
-
Toxicity: Acute oral toxicity, dermal toxicity, and irritation to skin, eyes, and respiratory system.[1][2]
-
Flammability: Potential for combustible dust explosion.[3]
-
Environmental Hazards: Discharge into the environment should be avoided.[5][6]
The Hierarchy of Waste Management: A Guiding Principle
The cornerstone of responsible chemical waste disposal is the hierarchy of waste management. This principle prioritizes methods to reduce the environmental impact of waste. The preferred order is:
-
Source Reduction & Reuse: While not always feasible for a consumed reagent, consider if any unreacted material can be repurposed.
-
Recycling & Recovery: Investigate if the material can be reclaimed or recycled.
-
Treatment: Neutralize or destroy the hazardous components of the waste.
-
Disposal: As a last resort, dispose of the waste in a safe and compliant manner.
This guide will focus on the treatment and disposal aspects for 2-nitropyrimidine waste generated in a laboratory setting.
Procedural Steps for the Disposal of 2-Nitropyrimidine
The following steps provide a comprehensive workflow for the safe and compliant disposal of 2-nitropyrimidine waste.
Step 1: Waste Identification and Segregation
Proper identification and segregation of waste streams are the first critical steps to prevent accidental mixing of incompatible chemicals and to ensure proper disposal.
-
Designated Waste Container: All waste containing 2-nitropyrimidine, including contaminated labware (e.g., pipette tips, gloves, weighing boats), should be collected in a dedicated, clearly labeled hazardous waste container.[3][4][5]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "2-Nitropyrimidine." The hazard characteristics (e.g., "Toxic," "Irritant") should also be clearly visible.[7][8]
-
Compatibility: Ensure that the waste container is made of a material compatible with 2-nitropyrimidine, such as polyethylene or polypropylene.[4] Do not mix 2-nitropyrimidine waste with other chemical waste streams unless their compatibility has been verified. Avoid mixing with strong oxidizing agents, bases, or strong reducing agents.[3]
Step 2: Personal Protective Equipment (PPE)
Due to the hazardous nature of 2-nitropyrimidine, appropriate personal protective equipment must be worn at all times when handling the waste.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, as the compound is harmful upon dermal absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect against splashes and dust that can cause serious eye irritation.[1][7] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. | To avoid inhalation of dust or vapors which may cause respiratory irritation.[1][7][9] |
Step 3: On-Site Treatment (for Aqueous Solutions)
For dilute aqueous solutions of 2-nitropyrimidine, on-site chemical treatment to degrade the hazardous compound may be a viable option before disposal. However, this should only be performed by trained personnel in a controlled laboratory setting. A potential method for the destruction of related nitro compounds involves chemical reduction.
Note: This is a general procedure for nitro compounds and should be validated for 2-nitropyrimidine on a small scale before being implemented for bulk waste.
Experimental Protocol: Chemical Reduction (Example)
-
Working in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Dilution: Ensure the aqueous waste solution is dilute. If necessary, dilute with water.
-
Acidification: Slowly add a dilute acid (e.g., 3M HCl) to the solution to lower the pH.
-
Reduction: While stirring, slowly add a reducing agent such as sodium borohydride or iron powder. This process should be done carefully as it may be exothermic and produce gas.
-
Neutralization: After the reaction is complete (as determined by an appropriate analytical method like TLC or LC-MS), neutralize the solution with a base (e.g., sodium bicarbonate) to a pH between 6 and 8.
-
Disposal of Treated Solution: The neutralized, non-hazardous solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.[10]
Step 4: Off-Site Disposal
For solid 2-nitropyrimidine waste, contaminated materials, and concentrated solutions, off-site disposal by a licensed hazardous waste contractor is the standard and required method.
Procedure for Off-Site Disposal:
-
Packaging: Ensure the hazardous waste container is securely sealed to prevent leaks or spills.[4]
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][11] Keep away from heat, sparks, and open flames.[11]
-
Manifesting: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal facility.[12]
-
Transportation: The waste must be transported by a licensed hazardous waste hauler.
-
Final Disposal Method: The most common and effective method for the disposal of nitroaromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[6][13] This method ensures the complete destruction of the hazardous compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-nitropyrimidine waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. epa.gov [epa.gov]
- 13. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
